azide
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
14343-69-2 |
|---|---|
Fórmula molecular |
N3- |
Peso molecular |
42.021 g/mol |
Nombre IUPAC |
azide |
InChI |
InChI=1S/N3/c1-3-2/q-1 |
Clave InChI |
IVRMZWNICZWHMI-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-] |
SMILES canónico |
[N-]=[N+]=[N-] |
Otros números CAS |
14343-69-2 |
Sinónimos |
Azide |
Origen del producto |
United States |
Foundational & Exploratory
azide functional group identification techniques
An In-depth Technical Guide to Azide Functional Group Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound functional group (-N₃) is a cornerstone of modern chemistry, prized for its unique reactivity and utility in bioconjugation, drug development, and materials science.[1][2][3] Its role as a versatile chemical handle, particularly in bioorthogonal "click chemistry" and Staudinger ligations, has made its reliable identification and quantification paramount.[1][4][5] This guide provides a comprehensive overview of the core techniques used to identify and characterize the this compound moiety, offering detailed methodologies and comparative data for professionals in the field.
Spectroscopic Identification Techniques
Spectroscopic methods provide rapid, non-destructive analysis of molecular structures and are often the first line of inquiry for identifying functional groups.
Infrared (IR) Spectroscopy
Infrared spectroscopy is arguably the most common and direct method for identifying the this compound functional group. The N≡N triple bond's asymmetric stretching vibration (ν_as) results in a very strong and sharp absorption band in a relatively uncluttered region of the spectrum, making it a highly reliable diagnostic peak.[6][7]
Workflow for IR Spectroscopy Analysis
Raman Spectroscopy
Similar to IR, Raman spectroscopy detects vibrational modes. However, it relies on inelastic scattering of monochromatic light. The symmetric stretching vibration (ν_s) of the this compound group, which is often weak or forbidden in the IR spectrum, is typically strong in the Raman spectrum. This makes the two techniques highly complementary.
| Technique | Vibrational Mode Detected | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| IR Spectroscopy | Asymmetric Stretch (ν_as) | 2160 - 2120 | Strong | The most common method for this compound identification.[6][7] |
| Raman Spectroscopy | Symmetric Stretch (ν_s) | 1360 - 1210 | Strong | Complements IR by detecting the symmetric mode.[8][9] |
| Asymmetric Stretch (ν_as) | ~2100 - 2050 | Variable | Can also be observed, often at a slightly different frequency than IR.[9] | |
| Bending Mode (δ) | ~670 | Variable | Less commonly used for primary identification.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H and ¹³C NMR are less direct for identifying the this compound group itself (which lacks protons or carbons), they are crucial for confirming its presence by observing its effect on neighboring nuclei. The electron-withdrawing nature of the this compound group typically deshields adjacent protons and carbons. More direct evidence can be obtained using ¹⁴N or ¹⁵N NMR, although this is less common due to the lower sensitivity and technical challenges associated with these nuclei.[10]
| Nucleus | Typical Chemical Shift (ppm) | Notes |
| ¹H | α-protons: ~3.0 - 4.0 | The chemical shift of protons on the carbon directly attached to the this compound is significantly downfield compared to a simple alkane. |
| ¹³C | α-carbon: ~50 - 65 | The carbon atom bonded to the this compound group shows a characteristic shift. |
| ¹⁵N | -130 to -170 (Central N) | ¹⁵N NMR provides direct evidence but requires isotopic labeling or high concentration due to low natural abundance.[10] |
| -295 to -325 (Terminal N) |
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound-containing compounds, MS can confirm the molecular weight. A key fragmentation pathway for organic azides is the loss of a nitrogen molecule (N₂), resulting in a characteristic neutral loss of 28 Da.[11]
Logical Flow for MS Fragmentation Analysis
Chemical Identification and Quantification Techniques
Chemical methods rely on the specific reactivity of the this compound group to produce a detectable signal, such as a color change or fluorescence. These methods are often used for quantification or for detection in complex biological systems.
Staudinger Ligation and Reduction
The Staudinger reaction involves the reaction of an this compound with a phosphine (like triphenylphosphine) to form an aza-ylide.[12][13] In the presence of water, this intermediate is hydrolyzed to a primary amine and the corresponding phosphine oxide.[12] This transformation can be used for detection; for example, the resulting amine can be visualized with a stain like ninhydrin, which produces a distinct color.[14]
Staudinger-Ninhydrin Detection on a TLC Plate
This compound-Alkyne "Click" Chemistry
The Huisgen 1,3-dipolar cycloaddition between an this compound and an alkyne is the foundation of "click chemistry."[5] This reaction, particularly the Copper(I)-catalyzed (CuAAC) and Strain-Promoted (SPAAC) versions, is highly specific and efficient.[15][16] By reacting the this compound-containing molecule with an alkyne probe that is tagged with a reporter (e.g., a fluorophore or a biotin tag), the this compound can be readily detected and quantified.[4][15]
Click Chemistry-Based Fluorescence Detection
Summary Comparison of Techniques
Choosing the appropriate technique depends on the specific research question, sample type, and available instrumentation.
| Technique | Type | Information Provided | Sensitivity | Throughput | Key Advantage | Key Limitation |
| IR Spectroscopy | Qualitative | Functional group presence | Moderate | High | Fast, direct, non-destructive | Not ideal for quantification |
| Raman Spectroscopy | Qualitative | Functional group presence | Moderate | High | Complements IR, good for aqueous samples | Fluorescence interference can be an issue |
| NMR Spectroscopy | Qualitative | Structural environment | Low | Low | Provides detailed structural context | Low sensitivity, ¹⁵N is challenging |
| Mass Spectrometry | Qualitative | Molecular weight, formula | High | High | High sensitivity and specificity | Destructive, isomerization can be an issue |
| Staudinger Reaction | Quali/Quantitative | Presence, amount (indirect) | Moderate | Moderate | Useful for TLC, orthogonal reactivity | Requires subsequent detection step |
| Click Chemistry | Quali/Quantitative | Presence, amount (direct) | Very High | Moderate | Bioorthogonal, highly specific, high sensitivity | Requires specific alkyne probes |
Detailed Experimental Protocols
Protocol 5.1: Visualization of Organic Azides on TLC Plates
Adapted from a procedure by Dembinski, et al.[14]
-
Sample Preparation: Spot the this compound-containing compound and a negative control onto a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Chromatography: Develop the TLC plate using an appropriate solvent system to achieve good separation. After development, dry the plate thoroughly with a heat gun or in an oven.
-
Reduction Step: Dip the dried plate into a 10% (w/v) solution of triphenylphosphine (PPh₃) in dichloromethane for approximately 30 seconds. Remove the plate and allow the solvent to evaporate.
-
Heating: Heat the plate at 80°C for 5 minutes to drive the reduction of the this compound to an amine.
-
Staining Step: Dip the plate into a staining solution of 0.3% (w/v) ninhydrin in n-butanol containing 3% (v/v) acetic acid for 30 seconds.
-
Development: Remove the plate, wipe off excess reagent, and heat it at 80°C for 5 minutes (or with a heat gun) until colored spots appear.
-
Observation: this compound-containing compounds will appear as purple or reddish-brown spots (Ruhemann's purple) due to the reaction of the newly formed amine with ninhydrin.
Protocol 5.2: Quantification of Surface this compound Groups via Click Chemistry
Adapted from a fluorescent probe methodology by Maruyama, et al.[4][5]
This protocol describes a general method for quantifying this compound groups on a solid surface (e.g., functionalized resin particles) using a cleavable fluorescent alkyne probe.
-
Reaction Setup: Disperse a known mass of the this compound-functionalized solid material (e.g., 0.5 mg of resin particles) into a reaction buffer (e.g., 1.4 mL of 10 mM HCl).
-
Click Reaction: Add a solution of a cleavable, fluorescent alkyne probe (e.g., DBCO-s-s-fluorophore) in a suitable solvent (e.g., 0.6 mL of 1 mM probe in THF). The reaction may be a strain-promoted (copper-free) click reaction.
-
Incubation: Shake the mixture at a controlled temperature (e.g., 40°C) for a sufficient time to ensure complete reaction (e.g., 12 hours).
-
Washing: After the reaction, collect the solid material by centrifugation or filtration. Wash thoroughly with appropriate solvents (e.g., THF, water, ethanol) to remove any unreacted fluorescent probe.
-
Cleavage: Resuspend the washed solid in a cleavage buffer designed to break the linker on the probe (e.g., a buffer containing a reducing agent like DTT to cleave a disulfide bond). Incubate to allow for the complete release of the fluorophore into the solution.
-
Quantification: Separate the solid material from the supernatant containing the liberated fluorophore. Measure the fluorescence intensity of the supernatant using a fluorometer at the appropriate excitation and emission wavelengths.
-
Calculation: Determine the concentration of the fluorophore in the solution by comparing the fluorescence reading to a standard curve prepared with known concentrations of the free fluorophore. From this concentration, calculate the total moles of fluorophore released and, consequently, the number of this compound groups present on the initial mass of the solid material.
References
- 1. Selective Enrichment and Identification of this compound-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of this compound groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. The Raman Spectrum of Iodine this compound IN3 | The Infrared and Raman Discussion Group [irdg.org]
- 10. Nitrogen - Wikipedia [en.wikipedia.org]
- 11. C-4 (explosive) - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 15. livescience.com [livescience.com]
- 16. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to Azide Chemistry for Core Research
For researchers, scientists, and drug development professionals, understanding the versatile nature of the azide functional group is paramount for innovation in chemical synthesis and bioconjugation. This guide provides a comprehensive overview of the core principles of this compound chemistry, from fundamental structure and reactivity to detailed experimental protocols for key transformations.
Introduction to the this compound Functional Group
The this compound functional group, with the formula -N₃, is a linear arrangement of three nitrogen atoms. This unique structure imparts a rich and diverse reactivity profile, making azides valuable intermediates in organic synthesis. The terminal nitrogen atom is nucleophilic, while the central nitrogen is electrophilic, allowing for a wide range of chemical transformations.
Structure and Bonding: The this compound anion (N₃⁻) is a resonance-stabilized species, with the negative charge delocalized across the two terminal nitrogen atoms. In organic azides (R-N₃), the R-N bond is covalent, and the N-N-N linkage is nearly linear.
Due to their high nitrogen content, many low molecular weight azides are energetic and can be explosive. Therefore, strict adherence to safety protocols is essential when handling these compounds.
Safety Precautions for Handling Azides
Organic and inorganic azides are potentially explosive and require careful handling. Key safety considerations include:
-
Avoid Heat, Shock, and Friction: Azides can decompose violently when subjected to physical stress or high temperatures.
-
Use Appropriate Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat. For larger scale reactions, a blast shield is recommended.
-
Avoid Contact with Heavy Metals: Azides can form highly sensitive and explosive heavy metal salts. Avoid using metal spatulas for handling solid azides.
-
Proper Quenching and Disposal: Unreacted azides should be carefully quenched before disposal. A common method is reduction to the corresponding amine.
-
Solvent Choice: Avoid using chlorinated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of highly unstable di- and tri-azidomethane.
Synthesis of Organic Azides
A common and straightforward method for synthesizing organic azides is through the nucleophilic substitution of alkyl halides with sodium this compound.
Experimental Protocol: Synthesis of Benzyl this compound from Benzyl Bromide
This protocol details the synthesis of benzyl this compound, a common starting material in this compound chemistry.
Reagents and Materials:
-
Benzyl bromide
-
Sodium this compound (NaN₃)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzyl bromide (3.0 mmol) in 20 mL of DMF.
-
Add sodium this compound (6.0 mmol, 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, dilute the mixture with 30 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the benzyl this compound product.
Quantitative Data:
| Parameter | Value |
| Starting Material | Benzyl bromide |
| Reagents | Sodium this compound, DMF |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
| Yield | Typically >90% |
Key Reactions of Organic Azides
The this compound functional group participates in a variety of powerful chemical transformations that are central to modern organic synthesis and chemical biology.
The Staudinger Ligation and Reduction
The Staudinger reaction involves the reaction of an this compound with a phosphine to form an aza-ylide. In the presence of water, this intermediate is hydrolyzed to produce a primary amine and a phosphine oxide. This transformation, known as the Staudinger reduction, is a mild and efficient method for converting azides to amines.[1][2] A modification of this reaction, the Staudinger ligation, allows for the formation of an amide bond and is a cornerstone of bioconjugation chemistry.[1]
References
An In-depth Technical Guide to the Stability and Decomposition of Aryl Azides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and decomposition of aryl azides, critical considerations for their application in research and drug development. Aryl azides are versatile functional groups, but their inherent energetic nature necessitates a thorough understanding of their properties to ensure safe and effective handling. This document outlines the factors influencing their stability, the mechanisms of their decomposition under thermal and photochemical conditions, and detailed experimental protocols for their synthesis and for monitoring their decomposition.
Core Concepts of Aryl Azide Stability
The stability of aryl azides is a nuanced interplay of electronic and steric factors. While generally more stable than their low-molecular-weight aliphatic counterparts, their propensity to explosively decompose under certain conditions demands careful consideration.[1] Two primary empirical rules provide a valuable first-pass assessment of the stability of an organic this compound:
-
The Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon and oxygen atoms to nitrogen atoms generally indicates greater stability. A recommended guideline is that the ratio (NCarbon + NOxygen) / NNitrogen should be ≥ 3.[1]
-
The Rule of Six: This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group, such as an this compound, provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[1]
Aryl azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be stored at low temperatures (ideally -18 °C), in the dark, and at concentrations no higher than 1 M.[1] It is crucial to avoid isolating organic azides with a C/N ratio of less than 1.[1]
Electron-withdrawing groups on the aromatic ring can influence the stability of aryl azides. For instance, ortho-substituents, particularly those capable of intramolecular interactions, can significantly lower the decomposition temperature.[2][3] Conversely, electron-donating groups can also impact stability, and the overall effect is often context-dependent.[4]
Decomposition Pathways of Aryl Azides
Aryl azides primarily decompose through two main pathways: thermal decomposition (thermolysis) and photochemical decomposition (photolysis). Both methods lead to the extrusion of dinitrogen (N₂) and the formation of a highly reactive aryl nitrene intermediate, which can then undergo a variety of subsequent reactions.[5]
Thermal Decomposition
Upon heating, aryl azides lose N₂ to form an aryl nitrene. The temperature required for this decomposition is highly dependent on the substitution pattern of the aryl ring. Phenyl this compound itself decomposes in the range of 140-180 °C.[3] However, the presence of ortho-substituents, especially α,β-unsaturated groups, can lower the decomposition temperature to 50-110 °C.[3] This is attributed to a concerted mechanism where the ortho group assists in the fragmentation of the azido group.[3]
The generated aryl nitrene can exist in either a singlet or a triplet state, with the singlet state often being the initial product. The singlet nitrene can undergo several rapid reactions, including:
-
Intramolecular C-H insertion: Leading to the formation of cyclic products.
-
Ring expansion: To form a dehydroazepine, which can be trapped by nucleophiles.
-
Intersystem crossing (ISC): To the more stable triplet nitrene.
The triplet nitrene is generally less reactive and can participate in reactions such as hydrogen abstraction and dimerization.
Photochemical Decomposition
Photolysis of aryl azides, typically using UV light, also generates aryl nitrenes. The quantum yield of this process, which is the number of this compound molecules decomposed per photon absorbed, varies with the substitution on the aryl ring.[6] Similar to thermal decomposition, the initially formed singlet nitrene can undergo ring expansion or intersystem crossing to the triplet state.[5] The reaction pathway can be influenced by temperature, with lower temperatures favoring the formation of products from the triplet nitrene.[5]
Quantitative Data on Aryl this compound Stability and Decomposition
The following tables summarize available quantitative data on the thermal and photochemical decomposition of various aryl azides.
Table 1: Thermal Decomposition Data for Substituted Aryl Azides
| Aryl this compound | Substituent | Decomposition Onset Temperature (°C) | Notes | Reference(s) |
| Phenyl this compound | H | 140-180 | General range for unsubstituted phenyl this compound. | [3] |
| o-Tolyl this compound | o-CH₃ | Lowered relative to phenyl this compound | Rate ratio of 1.27 compared to phenyl this compound. | [3] |
| o-Nitrophenyl this compound | o-NO₂ | 50-110 | Significantly lower due to ortho-substituent assistance. | [3] |
| Perfluorophenyl this compound | F₅ | >130 | High thermal stability. | [7] |
| PFPA-NHS ester | Perfluorophenyl with p-NHS ester | ~117 | The presence of a carbon atom in the para position lacking a π-donating lone pair increases the decomposition barrier. | [7] |
| 4-Nitro-6-chlorophenoxazine precursor | o-Cl, p-NO₂ | ~120 | Decomposes to form the phenoxazine. | [2] |
| 2,4,6-Trinitrophenyl this compound | 2,4,6-(NO₂)₃ | ~150 | Decomposes exothermically. | [2] |
Table 2: Photochemical Decomposition Data for Substituted Aryl Azides
| Aryl this compound | Substituent | Wavelength of Max. Absorption (λmax, nm) | Quantum Yield (Φ) | Solvent | Reference(s) |
| Phenyl this compound | H | ~250 | < 0.6 | Aqueous | [6] |
| 4-Substituted Phenyl Azides | Various | Systematically varies with electronic effects | 0.1 - 0.7 | Aqueous | [6] |
| Naphthyl Azides | - | - | Higher than phenyl azides | Aqueous | [6] |
Experimental Protocols
Synthesis of Aryl Azides via Diazotization of Anilines
This protocol describes a general method for the synthesis of aryl azides from the corresponding anilines. Caution: Aryl azides are potentially explosive. All work should be conducted in a fume hood behind a blast shield, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
Materials:
-
Substituted aniline (1.0 eq)
-
Concentrated hydrochloric acid (HCl) or other strong acid
-
Sodium nitrite (NaNO₂) (1.0-1.2 eq)
-
Sodium this compound (NaN₃) (1.0-1.2 eq)
-
Deionized water
-
Ice
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Round-bottom flask
-
Stir bar
-
Beakers
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve the substituted aniline in a solution of concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of a diazonium salt is often indicated by a color change.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.[8][9]
-
-
Azidation:
-
In a separate beaker, dissolve sodium this compound in deionized water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium this compound solution with vigorous stirring. The temperature should be maintained at 0-5 °C.
-
Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The formation of the aryl this compound may be observed as a precipitate or an oily layer.
-
-
Work-up:
-
Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not evaporate to complete dryness to avoid concentrating the potentially explosive this compound. It is safer to leave the product as a solution in a suitable solvent for storage.
-
Monitoring Thermal Decomposition by Gas Evolution
This protocol outlines a method for determining the kinetics of thermal decomposition of an aryl this compound by measuring the evolution of nitrogen gas.
Materials:
-
Aryl this compound solution of known concentration in a high-boiling point solvent (e.g., decalin)
-
Thermostatically controlled oil bath
-
Reaction vessel with a side arm
-
Gas burette or other gas collection apparatus
-
Stir bar
-
Thermometer
Procedure:
-
Setup:
-
Set up the reaction vessel in the thermostatically controlled oil bath.
-
Connect the side arm of the reaction vessel to the gas burette.
-
Place a known volume of the aryl this compound solution into the reaction vessel.
-
-
Decomposition:
-
Heat the oil bath to the desired decomposition temperature.
-
Once the temperature has stabilized, start stirring the solution and begin recording the volume of nitrogen gas evolved over time.
-
Continue recording until gas evolution ceases.
-
-
Data Analysis:
-
Plot the volume of evolved nitrogen gas as a function of time.
-
The rate of decomposition can be determined from the slope of this curve. For a first-order reaction, a plot of ln(V∞ - Vt) versus time will be linear, where V∞ is the total volume of gas evolved and Vt is the volume at time t. The rate constant can be calculated from the slope of this line.
-
Safe Handling and Quenching of Azides
Due to their toxicity and explosive nature, strict safety protocols must be followed when working with azides.
-
Handling: Always handle azides in a well-ventilated fume hood behind a blast shield.[10] Avoid contact with skin and eyes. Do not use metal spatulas to handle solid azides, as this can lead to the formation of highly sensitive heavy metal azides.[1] Avoid grinding or subjecting azides to shock or friction.[11]
-
Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[11] Halogenated solvents like dichloromethane and chloroform should not be used with sodium this compound, as they can form explosive diazidomethane and triazidomethane, respectively.[11]
-
Quenching: Excess this compound reagents must be quenched before disposal. A common method involves the use of nitrous acid, generated in situ from sodium nitrite and an acid.[12][13]
-
In a three-necked flask equipped with a stirrer and an addition funnel, dilute the this compound-containing solution with water to a concentration of no more than 5%.
-
With stirring, add a 20% aqueous solution of sodium nitrite (approximately 1.5 g of sodium nitrite per gram of sodium this compound).
-
Slowly add a 20% aqueous solution of sulfuric acid via the addition funnel until the solution is acidic and gas evolution ceases. The order of addition is critical.
-
Test for excess nitrite with starch-iodide paper (a blue color indicates complete decomposition).[12]
-
Visualizations of Key Processes
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.
This guide provides a foundational understanding of the stability and decomposition of aryl azides. For specific applications, it is imperative to consult the primary literature and conduct thorough safety assessments before commencing any experimental work.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of Low Temperature Activatable Aryl this compound Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Spectroscopic Characterization of Azide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize azide derivatives, compounds of significant interest in chemical biology, drug development, and materials science. Azides, with their unique reactivity in bioorthogonal chemistry, such as the Staudinger ligation and copper(I)-catalyzed this compound-alkyne cycloaddition ("click chemistry"), require precise structural confirmation and purity assessment, for which the following spectroscopic methods are indispensable.[1][2]
Vibrational Spectroscopy: Probing the this compound Functional Group
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a primary tool for identifying the this compound functional group due to its strong and characteristic stretching vibration.
Infrared (IR) Spectroscopy
The this compound group exhibits a strong and sharp antisymmetric stretching vibration (ν_as(N₃)) in a relatively uncongested region of the mid-infrared spectrum, making it a readily identifiable feature.[3] This absorption is one of the most characteristic infrared absorption bands.
Key Data:
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Antisymmetric stretch (ν_as) | 2160–2120 | Strong, Sharp | This is the most prominent and diagnostic peak for the this compound functional group.[3] |
| Symmetric stretch (ν_s) | 1340–1180 | Weak to Medium | This peak is often weaker and can sometimes be difficult to identify amidst other absorptions. |
| Bending mode (δ) | 700–600 | Weak to Medium | This absorption can be variable and is less commonly used for primary identification. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a common technique for obtaining IR spectra of solid and liquid this compound derivatives with minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application:
-
Solids: Place a small amount of the solid sample directly onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.
-
Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
-
Data Acquisition: Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Figure 1: Workflow for ATR-IR Spectroscopy.
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy. The symmetric stretch of the this compound group, which is often weak in the IR spectrum, can be strong in the Raman spectrum. This is because the symmetric stretch involves a significant change in the polarizability of the N=N=N bond system.[4]
Key Data:
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Symmetric stretch (ν_s) | 1340–1180 | Strong | This peak is often more intense in Raman than in IR spectra. |
| Antisymmetric stretch (ν_as) | 2160–2120 | Medium to Weak | While strong in the IR, this peak is typically less intense in the Raman spectrum. |
Experimental Protocol: Raman Spectroscopy of an this compound Derivative
-
Sample Preparation:
-
Solids: The sample can be analyzed directly as a powder in a glass vial or pressed into a pellet.
-
Liquids: The sample can be placed in a quartz cuvette or a glass NMR tube.
-
-
Instrument Setup:
-
Select an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm). The choice of laser may depend on the sample's fluorescence properties.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Processing:
-
Perform cosmic ray removal and baseline correction if necessary.
-
The resulting spectrum plots Raman intensity versus the Raman shift (in cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the complete structural elucidation of this compound derivatives, providing detailed information about the carbon and proton framework of the molecule.
¹H and ¹³C NMR Spectroscopy
The this compound group influences the chemical shifts of nearby protons and carbons. Protons on a carbon adjacent to an this compound group (α-protons) are typically deshielded and appear at a characteristic chemical shift. Similarly, the carbon atom directly attached to the this compound group (α-carbon) also experiences a distinct chemical shift.
Key Data:
| Nucleus | Environment | Typical Chemical Shift (ppm) | Notes |
| ¹H | Protons on carbon α to N₃ | 3.0 - 4.5 | The exact chemical shift depends on the nature of the alkyl or aryl group. |
| ¹³C | Carbon α to N₃ | 40 - 65 | The chemical shift is influenced by the substitution on the carbon atom.[5] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[6][7]
-
Ensure the sample is fully dissolved and free of any solid particles by filtering the solution through a small plug of glass wool in a Pasteur pipette if necessary.[6][7]
-
The final solution height in the NMR tube should be approximately 4-5 cm.[8][9]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum. A standard pulse sequence is typically used.
-
Acquire the ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required compared to ¹H NMR.[7]
-
-
Data Processing:
-
Fourier transform the raw data.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Figure 2: General Workflow for NMR Spectroscopy.
¹⁴N and ¹⁵N NMR Spectroscopy
Nitrogen NMR can directly probe the three nitrogen atoms of the this compound group, which are chemically non-equivalent.
-
¹⁴N NMR: While ¹⁴N is a quadrupolar nucleus which can lead to broad signals, it is the most abundant nitrogen isotope. In some cases, two distinct peaks can be observed for the three nitrogen atoms of the this compound.[10]
-
¹⁵N NMR: ¹⁵N is a spin-1/2 nucleus and provides sharper signals, but its low natural abundance often necessitates the use of ¹⁵N-labeled compounds.[1] The three nitrogen atoms of the this compound group (Nα, Nβ, and Nγ) give rise to three distinct signals.[1]
Key Data:
| Nucleus | Nitrogen Atom | Typical Chemical Shift Range (ppm) | Notes |
| ¹⁴N | Nα, Nγ | 204.78 (for NaN₃ in H₂O) | Chemical shifts are highly dependent on the molecular environment.[10] |
| ¹⁴N | Nβ | 56.06 (for NaN₃ in H₂O) | |
| ¹⁵N | Nα | -130 to -170 | Referenced to nitromethane. |
| ¹⁵N | Nβ | -170 to -220 | |
| ¹⁵N | Nγ | -260 to -300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound derivatives. The initial fragmentation step for many organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da.[11]
Key Fragmentation Pathways:
-
Loss of N₂: The molecular ion ([M]⁺) often undergoes facile elimination of dinitrogen to form a nitrene intermediate radical cation ([M-N₂]⁺).
-
Further Fragmentation: The subsequent fragmentation pattern depends on the structure of the R-group attached to the original this compound.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent that is compatible with ESI, such as methanol, acetonitrile, or water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known calibration standard.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum over a desired mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).
-
Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.
-
Figure 3: Common Fragmentation Pathway for Azides in MS.
UV-Visible Spectroscopy
Many simple alkyl azides do not show strong absorption in the readily accessible UV-Visible region (above 220 nm). However, aryl azides and other conjugated this compound derivatives can exhibit characteristic UV-Vis absorption bands. The position and intensity of these bands are sensitive to the electronic nature of the aromatic ring and any substituents present.
Key Data:
| Compound Type | λ_max (nm) | Notes |
| Aryl Azides | ~250 - 280 nm | This absorption is typically due to a π → π* transition of the aromatic system, perturbed by the this compound group. A weaker n → π* transition may be observed at longer wavelengths. |
| Conjugated Azides | Variable | The λ_max will depend on the extent of the conjugated system. |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water). The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning.
-
-
Data Acquisition:
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record the baseline.
-
Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the instrument.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_max) and the corresponding absorbance value are key parameters.
References
- 1. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic this compound - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 9. sites.bu.edu [sites.bu.edu]
- 10. mdpi.com [mdpi.com]
- 11. apps.dtic.mil [apps.dtic.mil]
A Comprehensive Technical Guide to the Safe Handling and Storage of Sodium Azide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage requirements for sodium azide (NaN₃) in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant risks associated with this highly toxic and potentially explosive compound.
Chemical Properties and Hazards
Sodium this compound is a colorless, odorless crystalline solid that is highly soluble in water.[1][2] Its primary utility in the laboratory stems from its function as a potent biocide and preservative in stock solutions and reagents, typically at low concentrations (0.02% to 0.1%). However, its chemical nature presents severe hazards that must be managed with extreme caution.
1.1 Acute Toxicity Sodium this compound is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5] Ingestion of as little as 100-200 mg can cause severe symptoms in humans.[3][6] The compound functions by inhibiting cytochrome oxidase in the mitochondrial electron transport chain, effectively halting cellular respiration, similar to cyanides.[7] Target organs include the central nervous system and the brain.[3][6]
1.2 Explosion Hazard While the flammability hazard is low, sodium this compound is dangerously reactive.
-
Heat: It decomposes violently when heated to its decomposition temperature of approximately 275°C (527°F), which can lead to an explosion.[4][5][6][7]
-
Shock and Friction: Solid sodium this compound and, more critically, heavy metal azides are sensitive to shock and friction.[1][7][8] Never use metal spatulas for handling the solid material or scratch the solid, as this can cause detonation.[9]
-
Heavy Metal Azides: Sodium this compound reacts with heavy metals—such as lead, copper, silver, gold, mercury, and brass—to form highly shock-sensitive and explosive heavy metal azides.[3][4][5][6][10] This is a critical concern for plumbing systems; sodium this compound solutions must never be disposed of down the drain .[4][6][11][12] Over time, this compound salts can accumulate in lead or copper pipes, creating a severe explosion risk for maintenance personnel.[13]
1.3 Formation of Hydrazoic Acid When mixed with water or acid, sodium this compound rapidly hydrolyzes to form hydrazoic acid (HN₃).[3][6][14] Hydrazoic acid is a highly toxic, volatile, and explosive gas with a sharp smell.[4][14] The odor may not be sufficient to warn of dangerous concentrations.[5][14]
Data Presentation: Properties, Exposure Limits, and Incompatibilities
Quantitative data is summarized below for quick reference.
Table 1: Physical and Chemical Properties of Sodium this compound
| Property | Value | Citations |
|---|---|---|
| CAS Number | 26628-22-8 | [1] |
| Molecular Formula | NaN₃ | [1][3] |
| Molecular Weight | 65.02 g/mol | [2] |
| Appearance | Colorless to white, odorless crystalline solid | [1][2] |
| Solubility in Water | 41.7 g/100 mL at 17°C | [3] |
| Decomposition Temp. | ~275°C (527°F) | [4][6][7] |
| Specific Gravity | 1.85 |[2][15] |
Table 2: Occupational Exposure Limits
| Organization | Limit Type | Value (as NaN₃) | Value (as Hydrazoic Acid, HN₃) | Citations |
|---|---|---|---|---|
| NIOSH REL | Ceiling | 0.3 mg/m³ (skin) | 0.1 ppm (skin) | [1][15][16] |
| ACGIH TLV | Ceiling | 0.29 mg/m³ | 0.11 ppm | [1][16][17][18] |
| EU-OEL | TWA (8-hr) | 0.1 mg/m³ (skin) | - | [17] |
| EU-OEL | STEL (15-min) | 0.3 mg/m³ (skin) | - | [17] |
REL: Recommended Exposure Limit; TLV: Threshold Limit Value; OEL: Occupational Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; Ceiling: Concentration that should not be exceeded at any time.
Table 3: Chemical Incompatibilities and Hazardous Reactions
| Incompatible Material | Hazard | Citations |
|---|---|---|
| Acids (e.g., HCl, H₂SO₄) | Forms highly toxic and explosive hydrazoic acid gas. | [1][3][4][5] |
| Heavy Metals (Lead, Copper, Silver, Mercury, Brass) | Forms shock-sensitive, highly explosive heavy metal azides. | [1][3][6][10] |
| Halogenated Solvents (e.g., Dichloromethane) | Can form explosive organic azides, especially with DMSO. | [3][6][8] |
| Carbon Disulfide, Bromine, Nitric Acid, Dimethyl Sulfate | Reacts violently. | [1][4][6][8] |
| Water | Reacts to form hydrazoic acid. | [1][4][15] |
| Heat, Shock, Friction | Can cause violent decomposition and explosion. |[1][7][17] |
Risk Assessment and Control Hierarchy
A systematic approach to managing the risks of sodium this compound involves implementing a hierarchy of controls.
Caption: Hierarchy of controls for managing sodium this compound risks.
Safe Handling and Personal Protective Equipment (PPE)
All work with sodium this compound must be conducted with a thorough understanding of its hazards and with appropriate safety measures in place.
4.1 Engineering Controls
-
Fume Hood: All manipulations of solid sodium this compound or solutions with a concentration >5% must be performed in a certified chemical fume hood.[6][9] For any procedure that may generate aerosols (e.g., sonicating) or hydrazoic acid gas, a fume hood is mandatory regardless of concentration.[5][6]
-
Blast Shield: When performing chemical reactions involving sodium this compound, conduct the experiment behind a blast shield with the fume hood sash positioned as low as possible.[9]
4.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required.[11][19] A face shield should be worn over goggles if there is a splash hazard.[9][11][18]
-
Hand Protection: Wear nitrile gloves.[6][19] For handling pure solid or solutions >5%, double-gloving is recommended.[6][10] Change gloves frequently and immediately if contaminated.[6][19]
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[5][6][19] For tasks with a higher risk of exposure, Tyvek sleeves or gowns may be appropriate.[5][18]
4.3 Safe Work Practices
-
Avoid Metal: Never use metal spatulas or other metal instruments to handle solid sodium this compound.[4][9][11] Use ceramic or plastic spatulas.[6]
-
Minimize Quantities: Purchase and use the smallest quantity of sodium this compound necessary.[9] Whenever possible, purchase dilute, pre-mixed solutions instead of the pure solid.[6][18]
-
Labeling: Clearly label all containers and designated work areas with "Sodium this compound - Acutely Toxic".[9][12]
-
Decontamination: After work is complete, wipe down the work area with an alkaline soap and water solution (pH > 9) to prevent the formation of hydrazoic acid, followed by 70% ethanol.[5][6][19]
Storage Requirements
Proper storage is critical to prevent accidental exposure and dangerous reactions.
-
Location: Store sodium this compound in a cool, dry, well-ventilated area.[5][6][12]
-
Incompatibilities: Store separately from all incompatible materials, especially acids, heavy metals, and halogenated solvents.[5][6][11]
-
Containers: Keep containers tightly sealed in non-metal, shatter-resistant containers.[5][9][12][19] Secondary containment should be used.[6]
-
Shelving: Do not store sodium this compound containers on metal shelves.[4][5][11]
Emergency Procedures: Spills and Exposures
Prompt and correct response to a spill or exposure is vital.
6.1 Spill Response The appropriate response depends on the size and location of the spill. If you are not trained or do not feel comfortable cleaning up a spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately. [9]
Caption: Decision workflow for responding to a sodium this compound spill.
6.2 Exposure Procedures Immediate action is required in case of personal exposure.
-
Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes, using a safety shower if necessary.[1][18][19] Remove all contaminated clothing.[1][18]
-
Eye Contact: Immediately flush eyes with tepid water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][9][19]
-
Inhalation: Move the victim to fresh air immediately.[1][18]
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water.[17]
-
Seek Immediate Medical Attention: In all cases of exposure, seek immediate medical attention after initial first aid.[1][9][17] Provide the Safety Data Sheet (SDS) to medical personnel. Medical observation for 24-48 hours may be recommended due to the potential for delayed pulmonary edema.[1]
Waste Disposal and Decontamination
Under no circumstances should sodium this compound or its solutions be poured down the drain. [6][8][11]
Caption: Flowchart for the proper disposal of sodium this compound waste.
Sodium this compound is classified by the EPA as a P-listed hazardous waste due to its acute toxicity.[18][19] This means that any waste stream contaminated with it, including empty containers, pipette tips, and gloves, must be managed as hazardous waste.[19]
Experimental Protocol: Destruction of Dilute Sodium this compound Solutions
For laboratories that frequently generate dilute aqueous solutions of sodium this compound, chemical neutralization can be an alternative to disposal, if permitted by institutional and local regulations. The following protocol is adapted from Prudent Practices in the Laboratory for solutions of 5% or less.[6]
WARNING: This procedure must be conducted in a certified chemical fume hood by trained personnel wearing appropriate PPE. It generates toxic nitric oxide (NO) gas.
8.1 Materials
-
Aqueous sodium this compound solution (≤ 5% w/v)
-
Three-necked flask equipped with a stir bar, addition funnel, and an outlet venting into the back of the fume hood.
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
Stir plate
-
10% Sodium hydroxide (NaOH) solution for final neutralization
8.2 Procedure
-
Place the aqueous sodium this compound solution into the three-necked flask and begin stirring.
-
Prepare the sodium nitrite solution. Use a 40% excess of sodium nitrite relative to the amount of sodium this compound. For every 1.0 gram of sodium this compound, use 1.5 grams of sodium nitrite.[6]
-
Slowly add the 20% sodium nitrite solution to the stirring this compound solution via the addition funnel. The reaction is: 2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH. The evolution of nitrogen (N₂) and nitric oxide (NO) gases will be visible.
-
After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.
-
Test for the presence of residual azides. (Commercial this compound test strips are available).
-
Once the destruction of the this compound is confirmed, neutralize the resulting solution to a pH between 6 and 9 with a dilute sodium hydroxide or acid solution as needed.[8]
-
The final, neutralized solution may be eligible for drain disposal if it contains no other hazardous components (e.g., heavy metals) and is permitted by local regulations.[6] Otherwise, it must be disposed of as hazardous chemical waste.
References
- 1. nj.gov [nj.gov]
- 2. osha.gov [osha.gov]
- 3. geneseo.edu [geneseo.edu]
- 4. bu.edu [bu.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Sodium this compound | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. Sodium this compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 13. media.laballey.com [media.laballey.com]
- 14. Sodium this compound | Chemical Emergencies | CDC [cdc.gov]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium this compound [cdc.gov]
- 16. Sodium this compound: Systemic Agent | NIOSH | CDC [cdc.gov]
- 17. ICSC 0950 - SODIUM this compound [chemicalsafety.ilo.org]
- 18. campus.kennesaw.edu [campus.kennesaw.edu]
- 19. uthsc.edu [uthsc.edu]
The Genesis of a Versatile Functional Group: A Technical History of Azide Compounds
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The azide functional group (-N₃), a linear arrangement of three nitrogen atoms, is a cornerstone of modern organic synthesis, finding applications in pharmaceuticals, materials science, and bioconjugation chemistry. Its unique reactivity, characterized by the facile extrusion of dinitrogen gas, has been harnessed in a wide array of powerful transformations, most notably the Nobel Prize-winning "click chemistry." This technical guide delves into the nascent stages of this compound chemistry, tracing its discovery from the mid-19th century and elucidating the foundational experimental work that introduced this energetic and versatile moiety to the world of chemistry. This paper will provide an in-depth look at the historical synthesis of the first this compound compounds, offering detailed experimental protocols reconstructed from historical accounts and the context of 19th-century laboratory practices. Quantitative data, where available from historical sources, is summarized, and key conceptual and experimental workflows are visualized to provide a comprehensive understanding of the origins of this remarkable class of compounds.
The Dawn of Diazotization: Peter Griess and the Precursors to Azides
The story of azides begins not with the isolation of the N₃ group itself, but with the pioneering work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a process that converts primary aromatic amines into diazonium salts.[1][2] This discovery was a watershed moment in organic chemistry, laying the groundwork for the synthesis of a vast array of aromatic compounds, including the first organic azides.
The Griess Diazotization Reaction (1858)
Griess found that by treating an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures, a new class of compounds, the diazonium salts, were formed.[1][3] This reaction was pivotal as it provided a reactive intermediate that could be further functionalized.
The First Organic this compound: Phenyl this compound (1864)
Building upon his work with diazonium salts, Peter Griess synthesized the first organic this compound, phenyl this compound (C₆H₅N₃), in 1864.[4] He achieved this by reacting a phenyldiazonium salt with ammonia.[4] This seminal work marked the formal entry of the this compound functional group into the lexicon of organic chemistry.
Experimental Protocol: Synthesis of Phenyl this compound (Reconstructed Historical Method)
Objective: To synthesize phenyl this compound from aniline via a diazonium salt intermediate.
Materials:
-
Aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Ammonia solution
-
Ice
-
Diethyl ether
-
Standard 19th-century laboratory glassware (e.g., beakers, flasks, distillation apparatus)
Procedure:
-
Diazotization of Aniline: Aniline was dissolved in an aqueous solution of hydrochloric acid, and the mixture was cooled in an ice bath to a temperature between 0 and 5 °C. A solution of sodium nitrite in water was then added dropwise while maintaining the low temperature and stirring. The completion of the diazotization was likely monitored by a qualitative test, such as the starch-iodide paper test for excess nitrous acid.
-
Formation of Phenyl this compound: The cold solution of benzenediazonium chloride was then treated with an excess of aqueous ammonia. A reaction would be observed, likely with the formation of a precipitate or an oily layer.
-
Isolation and Purification: The reaction mixture was then subjected to extraction with diethyl ether. The ethereal layer, containing the phenyl this compound, was separated. Purification would have been achieved through distillation, a common technique at the time for separating liquids with different boiling points. Given the known explosive nature of azides, this would have been a hazardous step.
Quantitative Data
Historical quantitative data such as reaction yields and precise physical constants from the original 1864 publication are not readily accessible. The table below presents modern data for phenyl this compound for reference.
| Property | Value |
| Molecular Formula | C₆H₅N₃ |
| Molar Mass | 119.12 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | 49-50 °C at 5 mmHg |
| Density | 1.09 g/cm³ |
The Discovery of Hydrazoic Acid and the Curtius Rearrangement
The next major leap in this compound chemistry came from the work of Theodor Curtius. In 1890, Curtius reported the synthesis of hydrazoic acid (HN₃), the inorganic parent of all this compound compounds.[5][6] This discovery was shortly followed by his development of the now-famous Curtius rearrangement, a reaction that transforms acyl azides into isocyanates.[7][8][9]
Synthesis of Hydrazoic Acid (1890)
Curtius first prepared hydrazoic acid by the diazotization of hydrazine.[5][6] This was a significant achievement as it provided a direct route to the this compound anion and the parent acid.
Experimental Protocol: Synthesis of Hydrazoic Acid (Reconstructed Historical Method)
Similar to the synthesis of phenyl this compound, the detailed experimental protocol from Curtius's 1890 publication in Berichte der deutschen chemischen Gesellschaft is not widely available. The following is a reconstructed procedure.
Objective: To synthesize hydrazoic acid from hydrazine.
Materials:
-
Hydrazine salt (e.g., hydrazine sulfate)
-
Sodium nitrite
-
Sulfuric acid
-
Water
-
Ice
-
Distillation apparatus
Procedure:
-
Reaction Setup: A solution of a hydrazine salt in water was prepared in a reaction flask. The flask was cooled in an ice bath.
-
Diazotization: A solution of sodium nitrite was added slowly to the cold hydrazine solution, which had been acidified with sulfuric acid. This in situ generation of nitrous acid would react with the hydrazine to form hydrazoic acid.
-
Isolation: Hydrazoic acid is a volatile and explosive liquid. Curtius would have likely isolated it by carefully distilling the reaction mixture. The volatile hydrazoic acid would co-distill with water.
Quantitative Data
Historical quantitative data for the initial synthesis of hydrazoic acid is scarce. Modern data is provided for reference.
| Property | Value |
| Molecular Formula | HN₃ |
| Molar Mass | 43.03 g/mol |
| Appearance | Colorless, volatile liquid |
| Boiling Point | 37 °C |
| Density | 1.09 g/cm³ |
The Curtius Rearrangement (1890)
In the same period as his discovery of hydrazoic acid, Curtius also described the thermal decomposition of acyl azides to isocyanates, a reaction now known as the Curtius rearrangement.[7][8][9] This reaction provided a valuable method for converting carboxylic acids into amines, urethanes, and ureas.
Visualizing the Historical Development and Key Reactions
To better understand the relationships between these foundational discoveries and the experimental workflows, the following diagrams are provided.
Conclusion
The discoveries of Peter Griess and Theodor Curtius in the latter half of the 19th century laid the fundamental groundwork for the rich and diverse field of this compound chemistry that exists today. From the foundational diazotization reaction to the synthesis of the first organic and inorganic azides, and the development of the powerful Curtius rearrangement, these early investigations unveiled a functional group with unique properties and synthetic potential. While the experimental techniques of the era were rudimentary by modern standards, and the inherent hazards of working with energetic materials were significant, the ingenuity and perseverance of these pioneering chemists opened the door to a world of chemical reactivity that continues to be explored and exploited by researchers in drug discovery and beyond. This historical perspective provides a deeper appreciation for the origins of this vital class of compounds and the scientific legacy upon which modern this compound chemistry is built.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. Hydrazoic acid [medbox.iiab.me]
- 3. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 4. Theodor_Curtius [chemeurope.com]
- 5. About: Theodor Curtius [dbpedia.org]
- 6. Vintage chemistry equipment from 19th hi-res stock photography and images - Alamy [alamy.com]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to High-Nitrogen Azide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-nitrogen compounds, particularly those containing the azide functional group (-N₃), represent a class of molecules with exceptional energy content and unique chemical reactivity. The high enthalpy of formation, stemming from the nitrogen-nitrogen bonds that release significant energy upon forming the highly stable dinitrogen (N₂) molecule, makes them valuable as energetic materials.[1][2] Beyond their energetic applications, the this compound moiety serves as a versatile functional group in organic synthesis, most notably in the copper(I)-catalyzed this compound-alkyne cycloaddition (CuAAC) "click" reaction, which has become a cornerstone of drug discovery, bioconjugation, and materials science.[3][4][5] This guide provides a comprehensive overview of the synthesis, properties, and applications of high-nitrogen this compound compounds, with a particular focus on their relevance to researchers in drug development.
Core Concepts: The Energetic Nature of the this compound Group
The energetic properties of this compound compounds are rooted in their chemical bonding. The N≡N triple bond in dinitrogen gas is one of the strongest covalent bonds known.[2] In contrast, the bonds within the this compound group are less stable. This thermodynamic instability results in a large, positive heat of formation for many high-nitrogen compounds, meaning their decomposition into N₂ gas is a highly exothermic process.[1] This release of energy is the basis for their use as explosives and propellants.
Synthesis of High-Nitrogen this compound Compounds
The synthesis of high-nitrogen heterocycles, such as tetrazoles and triazoles, often involves the use of this compound precursors. These reactions leverage the reactivity of the this compound group to construct the nitrogen-rich ring systems.
Synthesis of Tetrazoles
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They are recognized in medicinal chemistry as important scaffolds due to their unique electronic properties and ability to act as bioisosteres for carboxylic acids.[6]
Experimental Protocol: Synthesis of 5-Aminotetrazole
A common method for the synthesis of 5-aminotetrazole involves the diazotization of aminoguanidine.
-
Materials: Aminoguanidine bicarbonate, concentrated hydrochloric acid, sodium nitrite, sodium bicarbonate, distilled water.[7]
-
Procedure:
-
Dissolve aminoguanidine bicarbonate in distilled water.[7]
-
Slowly add concentrated hydrochloric acid to form the soluble aminoguanidine chloride salt.[7]
-
Prepare a solution of sodium nitrite in water.
-
Cool the aminoguanidine chloride solution in an ice bath.
-
Slowly add the sodium nitrite solution to the cooled aminoguanidine chloride solution with stirring over at least 30 minutes to control the exothermic diazotization reaction and minimize the release of nitrogen oxides.[7]
-
After the addition is complete, allow the mixture to stir at a controlled temperature (around 20-25 °C) for approximately 20 minutes.[7]
-
Carefully basify the solution with sodium bicarbonate to induce cyclization and formation of the 5-aminotetrazole ring.[7]
-
The reaction mixture is then typically refluxed for a period of time (e.g., 2 hours) to complete the reaction.[7]
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the 5-aminotetrazole product.
-
Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[8]
-
Synthesis of Triazoles
Triazoles are five-membered heterocycles with three nitrogen atoms. The 1,2,3-triazole isomer, in particular, has gained immense popularity due to the advent of "click chemistry."
Experimental Protocol: Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
-
Materials: An organic this compound, a terminal alkyne, a copper(I) source (e.g., copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate), a suitable solvent (e.g., a mixture of water and an organic solvent like t-butanol or DMSO).[4]
-
Procedure:
-
Dissolve the organic this compound and the terminal alkyne in the chosen solvent system.
-
Add the copper(I) catalyst. If using a copper(II) source, add the reducing agent (e.g., sodium ascorbate).
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.
-
Properties of High-Nitrogen this compound Compounds
The properties of high-nitrogen this compound compounds are a critical consideration for their intended application, whether as energetic materials or as scaffolds in drug design.
Energetic Properties
For energetic applications, key parameters include nitrogen content, density, heat of formation, detonation velocity, and sensitivity to stimuli such as impact and friction.
| Compound Name | Nitrogen Content (%) | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) |
| 5-Aminotetrazole (5-ATZ) | 82.3 | 1.50 | 207.78 | - |
| Guanylaminotetrazole (GAT) | 77.8 | 1.41 | 135.56 | - |
| Dihydrazinium 5,5'-azotetrazolate | 85.2 | - | 1105.4 | - |
| Dihydrazinium 5,5'-azotetrazolate dihydrate | 73.3 | - | - | - |
| Dihydrazinium 5,5'-azotetrazolate dihydrazinate | 85.7 | - | - | - |
Physicochemical Properties for Drug Development
In the context of drug development, properties such as solubility, stability, and the ability to participate in biological interactions are paramount. The tetrazole ring, for instance, is often used as a bioisosteric replacement for a carboxylic acid group, which can improve a drug candidate's metabolic stability and pharmacokinetic profile.[6]
Applications in Drug Development
The unique reactivity and structural features of high-nitrogen this compound compounds have made them invaluable tools in modern drug discovery and development.
"Click" Chemistry in Lead Optimization
The CuAAC reaction allows for the rapid and efficient synthesis of libraries of compounds for structure-activity relationship (SAR) studies. By "clicking" a variety of this compound- or alkyne-functionalized building blocks onto a core scaffold, medicinal chemists can quickly explore a wide range of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]
Triazoles as Anticancer Agents
A growing body of research has demonstrated the potential of triazole derivatives as effective anticancer agents.[10][11] These compounds can exert their effects through various mechanisms of action.
Mechanisms of Action of Triazole-Based Anticancer Agents:
-
Enzyme Inhibition: Triazole derivatives have been shown to inhibit a variety of enzymes that are crucial for cancer cell growth and survival, including:
-
Carbonic Anhydrases: These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment.[10]
-
Aromatase: This enzyme is involved in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer.[10]
-
Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization can lead to cell cycle arrest and apoptosis.[10]
-
Tyrosine Kinases (e.g., VEGFR, EGFR): These enzymes are key components of signaling pathways that drive cell proliferation and angiogenesis.[10]
-
-
Induction of Apoptosis: Many triazole-containing compounds have been shown to induce programmed cell death in cancer cells.[12]
-
Inhibition of Autophagy: Some triazole derivatives can inhibit autophagy, a cellular process that can promote cancer cell survival under stress.[12]
Safety Considerations
High-nitrogen this compound compounds, particularly those with a low carbon-to-nitrogen ratio, can be energetic and potentially explosive.[13] It is imperative that researchers handle these compounds with appropriate safety precautions.
General Safety Protocols for Handling Azides:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[14]
-
Engineering Controls: Work in a well-ventilated fume hood, and for potentially explosive compounds, use a blast shield.[14]
-
Scale: Work with the smallest scale of material possible.
-
Avoid Incompatibilities:
-
Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) as this can form highly sensitive and explosive metal azides. Do not use metal spatulas.[15]
-
Acids: Avoid contact with strong acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[16]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can react to form explosive di- and triazidomethane.[17]
-
-
Storage: Store this compound compounds away from heat, light, shock, and friction. For sensitive compounds, storage in solution and at low temperatures is recommended.[14]
-
Waste Disposal: this compound waste should be handled and disposed of according to institutional safety guidelines. Quenching with a suitable reagent to convert the this compound to a more stable form before disposal is often recommended.[16]
Conclusion
High-nitrogen this compound compounds are a fascinating and highly versatile class of molecules. Their inherent energetic properties have led to their development as advanced energetic materials. Simultaneously, their unique reactivity has positioned them as indispensable tools in modern organic synthesis and drug discovery. For researchers in the pharmaceutical sciences, a thorough understanding of the synthesis, properties, and safe handling of these compounds is essential for leveraging their potential in the development of novel therapeutics. As research continues to uncover new applications and synthetic methodologies, the importance of high-nitrogen this compound compounds in science and technology is set to grow even further.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound nitrogen | N10 | CID 139263045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. multifaceted-chemistry-of-tetrazole-synthesis-uses-and-pharmaceutical-applications - Ask this paper | Bohrium [bohrium.com]
- 7. youtube.com [youtube.com]
- 8. ajol.info [ajol.info]
- 9. jes.or.jp [jes.or.jp]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KIT - IOC - Bräse - Research - Research interests - this compound [ioc.kit.edu]
- 14. Information on this compound Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. chemistry.unm.edu [chemistry.unm.edu]
- 16. safety.pitt.edu [safety.pitt.edu]
- 17. ucd.ie [ucd.ie]
Methodological & Application
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful and versatile bioorthogonal reaction for studying biological processes in their native environment. Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds efficiently in living systems without the need for a toxic metal catalyst.[1][2] This key advantage has led to its widespread adoption for a variety of applications, including live-cell imaging, metabolic labeling of biomolecules, and the development of targeted drug delivery systems.[3][4]
These application notes provide an overview of the principles of SPAAC in live cells, summarize key quantitative data for experimental design, and offer detailed protocols for common applications.
Principle of SPAAC
SPAAC is a [3+2] cycloaddition between a cyclooctyne and an this compound to form a stable triazole linkage.[5] The reaction is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed at physiological temperatures and pH.[1][2] The this compound and alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and will not interfere with native cellular processes.[5]
Data Presentation: Quantitative Parameters for Live-Cell SPAAC
The efficiency of SPAAC in live cells is influenced by several factors, including the choice of cyclooctyne, the concentration of reactants, and the specific cellular environment. The following tables summarize key quantitative data to aid in the design of SPAAC experiments.
Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |
| DIBO (Dibenzocyclooctynol) | ~0.1 - 0.3 | Good reactivity and stability. | [6][7] |
| DBCO (Dibenzocyclooctyne) | ~0.3 - 1.0 | Faster kinetics than DIBO, widely used. | [1][4] |
| BCN (Bicyclononyne) | ~0.01 - 0.1 | Smaller and more hydrophilic, good for certain applications. | [7][8] |
| DIFO (Difluorinated cyclooctyne) | ~0.4 | High reactivity. | [4] |
Table 2: Typical Reagent Concentrations and Incubation Times for Live-Cell SPAAC
| Application | This compound-modified Substrate | Typical Concentration | Incubation Time | Cyclooctyne-Probe | Typical Concentration | Incubation Time | References |
| Metabolic Glycan Labeling | Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) | 25 - 100 µM | 24 - 48 hours | DBCO-Fluorophore | 20 - 50 µM | 15 - 60 minutes | [9][10] |
| Metabolic Protein Labeling | L-azidohomoalanine (AHA) | 50 µM - 4 mM | 4 - 24 hours | DIBO/DBCO-Fluorophore or Biotin | 5 - 50 µM | 10 - 60 minutes | [10][11][12] |
| Site-specific Protein Labeling | This compound-containing non-canonical amino acid (ncAA) | N/A (genetically encoded) | N/A | Strained cyclooctyne-dye | 1 - 25 µM | 5 - 30 minutes | [13][14] |
| Nanoparticle Conjugation | This compound-labeled cells | N/A | N/A | DBCO-functionalized nanoparticles | Varies (e.g., 10 pg Fe/cell) | 30 minutes - 2 hours | [15][16] |
Experimental Protocols
Here we provide detailed protocols for three common applications of SPAAC in live cells: metabolic labeling of glycoproteins, site-specific labeling of cell surface proteins, and a pulse-chase assay for measuring protein half-life.
Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycoproteins
This protocol describes the metabolic incorporation of an this compound-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of imaging.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Replace the medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
Wash the cells once more with PBS.
-
-
Imaging:
-
Replace the PBS with pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 2: Site-Specific Labeling of a Cell Surface Protein
This protocol outlines the genetic incorporation of a non-canonical amino acid (ncAA) containing an this compound group into a protein of interest, followed by SPAAC labeling.[13][14]
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Plasmids:
-
Protein of interest (POI) with an amber stop codon (TAG) at the desired labeling site.
-
Orthogonal aminoacyl-tRNA synthetase/tRNA pair for the ncAA.
-
-
Transfection reagent
-
Culture medium containing the this compound-functionalized ncAA (e.g., p-azido-L-phenylalanine, AzF)
-
Cyclooctyne-conjugated dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Transfection:
-
Co-transfect the cells with the plasmid encoding the POI-TAG and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.
-
-
ncAA Incorporation:
-
After 24 hours, replace the medium with fresh culture medium containing the ncAA (e.g., 1 mM AzF).
-
Incubate for another 24-48 hours to allow for expression and incorporation of the ncAA into the POI.
-
-
SPAAC Labeling:
-
Wash the cells with PBS.
-
Incubate the cells with the cyclooctyne-dye (e.g., 10 µM BCN-fluorophore) in culture medium for 5-10 minutes at 37°C.
-
-
Analysis:
-
Wash the cells three times with PBS.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy to quantify and visualize the labeled protein.
-
Protocol 3: SPAAC Pulse-Chase for Determining Protein Half-Life
This protocol describes a non-radioactive method to measure the degradation rate of a protein of interest.[11][12]
Materials:
-
Cells expressing the protein of interest.
-
Methionine-free medium.
-
L-azidohomoalanine (AHA).
-
Complete medium (containing methionine).
-
Cell lysis buffer.
-
Cyclooctyne-biotin conjugate (e.g., DIBO-biotin).
-
Streptavidin beads.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the protein of interest.
Procedure:
-
Pulse Labeling:
-
Wash the cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine.
-
Replace the medium with methionine-free medium supplemented with 50 µM AHA and incubate for 4 hours to label newly synthesized proteins.
-
-
Chase:
-
Remove the AHA-containing medium, wash the cells with PBS, and add complete medium (containing a high concentration of methionine, e.g., 2 mM) to start the chase.
-
Collect cell samples at various time points (e.g., 0, 2, 4, 8, 12 hours) during the chase.
-
-
Cell Lysis and SPAAC Reaction:
-
Lyse the cells at each time point.
-
Add the cyclooctyne-biotin conjugate to the cell lysates to a final concentration of 10 µM and incubate for 1 hour at room temperature to tag the AHA-labeled proteins with biotin.
-
-
Affinity Purification and Analysis:
-
Incubate the lysates with streptavidin beads to capture the biotin-tagged proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the amount of the protein of interest at each time point by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities to determine the protein's half-life.
-
Mandatory Visualizations
Conclusion
Strain-promoted this compound-alkyne cycloaddition is a robust and reliable tool for chemical biology research in living systems. Its bioorthogonality and favorable kinetics have enabled a wide range of applications, from high-resolution imaging of cellular components to the development of novel therapeutic strategies. The protocols and data provided in these notes are intended to serve as a starting point for researchers looking to incorporate this powerful chemistry into their own work. Careful optimization of reaction conditions for each specific cell type and application will be crucial for achieving the best results.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via this compound-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooctynes for Strain-Promoted this compound–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 12. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Covalent Cell Surface Conjugation of Nanoparticles by a Combination of Metabolic Labeling and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Bioconjugation via Staudinger Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Staudinger ligation is a powerful and versatile chemoselective reaction for the bioconjugation of proteins.[1] This bioorthogonal reaction occurs between an this compound and a phosphine, functional groups that are abiotic and thus do not interfere with native biological processes.[2] The ligation is highly specific, proceeds under mild, aqueous conditions, and has been instrumental in applications ranging from biomolecular labeling and protein immobilization to the development of biosensors and drug delivery systems.[2][3] This document provides detailed application notes, protocols, and quantitative data to guide researchers in utilizing the Staudinger ligation for their protein bioconjugation needs.
There are two main variants of the Staudinger ligation: the classic (non-traceless) and the traceless versions. In the classic version, the phosphine reagent contains an electrophilic trap (typically a methyl ester) that captures the intermediate aza-ylide, resulting in a stable amide bond and the incorporation of a phosphine oxide byproduct into the final conjugate.[2] The traceless Staudinger ligation, a significant advancement, utilizes a phosphinothioester or phosphinoester.[4][5] This modified phosphine reagent undergoes an intramolecular reaction that ultimately forms a native amide bond between the two molecules of interest, with no residual atoms from the phosphine reagent, making it particularly valuable for protein and peptide synthesis.[4][5]
Mechanism of Action
The Staudinger ligation is a modification of the classic Staudinger reaction, which reduces an this compound to an amine.[6] In the ligation variant, the phosphine reagent is engineered to react with the this compound to form a stable amide bond.
Non-Traceless Staudinger Ligation
The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the this compound, forming a phosphthis compound intermediate. This intermediate then loses a molecule of dinitrogen gas to form an aza-ylide. In the non-traceless Staudinger ligation, an ortho-ester group on the phosphine acts as an electrophilic trap. The aza-ylide undergoes intramolecular cyclization, followed by hydrolysis, to yield the final amide-linked product with a phosphine oxide byproduct.[2]
Traceless Staudinger Ligation
In the traceless version, a phosphinothioester is employed.[4][5] The initial steps involving the formation of the aza-ylide are similar. However, the subsequent intramolecular attack of the aza-ylide on the thioester carbonyl group leads to the formation of an amidophosphonium salt. Hydrolysis of this intermediate results in the desired amide bond and a phosphine oxide byproduct, without any atoms from the phosphine reagent remaining in the final conjugated protein.[4][5]
Visualizing the Staudinger Ligation
Caption: Mechanisms of Non-Traceless and Traceless Staudinger Ligation.
Applications in Research and Drug Development
The Staudinger ligation's bioorthogonality makes it a valuable tool in various research and therapeutic areas:
-
Biomolecule Labeling: Selective attachment of fluorescent dyes, biotin, or other reporter molecules to proteins for visualization and tracking in living systems.[6]
-
Protein Immobilization: Covalent attachment of proteins to surfaces for applications such as microarrays and biosensors, while preserving their biological activity.
-
Drug Delivery: Development of prodrugs that can be activated at a target site through a Staudinger ligation-triggered release mechanism.
-
Peptide and Protein Synthesis: The traceless Staudinger ligation allows for the synthesis of larger proteins from smaller peptide fragments, overcoming some limitations of native chemical ligation.[4]
Quantitative Data for Staudinger Ligation
The efficiency of the Staudinger ligation can be influenced by factors such as the structure of the phosphine reagent, solvent polarity, and the steric hindrance around the this compound and phosphine moieties.[2] The following tables summarize some reported quantitative data, primarily from peptide ligation studies, which serve as a good model for protein bioconjugation.
| Reactants | Solvent | Reaction Time | Yield | Reference |
| Phosphinobenzenethioester + Glycyl this compound | THF/H₂O (3:1) | 12 h | 35% | |
| AcGlySCH₂PPh₂ + 2-azido-N-benzyl-acetamide | Wet Organic | t½ = 7 min | >90% | [5] |
| Dipeptide Coupling (non-glycyl) | Toluene/Dioxane | - | >80% | [5] |
| Antibody-azide + Radiolabeled Phosphine (in vitro) | Aqueous Buffer | 2 h | 20-25% |
Table 1: Reaction Conditions and Yields for Staudinger Ligation.
| Phosphine Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Yield (95%) | Reference |
| (Diphenylphosphino)methanethiol | 7.7 x 10⁻³ | 95% | [4][5] |
| Proline-based Phosphine Template | 1.12 | - |
Table 2: Kinetic Data for Selected Phosphine Reagents in Traceless Staudinger Ligation.
Experimental Protocols
The following protocols provide a general framework for protein bioconjugation using the Staudinger ligation. Optimization may be required for specific proteins and probes.
Experimental Workflow Overview
Caption: General workflow for protein bioconjugation via Staudinger ligation.
Protocol 1: Site-Specific Incorporation of this compound into a Protein
This protocol describes the incorporation of an this compound-bearing unnatural amino acid, such as azidohomoalanine (AHA) or p-azidophenylalanine (AzF), into a protein at a specific site using amber stop codon suppression technology in E. coli.
Materials:
-
Expression plasmid for the protein of interest with a TAG (amber) codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pEVOL-pAzF).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and Terrific Broth (TB).
-
Appropriate antibiotics.
-
This compound-containing amino acid (e.g., p-azidophenylalanine).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Arabinose.
-
His-tag purification resin (e.g., Ni-NTA agarose) and buffers.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the protein expression plasmid and the synthetase/tRNA plasmid.
-
Starter Culture: Inoculate a 5 mL LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add the this compound-containing amino acid to a final concentration of 1 mM. Induce the expression of the synthetase/tRNA pair by adding arabinose to a final concentration of 0.02% (w/v). Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Protein Expression: Reduce the temperature to 20°C and continue to grow the culture for 18-24 hours.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Purification of this compound-Modified Protein: Clarify the lysate by centrifugation. Purify the his-tagged, this compound-modified protein from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions. Elute the protein with a high concentration of imidazole.
-
Buffer Exchange: Exchange the buffer of the purified protein into a suitable buffer for the Staudinger ligation (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
Characterization: Confirm the incorporation of the this compound-containing amino acid by mass spectrometry.
Protocol 2: Staudinger Ligation of a Fluorescent Phosphine Probe to an this compound-Modified Protein
This protocol provides a general method for labeling an this compound-modified protein with a phosphine-functionalized fluorescent dye.
Materials:
-
This compound-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Phosphine-fluorescent dye conjugate (e.g., phosphine-TAMRA).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction tubes.
-
Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) column for purification.
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the this compound-modified protein to 1-5 mg/mL in PBS, pH 7.4.
-
Prepare Phosphine Probe Solution: Dissolve the phosphine-fluorescent dye conjugate in a minimal amount of anhydrous DMSO to prepare a 10-20 mM stock solution.
-
Ligation Reaction: Add the phosphine probe stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the phosphine probe over the protein. The final concentration of DMSO in the reaction mixture should be less than 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The optimal reaction time should be determined empirically for each protein-probe pair. For some systems, incubation at 4°C overnight may be beneficial.
-
Purification of the Conjugate: Remove the unreacted phosphine probe and phosphine oxide byproduct by size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
SEC: Equilibrate the column with PBS, pH 7.4. Apply the reaction mixture to the column and collect fractions. The protein-dye conjugate will elute in the earlier fractions.
-
HIC: This method is particularly useful for separating the more hydrophobic unreacted dye. Equilibrate the column with a high-salt buffer. Apply the reaction mixture and elute with a decreasing salt gradient.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE. The labeled protein should show a higher molecular weight band and can be visualized by fluorescence imaging of the gel.
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorbance wavelength.
-
Logical Relationships in Staudinger Ligation
Caption: Comparison of Non-Traceless and Traceless Staudinger Ligation.
Conclusion
The Staudinger ligation is a cornerstone of bioorthogonal chemistry, offering a reliable method for the specific and stable modification of proteins. Its mild reaction conditions and the chemical inertness of the this compound and phosphine groups within biological systems make it an invaluable tool for researchers in basic science and drug development. The traceless variant further expands its utility, enabling the seamless synthesis of proteins and peptides. By following the protocols and considering the quantitative data presented in these application notes, researchers can effectively harness the power of the Staudinger ligation for their specific bioconjugation needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Residue-Specific Incorporation of Noncanonical Amino Acids for Protein Engineering | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Azide-Modified Nucleosides for RNA Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of azide-modified nucleosides and their incorporation into RNA for subsequent bioorthogonal labeling and functionalization. The this compound moiety serves as a versatile chemical handle for "click chemistry," enabling the attachment of various reporter molecules, such as fluorophores and affinity tags, for studying RNA localization, dynamics, and interactions.
Synthesis of this compound-Modified Nucleosides
The introduction of an this compound group can be achieved at different positions of the nucleoside, most commonly at the 2' or 5' position of the ribose sugar or on the nucleobase. Below are protocols for the synthesis of 2'-azido-2'-deoxynucleosides and 5'-azido-5'-deoxynucleosides.
Synthesis of 2'-Azido-2'-Deoxyuridine
A common method to introduce an this compound at the 2' position is through a diazotransfer reaction on a 2'-amino-2'-deoxyuridine precursor.[1][2]
Experimental Protocol:
-
Starting Material: 2'-Amino-2'-deoxyuridine.
-
Diazotransfer Reaction:
-
Dissolve 2'-amino-2'-deoxyuridine in a suitable solvent such as a mixture of water and methanol.
-
Add a copper (II) sulfate solution and triflyl this compound (TfN₃) or fluorosulfuryl this compound (FSO₂N₃) as the diazotransfer reagent.[1]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification:
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2'-azido-2'-deoxyuridine.
-
One-Pot Synthesis of 5'-Azido-5'-Deoxyribonucleosides
A tractable and efficient one-pot synthesis method can be employed to produce 5'-azido-5'-deoxyribonucleosides from their corresponding ribonucleosides.[3]
Experimental Protocol:
-
Starting Material: Protected ribonucleosides (e.g., with isopropylidene protection on 2' and 3' hydroxyls).
-
One-Pot Reaction:
-
To a stirred solution of the protected nucleoside in anhydrous dimethylformamide (DMF), add triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
-
Stir the mixture at room temperature for 5 minutes under a nitrogen atmosphere.
-
Add an excess of sodium this compound (NaN₃) to the reaction mixture.[3]
-
Heat the reaction to 90°C and stir for 2-4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data for Synthesis of 5'-Azido-5'-Deoxyribonucleosides
| Starting Nucleoside | Protecting Groups | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2',3'-O-Isopropylideneuridine | Isopropylidene | PPh₃, CBr₄, NaN₃ | 2 | 90 | 91 | [3] |
| N⁶-Benzoyl-2',3'-O-isopropylideneadenosine | Isopropylidene, Benzoyl | PPh₃, CBr₄, NaN₃ | 4 | 90 | 85 | [3] |
| N⁴-Benzoyl-2',3'-O-isopropylidenecytidine | Isopropylidene, Benzoyl | PPh₃, CBr₄, NaN₃ | 3 | 90 | 88 | [3] |
| N²-Isobutyryl-2',3'-O-isopropylideneguanosine | Isopropylidene, Isobutyryl | PPh₃, CBr₄, NaN₃ | 4 | 90 | 82 | [3] |
Incorporation of this compound-Modified Nucleosides into RNA
This compound-modified nucleosides can be incorporated into RNA strands using solid-phase synthesis or enzymatic methods.
Solid-Phase Synthesis of this compound-Modified RNA
The incorporation of this compound-modified nucleosides during standard phosphoramidite-based solid-phase synthesis can be challenging due to the reactivity of the this compound group with the P(III) phosphoramidite reagents (Staudinger reaction).[1][2] Alternative strategies are often employed.
Protocol using a 2'-Azido-Modified Phosphodiester Building Block: [2]
-
Strand Assembly: Perform standard automated RNA solid-phase synthesis using 2'-O-TOM-protected nucleoside phosphoramidites up to the desired modification site.
-
Manual Coupling of this compound Monomer:
-
Interrupt the automated synthesis after the detritylation step, leaving a free 5'-hydroxyl group on the growing RNA chain.
-
Manually couple the 2'-azido-2'-deoxynucleoside 3'-phosphodiester building block using a suitable coupling agent.
-
-
Resumption of Synthesis: Continue the automated solid-phase synthesis to complete the RNA strand.
-
Deprotection and Cleavage: Cleave the synthesized oligonucleotide from the solid support and remove all protecting groups using standard deprotection protocols.[4][5]
-
Purification: Purify the this compound-modified RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Enzymatic Incorporation of this compound-Modified Nucleoside Triphosphates
RNA polymerases can incorporate this compound-modified nucleoside triphosphates (N₃-NTPs) into RNA transcripts in vitro.[6][7]
Experimental Protocol:
-
Transcription Reaction:
-
Set up an in vitro transcription reaction containing a DNA template, RNA polymerase (e.g., T7, T3, or SP6), and a mixture of the four ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one of the NTPs replaced or supplemented with its corresponding this compound-modified analog (e.g., 2'-azido-2'-deoxy-UTP or 5-azidomethyl-UTP).
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Purification: Purify the resulting this compound-modified RNA from the transcription mixture using standard methods such as ethanol precipitation or spin column purification.
Enzymatic Incorporation of this compound-Functionalized Nucleotides
| Nucleotide | RNA Polymerase | Application | Reference |
| 5-Azidomethyl-UTP | T7 RNA Polymerase | cRNA Labeling by in vitro Transcription | [7] |
| 5-Azido-C3-UTP | T7 RNA Polymerase | cRNA Labeling by in vitro Transcription | [7] |
| 5-Azido-PEG4-UTP | T7 RNA Polymerase | cRNA Labeling by in vitro Transcription | [7] |
| 3'-Azido-2',3'-ddATP | Yeast Poly A Polymerase | 3'-RNA Labeling | [7] |
| pCp-Azide | T4 RNA Ligase | 3'-RNA Labeling | [7] |
Bioorthogonal Labeling of this compound-Modified RNA via Click Chemistry
This compound-modified RNA can be specifically labeled with a variety of molecules containing a terminal alkyne via the copper(I)-catalyzed this compound-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."
Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC) Protocol[9][10][11]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound-modified RNA (e.g., final concentration 10-50 µM) and the alkyne-functionalized molecule of interest (e.g., a fluorescent dye, biotin; typically 2-10 equivalents).
-
Add a freshly prepared solution of copper(I) catalyst. This is typically generated in situ by mixing copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. A copper-stabilizing ligand such as THPTA or TBTA is often included to improve reaction efficiency and reduce RNA degradation.
-
-
Reaction Conditions:
-
Final concentrations for a typical reaction: 10 µM RNA-azide, 100 µM alkyne-probe, 100 µM CuSO₄, 500 µM THPTA, and 1 mM sodium ascorbate.[6]
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
-
Purification:
-
Purify the labeled RNA from excess reagents by ethanol precipitation, size exclusion chromatography, or spin column purification.
-
Quantitative Data for a Typical CuAAC Reaction [6]
| Component | Final Concentration |
| This compound-Modified RNA | 10 µM |
| Alkyne-Fluorophore | 100 µM |
| CuSO₄ | 100 µM |
| THPTA (ligand) | 500 µM |
| Sodium Ascorbate | 1 mM |
| Buffer | 50 mM Phosphate Buffer (pH 7.0) |
| Temperature | 37°C |
| Time | 2 hours |
Visualized Workflows
Caption: Workflow for the one-pot synthesis of a 5'-azido-5'-deoxyribonucleoside.
Caption: Overall workflow from this compound-modified nucleoside to labeled RNA.
References
- 1. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chemical Synthesis of Site-Specifically 2′-Azido-Modified RNA and Potential Applications for Bioconjugation and RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CLICK-functionalized Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for Incorporating Azido-Amino Acids into Proteins
For Researchers, Scientists, and Drug Development Professionals
The introduction of chemically unique functional groups into proteins is a powerful tool for protein engineering and drug development. The azide group, in particular, serves as a versatile chemical handle for the site-specific modification of proteins through bioorthogonal chemistry. This document provides detailed application notes and protocols for the incorporation of azido-amino acids into proteins and their subsequent modification.
Methods for Incorporating Azido-Amino Acids
There are two primary strategies for incorporating azido-amino acids into proteins in vivo: residue-specific incorporation and site-specific incorporation.
Residue-Specific Incorporation using Methionine Surrogates
This method exploits the natural translational machinery of a host organism to globally replace a specific natural amino acid with an azido-analog. The most common approach is the replacement of methionine (Met) with azido-analogs like azidohomoalanine (AHA) or azidonorleucine (ANL) in a methionine auxotrophic strain of E. coli.[1][2][3] The host's methionyl-tRNA synthetase (MetRS) recognizes and activates the azido-analog, leading to its incorporation at methionine codons throughout the protein sequence.[2]
Caption: Workflow for residue-specific incorporation of azido-amino acids.
Experimental Protocol: Residue-Specific Incorporation of Azidohomoalanine (AHA)
This protocol is adapted from methods described for expressing proteins in methionine-depleted bacterial cultures.[1][2]
Materials:
-
E. coli methionine auxotroph host strain (e.g., B834(DE3)).
-
Plasmid DNA encoding the protein of interest.
-
L-azidohomoalanine (AHA).
-
M9 minimal medium.
-
Glucose (20% solution, sterile filtered).
-
MgSO4 (1 M solution, sterile filtered).
-
CaCl2 (1 M solution, sterile filtered).
-
Thiamine (1% solution, sterile filtered).
-
19 L-amino acids (excluding methionine).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
Procedure:
-
Prepare M9 Minimal Medium: Prepare 1 L of M9 minimal medium supplemented with glucose (to 0.4%), MgSO4 (to 2 mM), CaCl2 (to 0.1 mM), and thiamine (to 0.001%).
-
Inoculation: Inoculate a 10 mL starter culture of M9 medium supplemented with L-methionine (50 mg/L) and the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Main Culture Growth: Use the overnight culture to inoculate 1 L of M9 minimal medium containing the appropriate antibiotic and all L-amino acids (40 mg/L each) except for methionine. Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.5-0.6.
-
Methionine Starvation and AHA Addition: Pellet the cells by centrifugation (5000 x g, 15 min, 4°C). Wash the cell pellet twice with pre-warmed, methionine-free M9 medium. Resuspend the cells in 1 L of fresh, methionine-free M9 medium.
-
Add L-azidohomoalanine (AHA) to a final concentration of 50 mg/L.
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Harvesting: Incubate the culture for 4-6 hours at 30°C. Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
-
Purification and Analysis: Purify the this compound-modified protein using standard chromatography techniques. Confirm incorporation of AHA by mass spectrometry.
Quantitative Data: Methionine Analog Incorporation Efficiency
| Methionine Analog | Host System | Incorporation Efficiency | Reference |
| Azidohomoalanine (AHA) | E. coli Met Auxotroph | ~85-100% | [4] |
| Azidonorleucine (ANL) | E. coli (engineered MetRS) | 42-90% | [5] |
| Homopropargylglycine (HPG) | E. coli Met Auxotroph | ~90-100% | [4] |
Site-Specific Incorporation using Amber Suppression
Site-specific incorporation allows for the introduction of a single azido-amino acid at a predetermined position in the protein. This is achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the unnatural amino acid (UAA).[6][7] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA CUA) pair, which are engineered to uniquely charge the tRNA with the azido-amino acid and deliver it to the ribosome in response to the UAG codon.[8][9]
Caption: Workflow for site-specific incorporation via amber suppression.
Experimental Protocol: Site-Specific Incorporation of p-Azidophenylalanine (AzF)
This protocol is a general guide for using an evolved synthetase/tRNA pair in E. coli.
Materials:
-
E. coli expression strain (e.g., DH10B).
-
Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired site.
-
Plasmid encoding the orthogonal AzF-tRNA synthetase (AzFRS) and its corresponding suppressor tRNA (e.g., pEVOL-pAzF).
-
L-p-Azidophenylalanine (AzF).
-
LB medium and appropriate antibiotics.
-
IPTG and/or L-arabinose for induction.
Procedure:
-
Transformation: Co-transform the E. coli host strain with the plasmid carrying the gene of interest (with the TAG codon) and the plasmid carrying the AzFRS/tRNA pair (e.g., pEVOL-pAzF).
-
Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.
-
Main Culture and UAA Addition: Dilute the overnight culture 1:100 into fresh LB medium with antibiotics. Add p-azidophenylalanine to a final concentration of 1 mM. Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce the expression of the synthetase/tRNA pair by adding L-arabinose (e.g., to 0.02% w/v).
-
Induce the expression of the target protein by adding IPTG (e.g., to 1 mM).
-
Expression and Harvest: Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 20-30°C). Harvest cells by centrifugation.
-
Purification and Analysis: Purify the protein using standard methods. The yield of full-length protein can be 5-20% of the wild-type protein. Verify the site-specific incorporation of AzF by mass spectrometry and/or Western blot analysis using a fluorescent alkyne probe.
Bioorthogonal Reactions for Labeling Azido-Proteins
Once the azido-amino acid is incorporated, the this compound group can be selectively modified using bioorthogonal reactions. These reactions are highly specific and can be performed under mild, aqueous conditions, making them suitable for modifying proteins in complex biological environments.
Staudinger Ligation
The Staudinger ligation involves the reaction of an this compound with a specifically engineered triarylphosphine.[1][10][11] The reaction forms a stable amide bond and is highly chemoselective.[12] The "traceless" version of this ligation is particularly useful as it leaves no residual atoms from the phosphine reagent at the ligation site.[11][12]
Caption: Mechanism of the Staudinger Ligation.
Experimental Protocol: Staudinger Ligation with a FLAG-phosphine Probe
Materials:
-
This compound-modified protein (Protein-N3) in a suitable buffer (e.g., PBS, pH 7.4).
-
Phosphine-FLAG probe (e.g., (Diphenylphosphino)methanethiol-FLAG).
-
Reaction buffer (PBS, pH 7.4).
Procedure:
-
Reaction Setup: Dissolve the this compound-modified protein in the reaction buffer to a final concentration of 10-50 µM.
-
Add the phosphine-FLAG probe to a final concentration of 250 µM (a 5-25 fold molar excess).
-
Incubation: Incubate the reaction mixture at room temperature for 8-12 hours.
-
Analysis: Analyze the reaction product by SDS-PAGE. The successful ligation will result in a shift in the molecular weight of the protein corresponding to the mass of the FLAG tag.
-
Confirm the labeling by Western blot using an anti-FLAG antibody.
Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)
Often called "click chemistry," CuAAC is a robust and highly efficient reaction between an this compound and a terminal alkyne, catalyzed by copper(I) ions.[13][14] It forms a stable triazole linkage. The reaction is extremely specific and proceeds rapidly under mild conditions.[15][16]
Caption: The Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC Labeling of an this compound-Modified Protein
This protocol is adapted for bioconjugation applications.[13][15][16]
Materials:
-
This compound-modified protein (Protein-N3) in PBS.
-
Alkyne-functionalized probe (e.g., alkyne-biotin).
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper-chelating ligand such as THPTA or TBTA stock solution (e.g., 200 mM in water/DMSO).
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Initiation: Initiate the reaction by adding sodium ascorbate (40 equivalents relative to the this compound).[15] Mix gently.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[15]
-
Purification: Remove excess reagents and by-products by size-exclusion chromatography or dialysis.
-
Analysis: Confirm labeling by mass spectrometry or appropriate affinity blot (e.g., streptavidin blot for biotin-labeled protein).
Typical CuAAC Reaction Conditions
| Component | Final Concentration | Purpose |
| This compound-Protein | 10 - 100 µM | Substrate |
| Alkyne-Probe | 40 - 1000 µM (4-10 eq.) | Substrate |
| CuSO4 | 50 - 250 µM | Catalyst Precursor |
| Sodium Ascorbate | 1 - 5 mM | Reducing Agent (Cu(II) -> Cu(I)) |
| Ligand (e.g., THPTA) | 250 - 1250 µM | Stabilizes Cu(I), accelerates reaction |
Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of click chemistry that utilizes a strained cyclooctyne (e.g., DBCO, DIFO) which reacts rapidly with azides without the need for a catalyst.[17][18] The absence of cytotoxic copper makes SPAAC particularly suitable for applications in living cells and organisms.[19][]
Caption: The Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC).
Experimental Protocol: SPAAC Labeling of an this compound-Modified Antibody
This protocol is ideal for sensitive biological samples like antibodies.[19]
Materials:
-
This compound-modified antibody in PBS, pH 7.4.
-
Strained alkyne probe (e.g., DBCO-PEG4-Fluorophore) dissolved in DMSO.
-
PBS buffer, pH 7.4.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the this compound-modified antibody to the desired final concentration (e.g., 1 mg/mL or ~6.7 µM).
-
Add the DBCO-probe from the DMSO stock solution to a final concentration of 5-10 molar equivalents. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours. The reaction proceeds simply by mixing the components.[19]
-
Purification: Remove the unreacted probe using a desalting column (e.g., PD-10) or dialysis against PBS.
-
Analysis: Characterize the labeled antibody by UV-Vis spectroscopy (to determine labeling efficiency) and SDS-PAGE with fluorescence imaging.
Applications in Drug Development
The ability to incorporate azido-amino acids provides a powerful platform for various applications in drug development:
-
Antibody-Drug Conjugates (ADCs): Site-specific incorporation of an this compound allows for the precise attachment of cytotoxic drugs to an antibody, resulting in a homogeneous ADC population with a defined drug-to-antibody ratio (DAR).[15][19] This is a significant improvement over traditional stochastic conjugation methods.
-
PEGylation: Site-specific attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic proteins, such as increasing their serum half-life.
-
Protein-Protein Conjugation: SPAAC and CuAAC can be used to create well-defined protein-protein conjugates, such as bispecific antibodies or the coupling of proteins to form larger complexes with novel functions.[18]
-
Probing Drug-Target Interactions: Incorporating azido-amino acids with photo-crosslinking capabilities allows for the covalent trapping of protein-drug interactions, aiding in target identification and validation.
References
- 1. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Preparation of the functionalizable methionine surrogate azidohomoalanine via copper-catalyzed diazo transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] The Incorporation of this compound-bearing Unnatural Amino Acids into Proteins for Bio-orthogonal Reactions | Semantic Scholar [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 9. youtube.com [youtube.com]
- 10. Staudinger Ligation [sigmaaldrich.com]
- 11. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 12. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. axispharm.com [axispharm.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Strain-promoted this compound–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Strain-promoted this compound–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
- 19. Efficient and Site-specific Antibody Labeling by Strain-promoted this compound-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azide-Based Probes in Enzyme Activity Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing azide-based probes in enzyme activity profiling. This powerful chemoproteomic technique, often referred to as activity-based protein profiling (ABPP), enables the direct assessment of enzyme function in complex biological systems. The use of an this compound handle on the probe allows for a two-step labeling approach using bioorthogonal click chemistry, which offers significant advantages for in situ and in vivo studies.
Introduction to this compound-Based Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a functional proteomics technology that employs chemical probes to covalently label and profile the active state of enzymes within a proteome.[1][2] Traditional proteomic approaches measure protein abundance, which often does not correlate with enzymatic activity due to post-translational modifications and the presence of endogenous inhibitors. ABPP overcomes this limitation by using probes that react with the active site of an enzyme in an activity-dependent manner.
This compound-based probes are a class of "two-step" or "tag-free" ABPP probes. These probes consist of a reactive group that targets a specific class of enzymes and a small, bioorthogonally reactive this compound group. The small size of the this compound minimizes steric hindrance, allowing the probe to readily enter cells and react with its target enzyme. Following the labeling event, a reporter tag (e.g., a fluorophore for in-gel fluorescence or biotin for enrichment and mass spectrometry) is attached to the this compound-modified enzyme via a highly specific and efficient click chemistry reaction, typically the copper(I)-catalyzed this compound-alkyne cycloaddition (CuAAC).[3][4]
Key Advantages of this compound-Based Probes:
-
Cell Permeability: The small size of the this compound group enhances the cell permeability of the probes, enabling in situ and in vivo labeling.[1]
-
Reduced Steric Hindrance: The minimal steric bulk of the this compound handle is less likely to interfere with the probe's interaction with the target enzyme compared to bulky reporter tags.
-
Versatility: A single this compound-functionalized probe can be used with a variety of alkyne-modified reporter tags for different downstream applications.
-
Bioorthogonality: The this compound-alkyne click chemistry reaction is highly specific and does not interfere with native biological processes.
Experimental Workflows and Signaling Pathways
The general workflow for an this compound-based ABPP experiment can be adapted for various research goals, including identifying new enzyme targets, screening for enzyme inhibitors, and studying enzyme activity in different cellular states.
General Experimental Workflow
The following diagram illustrates the general workflow for an activity-based protein profiling experiment using an this compound-based probe.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Azide-Labeled Biomolecules: A Guide to Bioorthogonal Chemistry and Downstream Processing
For researchers, scientists, and drug development professionals, the ability to selectively modify and purify biomolecules is paramount for advancing biological understanding and therapeutic innovation. The introduction of azide handles into proteins, nucleic acids, and glycans through metabolic or enzymatic labeling has paved the way for highly specific downstream modifications using bioorthogonal chemistry. This application note provides detailed protocols for the purification of this compound-labeled biomolecules following three major bioorthogonal reactions: Copper-Catalyzed this compound-Alkyne Cycloaddition (CuAAC), Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. It also presents a quantitative comparison of these methods to guide researchers in selecting the optimal strategy for their specific application.
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The this compound group, being small and abiotic, serves as an excellent chemical reporter for such reactions. Once incorporated into a biomolecule, the this compound can be selectively reacted with a probe molecule containing a complementary functional group, such as an alkyne or a phosphine. This allows for the attachment of a wide range of functionalities, including fluorophores for imaging, affinity tags for purification, or drug molecules for targeted delivery.
The success of any biomolecule labeling strategy hinges on the ability to efficiently purify the final product from unreacted starting materials and reaction byproducts. This is crucial for ensuring the accuracy of downstream assays and the safety and efficacy of therapeutic conjugates. The choice of purification method depends on the nature of the biomolecule, the labeling chemistry employed, and the scale of the experiment.
Comparison of Bioorthogonal Ligation Chemistries for Biomolecule Purification
The selection of a bioorthogonal reaction for labeling and subsequent purification is a critical decision in experimental design. The three most prominent methods—CuAAC, SPAAC, and Staudinger ligation—each offer distinct advantages and disadvantages in terms of reaction kinetics, biocompatibility, and ease of purification. A summary of their key features and reported purification outcomes is presented in Table 1.
| Ligation Chemistry | Biomolecule Type | Typical Purification Method(s) | Reported Yield | Reported Purity | Key Considerations |
| CuAAC | Proteins, Nucleic Acids, Glycans | Size-Exclusion Chromatography (SEC), Affinity Chromatography, Reversed-Phase HPLC | Often >90% | High | Requires a copper catalyst, which can be cytotoxic and may require removal. Ligands like THPTA can mitigate toxicity. |
| SPAAC | Proteins, Nucleic Acids, Glycans | Size-Exclusion Chromatography (SEC), Affinity Chromatography, Reversed-Phase HPLC | Generally high, can be comparable to CuAAC | High | Copper-free, making it suitable for live-cell imaging. The cyclooctyne reagents can be bulky. |
| Staudinger Ligation | Proteins, Nucleic Acids, Glycans | Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC | Variable, can be >90% for peptides | High | Copper-free. The phosphine reagents can be susceptible to air oxidation. |
Experimental Protocols
This section provides detailed methodologies for the labeling and purification of this compound-modified biomolecules using CuAAC, SPAAC, and Staudinger ligation.
Protocol 1: Purification of an this compound-Labeled Protein via Copper-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an this compound-modified protein with an alkyne-biotin tag for subsequent affinity purification.
Materials:
-
This compound-labeled protein (e.g., metabolically labeled with L-azidohomoalanine) in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-PEG4-Biotin.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Affinity resin (e.g., Streptavidin-agarose).
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or competitive elution with free biotin).
-
Size-Exclusion Chromatography (SEC) column for buffer exchange.
Procedure:
-
CuAAC Reaction: a. In a microcentrifuge tube, combine the this compound-labeled protein (final concentration 1-10 mg/mL) with 5-10 equivalents of Alkyne-PEG4-Biotin. b. Prepare a fresh stock solution of the catalyst premix: combine CuSO₄ (final concentration 1 mM) and THPTA (final concentration 5 mM) in water. c. Add the catalyst premix to the protein-alkyne mixture. d. Initiate the reaction by adding a fresh solution of sodium ascorbate (final concentration 5 mM). e. Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Affinity Purification: a. Equilibrate the streptavidin-agarose resin with Wash Buffer. b. Add the reaction mixture to the equilibrated resin and incubate for 1 hour at room temperature with gentle end-over-end rotation. c. Pellet the resin by centrifugation and discard the supernatant. d. Wash the resin extensively with Wash Buffer (e.g., 3-5 times with 10 bed volumes of buffer) to remove unreacted reagents and non-specifically bound proteins. e. Elute the biotinylated protein from the resin using the Elution Buffer.
-
Buffer Exchange: a. To remove the harsh elution buffer and exchange the protein into a desired final buffer, perform size-exclusion chromatography or dialysis.
CuAAC Labeling and Affinity Purification Workflow.
Protocol 2: Purification of an this compound-Labeled Glycoprotein via Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC)
This protocol details the labeling of an this compound-modified glycoprotein with a cyclooctyne-fluorophore and subsequent purification by size-exclusion chromatography.
Materials:
-
This compound-labeled glycoprotein (e.g., metabolically labeled with an azido sugar) in a biocompatible buffer (e.g., PBS, pH 7.4).
-
DBCO-Fluorophore (e.g., DBCO-Cy5).
-
Size-Exclusion Chromatography (SEC) column with an appropriate molecular weight cutoff.
-
SEC Running Buffer (e.g., PBS, pH 7.4).
Procedure:
-
SPAAC Reaction: a. In a microcentrifuge tube, dissolve the this compound-labeled glycoprotein in the biocompatible buffer to a final concentration of 1-5 mg/mL. b. Add 3-5 equivalents of the DBCO-Fluorophore to the glycoprotein solution. c. Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight, with gentle mixing. The reaction can be monitored by fluorescence imaging of an SDS-PAGE gel.
-
Size-Exclusion Chromatography (SEC) Purification: a. Equilibrate the SEC column with at least two column volumes of SEC Running Buffer. b. Load the reaction mixture onto the equilibrated SEC column. c. Elute the column with SEC Running Buffer at the recommended flow rate. d. Collect fractions and monitor the elution profile by measuring absorbance at 280 nm (for protein) and the excitation/emission wavelengths of the fluorophore. e. Pool the fractions containing the purified, fluorescently labeled glycoprotein.
SPAAC Labeling and SEC Purification Workflow.
Protocol 3: Purification of an this compound-Labeled Oligonucleotide via Staudinger Ligation
This protocol describes the labeling of an this compound-modified DNA oligonucleotide with a phosphine-biotin tag, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC). A labeling efficiency of approximately 70% has been reported for similar methods.[1]
Materials:
-
This compound-modified DNA oligonucleotide.
-
Phosphine-Biotin reagent.
-
Reaction Buffer (e.g., THF/water mixture).
-
RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Staudinger Ligation Reaction: a. Dissolve the this compound-modified oligonucleotide in the Reaction Buffer. b. Add an excess (e.g., 10-20 equivalents) of the Phosphine-Biotin reagent. c. Incubate the reaction at room temperature for 12-24 hours.
-
RP-HPLC Purification: a. Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%). b. Inject the reaction mixture onto the column. c. Elute the labeled oligonucleotide using a linear gradient of Mobile Phase B. The more hydrophobic biotinylated oligonucleotide will elute later than the unreacted this compound-modified oligonucleotide. d. Collect the fractions corresponding to the product peak. e. Desalt the collected fractions, for example, by ethanol precipitation.
Staudinger Ligation and RP-HPLC Purification.
Conclusion
The purification of this compound-labeled biomolecules is a critical step in a wide range of biological and therapeutic applications. The choice of bioorthogonal chemistry and the subsequent purification strategy should be carefully considered based on the specific biomolecule, the desired label, and the downstream application. The protocols and comparative data presented in this application note provide a comprehensive resource for researchers to successfully label and purify this compound-modified biomolecules, thereby enabling a deeper understanding of complex biological systems and accelerating the development of novel diagnostics and therapeutics.
References
Azide Derivatization of Polysaccharides: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the chemical modification of polysaccharides to introduce azide functionalities. The primary method described is a two-step process involving the tosylation of hydroxyl groups followed by nucleophilic substitution with an this compound. This approach is versatile and has been successfully applied to a variety of polysaccharides, including cellulose, starch, and dextran. The resulting azido-polysaccharides are valuable intermediates for a wide range of bioconjugation reactions, particularly the highly efficient and specific copper(I)-catalyzed this compound-alkyne cycloaddition (CuAAC) or strain-promoted this compound-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are instrumental in the development of novel biomaterials, drug delivery systems, and hydrogels.
Overview of this compound Derivatization
The introduction of this compound groups onto a polysaccharide backbone is a key strategy for its subsequent functionalization. The most common and reliable method involves the conversion of hydroxyl groups to a better leaving group, typically a tosylate, followed by displacement with an this compound salt. This method preferentially targets the more reactive primary hydroxyl groups (e.g., at the C-6 position of glucose units). The degree of substitution (DS), which is the average number of this compound groups per monosaccharide unit, can be controlled by adjusting the reaction conditions.
Data Presentation: Comparison of Azidation Methods
The following table summarizes reaction conditions and the resulting degree of substitution for the this compound derivatization of various polysaccharides via the tosylation-azidation route.
| Polysaccharide | Tosylation Conditions | Azidation Conditions | Degree of Substitution (DS) of this compound | Reference |
| Cellulose | p-Toluenesulfonyl chloride (TsCl) in DMAc/LiCl | Sodium this compound (NaN₃) in DMF | Up to 0.8 (regioselective at C-6) | [1] |
| Starch | TsCl in DMA/LiCl or DMSO/LiCl | NaN₃ in DMF, 100°C, 24 h | DS of tosylate up to 0.75, subsequent azidation varies | [2][3] |
| Amylose | N/A (starting from 6-bromo or 6-chloro amylose) | NaN₃ in DMSO, 50-70°C | Not specified | [2] |
| Dextran | Tosylation in DMAc/LiCl | NaN₃ | 1-50 azido groups per dextran molecule (varies with MW) | [1][4] |
| Pullulan | Tosylation in DMAc/LiCl | NaN₃ | Not specified | [1] |
| Lichenan | Tosylation in DMAc/LiCl | NaN₃ | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Azido-6-deoxycellulose
This protocol describes the regioselective synthesis of 6-azido-6-deoxycellulose, a valuable intermediate for click chemistry applications.[1]
Materials:
-
Microcrystalline cellulose
-
Lithium chloride (LiCl), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Sodium this compound (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Methanol
-
Acetone
-
Deionized water
Procedure:
Step 1: Preparation of Cellulose Tosylate
-
Activate the cellulose by solvent exchange: Wash the microcrystalline cellulose sequentially with deionized water, ethanol, and finally acetone. Dry the cellulose in a vacuum oven at 60°C overnight.
-
Prepare a 5% (w/v) solution of anhydrous LiCl in anhydrous DMAc.
-
Disperse the dried cellulose in the DMAc/LiCl solution and stir at 80°C until a clear, viscous solution is obtained.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.5 to 3.0 molar equivalents per anhydroglucose unit) to the solution under constant stirring.
-
Add anhydrous pyridine (1.5 to 3.0 molar equivalents) dropwise.
-
Allow the reaction to proceed at 5°C for 24 hours.
-
Precipitate the cellulose tosylate by pouring the reaction mixture into a large volume of vigorously stirred ethanol.
-
Filter the precipitate and wash thoroughly with ethanol, followed by methanol, and finally acetone.
-
Dry the resulting cellulose tosylate in a vacuum oven at 40°C.
Step 2: Azidation of Cellulose Tosylate
-
Dissolve the dried cellulose tosylate in anhydrous DMF.
-
Add sodium this compound (3 to 5 molar equivalents per tosyl group).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature and precipitate the 6-azido-6-deoxycellulose by pouring it into deionized water.
-
Filter the product and wash extensively with deionized water to remove residual DMF and salts.
-
Further purify the product by washing with ethanol and acetone.
-
Dry the final product, 6-azido-6-deoxycellulose, in a vacuum oven at 40°C.
Protocol 2: Synthesis of Azido-Starch
This protocol details the preparation of azido-starch, which can be used in various biomedical and material science applications.[2][3]
Materials:
-
Potato or corn starch
-
Lithium chloride (LiCl), anhydrous
-
N,N-Dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium this compound (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized water
Procedure:
Step 1: Preparation of Starch Tosylate
-
Dry the starch in a vacuum oven at 80°C for 24 hours.
-
Suspend the dried starch in anhydrous DMAc (or DMSO) and add anhydrous LiCl. Stir the suspension at 100-130°C for 1-2 hours until a clear solution is formed.[3]
-
Cool the solution to room temperature and then add triethylamine.
-
Cool the mixture to approximately 8°C in an ice bath.
-
Add a solution of TsCl in DMAc (or DMSO) dropwise with continuous stirring.
-
Let the reaction proceed at room temperature for 24 hours.[3]
-
Precipitate the starch tosylate by pouring the reaction mixture into ice-water.
-
Filter the precipitate, wash thoroughly with ethanol, and dry at 60°C for 24 hours.[3]
Step 2: Azidation of Starch Tosylate
-
Disperse the starch tosylate in anhydrous DMF.
-
Add sodium this compound (a significant molar excess relative to the tosyl groups).
-
Heat the reaction mixture to 100°C and stir for 24 hours.[2]
-
After cooling, precipitate the azido-starch by pouring the solution into a large volume of ethanol or water.
-
Collect the precipitate by filtration and wash it repeatedly with ethanol to remove unreacted reagents and DMF.
-
Dry the azido-starch product under vacuum at 50°C.
Visualizations
Reaction Pathway for this compound Derivatization
References
- 1. Clickable polymers accessible through nucleophilic substitution on polysaccharides: A sophisticated route to functional polymers :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Chemical Modification of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tosyl starch in eco-friendly media - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ00830D [pubs.rsc.org]
- 4. Dextran, this compound Functional [nanocs.net]
Application Notes and Protocols: Photocleavable Azide Linkers in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocleavable (PC) linkers are powerful tools in chemical biology, enabling precise spatiotemporal control over the release of molecules of interest. When combined with an azide group, these linkers become compatible with bioorthogonal "click" chemistry, allowing for the efficient and specific conjugation of a wide range of biomolecules. This technology has found broad applications in proteomics, drug delivery, materials science, and the study of cellular signaling pathways.
The most common class of photocleavable moieties are based on the o-nitrobenzyl (oNB) group. Upon irradiation with UV light (typically around 365 nm), the oNB group undergoes an intramolecular rearrangement, leading to the cleavage of the linker and the release of the conjugated molecule.[1] This process is rapid and efficient, and the cleavage byproducts are generally biocompatible.
These application notes provide an overview of the key applications of photocleavable this compound linkers, detailed experimental protocols, and quantitative data to guide researchers in their experimental design.
Quantitative Data on Photocleavable Linkers
The efficiency of photocleavage is dependent on several factors, including the specific chemical structure of the linker, the wavelength and intensity of the light source, and the reaction environment. The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction, representing the number of moles of a substance that react per mole of photons absorbed.
Below is a summary of quantitative data for some common photocleavable linkers.
| Photocleavable Moiety | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Conditions | Cleavage Efficiency | Reference |
| o-Nitrobenzyl (oNB) | ~365 | 0.01 - 0.07 | 365 nm UV light | Variable | [2] |
| 1-(2-Nitrophenyl)ethyl | ~340-365 | 0.49 - 0.63 | 340 nm UV light | >80% in 10 min | [2][3] |
| Nitroveratryl (NV) | ~365 | Lower than oNB | 365 nm UV light | High | [4] |
| Thioacetal o-nitrobenzaldehyde (TNB) | ~346 | 0.19 - 0.24 | 346 nm UV light | High |
Application 1: Proteomics - Affinity Purification and Mass Spectrometry
Photocleavable this compound linkers are extensively used in chemical proteomics for the identification and quantification of protein interactions and post-translational modifications. A common workflow involves the use of a biotinylated photocleavable this compound linker to label a target protein or a class of proteins. The biotin tag allows for efficient enrichment of the labeled proteins on streptavidin-coated beads. After stringent washing to remove non-specific binders, the proteins are released from the beads by photocleavage, leaving the biotin tag behind. This allows for the analysis of the purified proteins by mass spectrometry without interference from the large biotin-streptavidin complex.
Experimental Workflow for Proteomic Analysis
Protocol: Photocleavable Biotinylation and Enrichment of Proteins
Materials:
-
Photocleavable this compound-Biotin Linker (e.g., PC-Azide-PEG-Biotin)
-
Protein sample containing an alkyne handle (introduced via metabolic labeling or chemical modification)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS)
-
UV lamp (365 nm)
Procedure:
-
Click Chemistry Labeling: a. To your protein sample (in a compatible buffer like PBS), add the PC-Azide-Biotin linker to a final concentration of 100-200 µM. b. Add CuSO₄ to a final concentration of 1 mM. c. Add a reducing agent, such as TCEP or sodium ascorbate, to a final concentration of 5 mM to reduce Cu(II) to Cu(I). d. To prevent copper precipitation, add a copper-chelating ligand like TBTA to a final concentration of 1 mM. e. Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Enrichment of Biotinylated Proteins: a. Equilibrate the streptavidin-coated magnetic beads by washing them three times with Wash Buffer. b. Add the equilibrated beads to the reaction mixture from step 1. c. Incubate for 1 hour at room temperature with gentle rotation to allow for biotin-streptavidin binding. d. Place the tube on a magnetic stand and discard the supernatant. e. Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
Photocleavage and Elution: a. Resuspend the beads in a minimal volume of Elution Buffer. b. Transfer the bead suspension to a UV-transparent plate or tube. c. Irradiate the sample with a 365 nm UV lamp at a low intensity (e.g., 1-5 mW/cm²) for 5-30 minutes. The optimal irradiation time should be determined empirically. d. Place the tube on a magnetic stand and collect the supernatant containing the released proteins. e. The eluted proteins are now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.
Application 2: Controlled Drug Delivery
Photocleavable this compound linkers can be used to create "caged" drugs that are inactive until activated by light. This allows for the targeted delivery of a therapeutic agent to a specific site in the body, minimizing off-target effects. The this compound functionality allows for the conjugation of the photocleavable linker to a targeting moiety (e.g., an antibody or a nanoparticle) via click chemistry.
Protocol: Preparation of a Photocleavable Antibody-Drug Conjugate (ADC)
Materials:
-
Antibody with a terminal alkyne group
-
Photocleavable this compound-Drug Conjugate
-
Click chemistry reagents (as described in the proteomics protocol)
-
Size-exclusion chromatography system for purification
Procedure:
-
Conjugation: a. Perform the click chemistry reaction as described in the proteomics protocol to conjugate the PC-Azide-Drug to the alkyne-modified antibody. b. Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, HPLC).
-
Purification: a. Purify the resulting ADC from unreacted drug and linker using size-exclusion chromatography.
-
In Vitro Photorelease Assay: a. Incubate the purified ADC in a suitable buffer. b. Expose the solution to a 365 nm UV light source. c. At various time points, take aliquots of the solution and analyze the release of the free drug by HPLC or mass spectrometry.
Application 3: Spatiotemporal Control of Cellular Signaling
Photocleavable linkers provide a powerful method for studying and controlling cellular signaling pathways with high precision. A signaling molecule (e.g., a neurotransmitter, second messenger, or a GPCR ligand) can be "caged" with a photocleavable group, rendering it inactive.[5][6] Upon focused light irradiation, the signaling molecule is released at a specific time and location, allowing for the precise activation of its corresponding signaling pathway.
Signaling Pathway: Light-Activated GPCR Signaling
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Azide-Alkyne Cycloaddition for Surface Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The precise control of surface chemistry is paramount in fields ranging from materials science to drug development. Azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful and versatile toolkit for covalently modifying surfaces with a high degree of specificity and efficiency.[1][2] These reactions are characterized by their modular nature, high yields, mild reaction conditions, and the formation of a stable triazole linkage.[2][3] This makes them ideal for the immobilization of a wide array of molecules, including biomolecules, polymers, and nanoparticles, onto various substrates.[2][4]
Two primary forms of this reaction are predominantly used for surface functionalization: the Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC).[1][5] CuAAC is known for its speed and efficiency, while SPAAC provides a bioorthogonal approach that avoids the cytotoxicity associated with copper catalysts, making it suitable for applications involving living cells or sensitive biological systems.[5][6][7] These notes provide an overview of both methodologies, quantitative data for reaction optimization, and detailed protocols for their application in surface functionalization.
Overview of this compound-Alkyne Cycloaddition Reactions
The fundamental reaction involves the [3+2] cycloaddition between an this compound and an alkyne to form a stable 1,2,3-triazole. While the thermal Huisgen cycloaddition requires high temperatures and often results in a mixture of regioisomers, the catalyzed and strain-promoted versions offer significant advantages in control and reaction speed.[8]
Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)
This reaction utilizes a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, to exclusively yield the 1,4-disubstituted triazole isomer.[9][10] The catalyst dramatically accelerates the reaction rate, allowing it to proceed rapidly at room temperature.[11] CuAAC is highly efficient for functionalizing a variety of surfaces, including nanoparticles and self-assembled monolayers.[9][12] However, the potential cytotoxicity of residual copper is a concern for many biological applications.[5][6]
Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, SPAAC was developed as a bioorthogonal alternative.[5] This method employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a metal catalyst.[13][14] The driving force for the reaction is the release of ring strain in the cyclooctyne.[15] SPAAC is the preferred method for modifying sensitive biological materials and for in vivo applications.[5][16]
Quantitative Data Summary
The choice between CuAAC and SPAAC often depends on the specific requirements of the application, such as biocompatibility, reaction kinetics, and cost. The following tables provide data to aid in this selection.
Table 1: Comparison of CuAAC and SPAAC for Surface Functionalization
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) is required.[10] | None required (metal-free).[15] |
| Biocompatibility | Limited due to copper cytotoxicity, requiring thorough removal for biological applications.[5][7] | High, suitable for live cells and in vivo studies.[5][6] |
| Reaction Rate | Very fast, often complete in minutes to a few hours.[11] | Dependent on the cyclooctyne used; can be very fast (e.g., ADIBO).[13][14] |
| Reactants | Simple terminal alkynes and azides. | Requires synthesis of strained cyclooctynes.[13] |
| Regioselectivity | Highly selective, forms only the 1,4-isomer.[11] | Forms a mixture of regioisomers.[8] |
| Typical Conditions | Aqueous buffers, room temperature.[17] | Aqueous buffers, ambient temperature.[14] |
| Common Applications | Material science, polymer modification, nanoparticle functionalization.[2][12] | Bioconjugation, live cell imaging, drug delivery systems.[6][16] |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne Derivative | Reactant | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| DIBO (4-Dibenzocyclooctynol) | Benzyl this compound | ~0.1 - 0.3 | [16] |
| DIFO (Difluorinated Cyclooctyne) | Azido-sugar on cell surface | ~0.3 - 0.7 | [13] |
| ADIBO (Aza-dibenzocyclooctyne) | This compound-tagged substrates | ~1.0 - 60 | [5][14] |
| DIFBO (Difluorobenzocyclooctyne) | Benzyl this compound | ~1.3 |[13] |
Experimental Protocols
The following protocols provide a generalized framework for surface functionalization. Specific parameters such as concentration, reaction time, and temperature should be optimized for each unique system.
Protocol 1: General Procedure for Surface Azidation
To functionalize a surface using this compound-alkyne cycloaddition, one of the reactive partners must first be immobilized on the substrate. This protocol describes a common method for introducing this compound functionalities.
Materials:
-
Substrate with available functional groups (e.g., amine- or chloro-functionalized glass slide, silicon wafer, or polymer bead).
-
Azido-functionalized linker (e.g., azidoacetic acid N-hydroxysuccinimide ester for amine surfaces).
-
Anhydrous solvent (e.g., DMF or DMSO).
-
Base (e.g., DIPEA or triethylamine), if required.
-
Washing solvents (e.g., DI water, ethanol, acetone).
Procedure:
-
Surface Cleaning: Thoroughly clean the substrate surface by sonication in appropriate solvents (e.g., acetone, then ethanol) and dry under a stream of nitrogen.
-
Reaction Setup: In a clean reaction vessel, dissolve the azido-functionalized linker in the anhydrous solvent.
-
Surface Reaction: Immerse the cleaned substrate in the linker solution. If reacting with an amine surface, add a base like DIPEA to catalyze the reaction.
-
Incubation: Allow the reaction to proceed for 2-12 hours at room temperature or slightly elevated temperature (e.g., 40 °C), depending on the reactivity of the linker.
-
Washing: After incubation, remove the substrate and wash it thoroughly with the reaction solvent, followed by ethanol and DI water to remove any unreacted reagents.
-
Drying: Dry the this compound-functionalized surface under a stream of nitrogen.
-
Characterization (Optional): Confirm the presence of this compound groups using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Surface Functionalization via CuAAC
This protocol describes the immobilization of an alkyne-tagged molecule onto an this compound-functionalized surface.
Materials:
-
This compound-functionalized substrate (from Protocol 1).
-
Alkyne-tagged molecule of interest (e.g., peptide, oligonucleotide, drug).
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate (NaAsc).
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I) and protect biomolecules).[17]
-
Reaction buffer (e.g., phosphate buffer, pH 7.0).[17]
-
Solvent for the alkyne molecule (e.g., DMSO or water).
-
Washing solvents.
Procedure:
-
Prepare Reagent Stocks:
-
Dissolve the alkyne-tagged molecule in DMSO or buffer to a stock concentration (e.g., 10 mM).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
If using, prepare a stock solution of THPTA ligand (e.g., 50 mM in water).
-
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ solution with the THPTA ligand solution (at a 1:5 molar ratio of Cu:ligand) and vortex briefly.[17]
-
Reaction Mixture: In a new tube, add the reaction buffer. Then add the alkyne-tagged molecule solution, followed by the catalyst premix.
-
Initiate Reaction: Initiate the click reaction by adding the sodium ascorbate solution to the mixture. The final concentrations might be: 50 µM alkyne-molecule, 100 µM CuSO₄, 500 µM THPTA, and 5 mM sodium ascorbate.[17]
-
Surface Immobilization: Immediately immerse the this compound-functionalized substrate in the reaction mixture.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
Washing: Remove the substrate and wash extensively with buffer, DI water, and ethanol to remove the copper catalyst and unreacted reagents.
-
Drying and Storage: Dry the functionalized surface under nitrogen and store it under appropriate conditions.
Protocol 3: Surface Functionalization via SPAAC
This protocol describes the immobilization of an this compound-tagged molecule onto a surface functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Strained alkyne-functionalized substrate (prepared similarly to Protocol 1, using an alkyne linker).
-
This compound-tagged molecule of interest.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Solvent for the this compound molecule (e.g., DMSO or water).
-
Washing solvents.
Procedure:
-
Prepare Molecule Solution: Dissolve the this compound-tagged molecule in a compatible solvent (like DMSO) and then dilute it into the reaction buffer to the desired final concentration (e.g., 100 µM to 1 mM).
-
Surface Immobilization: Immerse the strained alkyne-functionalized substrate into the solution containing the this compound-tagged molecule.
-
Incubation: Allow the reaction to proceed for 2-24 hours at room temperature or 37 °C. Reaction time will depend on the strain of the alkyne and the concentration of the this compound molecule.
-
Washing: After the incubation period, remove the substrate and wash it thoroughly with the reaction buffer, followed by DI water, to remove any non-covalently bound molecules.
-
Drying and Storage: Dry the functionalized surface under a stream of nitrogen and store appropriately.
References
- 1. books.rsc.org [books.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatible this compound-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. irjweb.com [irjweb.com]
- 13. Strain-Promoted this compound-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. jcmarot.com [jcmarot.com]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: Azide-Based Bioorthogonal Chemistry for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azide-Based Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] These reactions involve pairs of functional groups that are mutually reactive but are inert to the biological environment. The this compound group (-N₃) has emerged as a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity towards endogenous functional groups. This allows for the introduction of an this compound "handle" into a biomolecule of interest, which can then be selectively targeted with a probe carrying a complementary reactive group for imaging and other applications.
Three primary classes of this compound-based bioorthogonal reactions are widely used for imaging: the Staudinger Ligation, the Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC). Each of these reactions offers a unique set of advantages and is suited for different experimental contexts.
Comparison of Key this compound-Based Bioorthogonal Reactions
The choice of bioorthogonal reaction is critical and depends on the specific application, the biological system under investigation, and the desired imaging modality. The following table summarizes the key quantitative data for the most common this compound-based bioorthogonal reactions.
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | ~0.002 - 0.0077[3][4] | - Truly bioorthogonal (no metal catalyst) - Well-suited for in vivo applications | - Slow reaction kinetics[3][4] - Phosphine reagents can be prone to air oxidation |
| Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC) | ~10 - 1000[1][2] | - Fast reaction kinetics - High reaction efficiency and yield - Readily available reagents | - Requires a cytotoxic copper catalyst[1] - Not ideal for live-cell or in vivo imaging without specialized ligands |
| Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC) | ~0.0024 - 1.0[2][5] | - Copper-free, enabling live-cell and in vivo imaging - Good reaction kinetics | - Cyclooctyne reagents are bulky and can be hydrophobic - Kinetics are generally slower than CuAAC |
Application Note 1: Fluorescence Imaging of Metabolically Labeled Glycans
Objective: To visualize cell surface glycans using metabolic labeling with an this compound-containing sugar followed by fluorescence detection via Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC).
Workflow Diagram:
Caption: Workflow for fluorescence imaging of glycans.
Experimental Protocol: Metabolic Glycan Labeling and SPAAC
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or N-azidoacetylgalactosamine (Ac₄GalNAz)
-
Phosphate-buffered saline (PBS)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular imaging)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Plate cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Prepare a stock solution of the azido sugar (e.g., 50 mM Ac₄ManNAz in DMSO).
-
Add the azido sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the this compound into cellular glycans.
-
-
Labeling with Cyclooctyne-Fluorophore (SPAAC):
-
Prepare a stock solution of the cyclooctyne-fluorophore conjugate (e.g., 1 mM DBCO-Fluor 488 in DMSO).
-
Wash the cells three times with warm PBS to remove unincorporated azido sugar.
-
Dilute the cyclooctyne-fluorophore stock solution in complete culture medium to a final concentration of 10-50 µM.
-
Incubate the cells with the cyclooctyne-fluorophore solution for 30-60 minutes at 37°C.
-
-
Cell Fixation and Staining:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are of interest.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Application Note 2: PET Imaging Using Pre-targeted this compound-Alkyne Cycloaddition
Objective: To perform Positron Emission Tomography (PET) imaging of a specific target in vivo using a pre-targeting strategy based on bioorthogonal this compound-alkyne cycloaddition. This approach separates the targeting and imaging steps to improve the target-to-background signal ratio.
Workflow Diagram:
Caption: Pre-targeted PET imaging workflow.
General Protocol for Pre-targeted PET Imaging
Materials:
-
Animal model with the target of interest (e.g., tumor-bearing mouse)
-
Targeting molecule conjugated with an this compound (e.g., antibody-azide)
-
Alkyne-functionalized PET radiotracer (e.g., ¹⁸F-labeled alkyne)
-
PET/CT scanner
Procedure:
-
Synthesis of Probes:
-
Synthesize and purify the antibody-azide conjugate.
-
Synthesize and purify the alkyne-PET radiotracer. This is typically done in an automated radiochemistry module.
-
-
Pre-targeting:
-
Inject the animal model with the antibody-azide conjugate intravenously.
-
Allow a sufficient incubation period (typically 24-72 hours) for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation. The optimal time will depend on the pharmacokinetics of the antibody.
-
-
Radiotracer Administration and Imaging:
-
Inject the animal with the alkyne-PET radiotracer.
-
After a short distribution time (e.g., 1-2 hours), perform a whole-body PET/CT scan to visualize the distribution of the radiotracer, which will have accumulated at the target site through the in vivo click reaction.
-
Application Note 3: Targeted MRI Using this compound-Functionalized Contrast Agents
Objective: To enhance the magnetic resonance imaging (MRI) contrast of a specific biological target by delivering a gadolinium (Gd)-based contrast agent functionalized with an this compound for bioorthogonal ligation. While still an emerging area, this approach holds promise for molecular MRI. A notable example is the decoration of virus-like particles with Gd(DOTA) analogues using CuAAC, which demonstrated increased T1 relaxivity.[6]
Conceptual Workflow Diagram:
Caption: Conceptual workflow for targeted MRI.
General Protocol for Preparing a Targeted MRI Contrast Agent
Materials:
-
Targeting molecule with an alkyne handle (e.g., alkyne-modified virus-like particle)
-
This compound-functionalized gadolinium chelate (e.g., this compound-DOTA-Gd)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Probe Synthesis:
-
Prepare the alkyne-modified targeting molecule and the this compound-functionalized Gd chelate through standard organic synthesis methods.
-
-
CuAAC Conjugation:
-
In an aqueous buffer, combine the alkyne-modified targeting molecule with an excess of the this compound-functionalized Gd chelate.
-
Add the copper(II) sulfate and the chelating ligand.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).
-
-
Purification and Characterization:
-
Purify the resulting targeted MRI contrast agent using a suitable method like size exclusion chromatography to remove unreacted starting materials and the copper catalyst.
-
Characterize the final product to confirm successful conjugation and determine the number of Gd chelates per targeting molecule.
-
-
In Vitro and In Vivo Evaluation:
-
Assess the T1 relaxivity of the targeted contrast agent in vitro.
-
Perform in vivo MRI studies in an appropriate animal model to evaluate the targeting efficiency and contrast enhancement at the site of interest.
-
Troubleshooting Guide for Bioorthogonal Labeling in Live Cells
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | - Inefficient metabolic incorporation of the this compound. - Insufficient concentration or incubation time for the probe. - Degradation of the fluorophore. - The this compound or alkyne handle is not accessible. | - Increase the concentration and/or incubation time of the azido sugar. - Increase the concentration and/or incubation time of the fluorophore probe. - Protect the fluorophore from light. - For CuAAC, ensure the protein is not sequestering the copper catalyst. Consider adding excess copper or a denaturing agent if labeling lysates.[5] |
| High background fluorescence | - Non-specific binding of the fluorophore probe. - Incomplete removal of the unbound probe. | - Decrease the concentration of the fluorophore probe. - Increase the number and duration of washing steps after probe incubation. - Use a background suppressor reagent if available. |
| Cell toxicity or death | - Cytotoxicity of the copper catalyst (in CuAAC). - High concentrations of the azido sugar or probe. - Phototoxicity from the imaging light source. | - For CuAAC in live cells, use a copper-chelating ligand like THPTA or BTTAA to reduce toxicity.[7] - Perform a dose-response curve to determine the optimal, non-toxic concentration of reagents. - Minimize the exposure time and intensity of the excitation light during microscopy. |
| Inconsistent labeling between experiments | - Variation in cell health or passage number. - Inconsistent reagent preparation or storage. | - Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. - Prepare fresh solutions of reagents, especially sodium ascorbate for CuAAC. |
References
- 1. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Applications of Azide Chemistry in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The versatility of the azide functional group has established it as a cornerstone in modern drug discovery. Its unique reactivity and stability have given rise to a suite of powerful chemical transformations, enabling the rapid and efficient synthesis of diverse molecular entities with significant therapeutic potential. This document provides an overview of key applications of this compound chemistry, detailed experimental protocols for seminal reactions, and quantitative data on the efficacy of resulting drug candidates.
Application Notes
Click Chemistry: Accelerating Lead Discovery and Optimization
The concept of "click chemistry," introduced by K. Barry Sharpless, champions the use of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][2] The flagship reaction of this class is the Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC), which unites an this compound and a terminal alkyne to form a stable 1,2,3-triazole ring.[3][4]
Key Applications in Drug Discovery:
-
Lead Discovery: The CuAAC reaction is instrumental in generating large libraries of diverse compounds for high-throughput screening (HTS).[5] By combining a variety of this compound- and alkyne-containing building blocks, researchers can rapidly access a vast chemical space to identify novel hits against biological targets.
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind weakly to a target are identified and then linked together to create a high-affinity ligand.[5] The CuAAC reaction serves as an ideal ligation strategy to connect these fragments, transforming low-affinity hits into potent leads.
-
Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for its use in biological systems to label and track biomolecules, such as proteins and nucleic acids.[6] This has profound implications for understanding drug-target interactions and mechanisms of action.
Bioorthogonal Chemistry: Probing Biological Systems in Vivo
Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[2][7] Azides are key players in this field due to their abiotic nature and specific reactivity with certain partners.
Key Reactions and Applications:
-
Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC): This reaction involves the cycloaddition of an this compound with a strained cyclooctyne, proceeding rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[7] SPAAC is widely used for in vivo imaging, drug targeting, and understanding the dynamics of biological processes.
-
Staudinger Ligation: The Staudinger ligation is a reaction between an this compound and a triarylphosphine bearing an ortho-ester group, which forms a stable amide bond.[8] This reaction has been instrumental in the chemical modification of proteins, enabling the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[9]
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs.[10][11] this compound chemistry provides efficient routes to several important classes of these compounds.
Key Heterocycles and their Significance:
-
1,2,3-Triazoles: As the product of the CuAAC reaction, 1,2,3-triazoles are more than just linkers. They are metabolically stable and can engage in hydrogen bonding and dipole interactions with biological targets, often enhancing the pharmacological properties of a molecule.[1][4] Many antifungal agents, such as fluconazole and voriconazole, feature a triazole core.[3][5]
-
Tetrazoles: Tetrazoles are five-membered aromatic rings containing four nitrogen atoms. They are widely used as bioisosteres for carboxylic acids, offering improved metabolic stability and oral bioavailability.[6][12] The reaction of nitriles with an this compound source is a common method for their synthesis.[13]
Quantitative Data
The following tables summarize the in vitro activity of representative compounds synthesized using this compound chemistry.
Table 1: Antifungal Activity of 1,2,3-Triazole Derivatives against Candida Species.
| Compound | Substituent (Aryl Group) | Candida albicans MIC (µg/mL) | Candida krusei MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Reference |
| 4a | Phenyl | >128 | >128 | >128 | >128 | [3] |
| 4b | 4-Methylphenyl | >128 | >128 | >128 | >128 | [3] |
| 4c | 4-Chlorophenyl | 16-32 | 32 | 32 | 16 | [3] |
| 4d | 4-Bromophenyl | >128 | >128 | >128 | >128 | [3] |
| 4e | 4-Fluorophenyl | >128 | >128 | >128 | >128 | [3] |
| Fluconazole | - | 0.5-64 | 64 | 1 | 16 | [3] |
Table 2: In Vitro Anticancer Activity of 1,4-Disubstituted 1,2,3-Triazole Derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| 8h | DU145 (Prostate) | 0.0948 | |
| 8i | DU145 (Prostate) | 0.0372 | |
| 8j | DU145 (Prostate) | 0.248 | |
| Doxorubicin | DU145 (Prostate) | 0.48 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
This compound-containing starting material (1.0 equiv)
-
Alkyne-containing starting material (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.20 equiv)
-
Sodium ascorbate (0.50 equiv)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne (1.0 equiv) in a 1:1 mixture of THF and water (to a final concentration of 0.08 M).
-
In a separate flask, prepare a mixture of sodium ascorbate (0.50 equiv) and copper(II) sulfate pentahydrate (0.20 equiv) in a 1:1 mixture of THF and water (0.08 M).
-
To the copper/ascorbate mixture, add the this compound (1.0 equiv) dissolved in a minimal amount of THF (approximately 2–3 mL).
-
Add the this compound/copper/ascorbate mixture to the solution of the alkyne at once.
-
Stir the resulting mixture vigorously at room temperature overnight.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3-triazole.
Protocol 2: Traceless Staudinger Ligation for Peptide Synthesis
This protocol outlines the ligation of a peptide with a C-terminal phosphinothioester and a peptide with an N-terminal this compound.
Materials:
-
Peptide-phosphinothioester (1.0 equiv)
-
Peptide-azide (1.0 equiv)
-
Solvent: THF/H₂O (e.g., 1:1)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, to maintain a reducing environment)
Procedure:
-
Dissolve the peptide-phosphinothioester and the peptide-azide in the chosen solvent system in a reaction vessel.
-
If necessary, add TCEP to the reaction mixture to prevent oxidation of the phosphine.
-
Stir the reaction at room temperature and monitor its progress by HPLC or LC-MS.
-
The reaction typically proceeds to completion within a few hours.
-
Upon completion, the desired ligated peptide can be purified by preparative HPLC.
Note: The synthesis of the starting peptide-phosphinothioester and peptide-azide requires separate multi-step procedures.
Protocol 3: Synthesis of 5-Substituted-1H-tetrazoles from Nitriles
This protocol describes a safe and efficient method for the synthesis of 5-substituted-1H-tetrazoles using zinc catalysis in water.
Materials:
-
Nitrile starting material (1.0 equiv)
-
Sodium this compound (NaN₃) (1.1 equiv)
-
Zinc bromide (ZnBr₂) (0.5 equiv)
-
Deionized water
Procedure:
-
In a reaction vessel, combine the nitrile (1.0 equiv), sodium this compound (1.1 equiv), and zinc bromide (0.5 equiv) in deionized water.
-
Heat the reaction mixture to reflux (approximately 100-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid. This will precipitate the tetrazole product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization if necessary.
Safety Note: Sodium this compound is highly toxic and can form explosive hydrazoic acid upon contact with strong acids. Handle with extreme caution in a well-ventilated fume hood.
Visualizations
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Diverse Modification of Unprotected Peptides and Proteins through Common Intermediates - ProQuest [proquest.com]
- 3. raineslab.com [raineslab.com]
- 4. Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization [cytoscape.org]
- 5. Staudinger Ligation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What Is Deep Learning? | IBM [ibm.com]
- 9. google.com [google.com]
- 10. Cytoscape.js [js.cytoscape.org]
- 11. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of β-D-Mannopyranosyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Mannopyranosyl azide is a valuable synthetic intermediate in carbohydrate chemistry and drug discovery. Its anomeric this compound functionality serves as a versatile precursor for the introduction of nitrogen-containing moieties, enabling the synthesis of glycoconjugates, glycopeptides, and modified monosaccharides. The this compound group can be readily converted to an amine, an amide, or participate in copper(I)-catalyzed this compound-alkyne cycloaddition (CuAAC) "click" chemistry, facilitating the construction of complex molecular architectures. This document provides detailed protocols for a stereoselective synthesis of β-D-mannopyranosyl this compound, proceeding via a phase-transfer-catalyzed reaction on a perbenzoylated mannosyl bromide precursor.
Synthetic Strategy Overview
The synthesis of β-D-mannopyranosyl this compound is accomplished through a three-step sequence starting from D-mannose:
-
Perbenzoylation: Protection of all hydroxyl groups of D-mannose as benzoates.
-
Anomeric Bromination: Conversion of the perbenzoylated mannose to the thermodynamically favored α-mannopyranosyl bromide.
-
Stereoselective Azidation and Deprotection: A phase-transfer-catalyzed SN2 reaction with sodium this compound to yield the protected β-D-mannopyranosyl this compound, followed by debenzoylation to afford the final product.
Quantitative Data Summary
The following table summarizes the key reaction parameters and expected yields for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Per-O-benzoylation of D-Mannose | D-Mannose, Benzoyl Chloride, Pyridine | Pyridine | 4 | 0 to RT | ~90 |
| 2 | Synthesis of α-D-Mannopyranosyl Bromide | 1,2,3,4,6-penta-O-benzoyl-D-mannopyranose, HBr in Acetic Acid | Dichloromethane | 2 | RT | ~85 |
| 3 | Synthesis of β-D-Mannopyranosyl this compound (Protected) | 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide, NaN₃, TBAB | Dichloromethane/Water | 3 | RT | ~93[1] |
| 4 | Deprotection | 2,3,4,6-tetra-O-benzoyl-β-D-mannopyranosyl this compound, NaOMe | Methanol | 2 | RT | ~95[1] |
TBAB: Tetrabutylammonium bromide; RT: Room Temperature
Experimental Protocols
Step 1: Synthesis of 1,2,3,4,6-penta-O-benzoyl-α/β-D-mannopyranose
This protocol describes the protection of the hydroxyl groups of D-mannose using benzoyl chloride in pyridine.
Materials:
-
D-Mannose: 10.0 g, 55.5 mmol
-
Anhydrous Pyridine: 150 mL
-
Benzoyl Chloride: 45 mL, 388.5 mmol
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol
Procedure:
-
Suspend D-mannose in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirring suspension over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 50 mL of water.
-
Dilute the mixture with 200 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (3 x 100 mL), water (1 x 100 mL), and saturated NaHCO₃ solution (2 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a thick syrup.
-
Co-evaporate with toluene to remove residual pyridine.
-
Recrystallize the crude product from methanol to afford the title compound as a white solid.
Step 2: Synthesis of 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide
This protocol details the conversion of the perbenzoylated mannose to the anomeric bromide.
Materials:
-
1,2,3,4,6-penta-O-benzoyl-D-mannopyranose: 10.0 g, 14.1 mmol
-
33% Hydrogen Bromide (HBr) in Acetic Acid: 20 mL
-
Anhydrous Dichloromethane (DCM): 50 mL
-
Ice-cold water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the penta-O-benzoyl-D-mannopyranose in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C and add the solution of HBr in acetic acid dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with ice-cold water (2 x 100 mL) and then carefully with saturated NaHCO₃ solution until effervescence ceases.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
The resulting crude 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide is typically used in the next step without further purification.
Step 3: Synthesis of 2,3,4,6-tetra-O-benzoyl-β-D-mannopyranosyl this compound
This protocol describes the key stereoselective azidation step using phase-transfer catalysis.[1]
Materials:
-
Crude 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide: ~11.9 mmol
-
Sodium this compound (NaN₃): 2.3 g, 35.7 mmol
-
Tetrabutylammonium Bromide (TBAB): 0.77 g, 2.4 mmol
-
Dichloromethane (DCM): 100 mL
-
Water: 50 mL
Procedure:
-
Dissolve the crude mannosyl bromide in DCM.
-
In a separate flask, dissolve sodium this compound in water.
-
Combine the two solutions in a round-bottom flask and add the phase-transfer catalyst, tetrabutylammonium bromide.
-
Stir the biphasic mixture vigorously at room temperature for 3 hours. Monitor the reaction by TLC for the disappearance of the bromide.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure protected β-D-mannopyranosyl this compound.
Step 4: Synthesis of β-D-Mannopyranosyl this compound (Deprotection)
This protocol outlines the removal of the benzoate protecting groups to yield the final product.[1]
Materials:
-
2,3,4,6-tetra-O-benzoyl-β-D-mannopyranosyl this compound: 5.0 g, 7.9 mmol
-
Anhydrous Methanol: 100 mL
-
0.5 M Sodium Methoxide (NaOMe) in Methanol: 1 mL (catalytic amount)
-
Amberlite IR-120 (H⁺) resin
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected mannosyl this compound in anhydrous methanol.
-
Add a catalytic amount of 0.5 M sodium methoxide solution.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography (e.g., using a dichloromethane-methanol gradient) to give β-D-mannopyranosyl this compound as a white solid.
Visualizations
Synthetic Pathway
Caption: Overall synthetic route to β-D-mannopyranosyl this compound.
Experimental Workflow: Azidation Step
Caption: Workflow for the phase-transfer-catalyzed azidation.
References
Troubleshooting & Optimization
common side reactions of organic azides in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organic azides.
Frequently Asked Questions (FAQs)
1. What are the primary safety concerns when working with organic azides?
Organic azides are energetic compounds and can be explosive.[1][2][3] The primary safety concerns are their potential for violent decomposition when subjected to heat, shock, friction, or light.[1] Low molecular weight azides are particularly hazardous.[4] Additionally, mixing azides with incompatible materials can lead to the formation of highly sensitive and explosive compounds.
Key safety precautions include:
-
Always review the Safety Data Sheet (SDS) for the specific this compound compound.[1]
-
Work on the smallest possible scale.[3]
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5]
-
Work in a well-ventilated fume hood, and consider using a blast shield for reactions with new or potentially unstable azides.[5]
-
Avoid using metal spatulas or ground glass joints, which can initiate decomposition.[1][5]
-
Never mix azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
Avoid contact with heavy metals (e.g., copper, lead, mercury) to prevent the formation of extremely sensitive metal azides.[2]
-
Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive diazidomethane and triazidomethane.[1][5]
2. How can I assess the stability of a newly synthesized organic this compound?
The stability of an organic this compound is influenced by its molecular structure. Two common guidelines for assessing stability are the Carbon to Nitrogen Ratio (C/N) and the "Rule of Six".[1][3]
-
Carbon to Nitrogen Ratio (C/N): The ratio of carbon and oxygen atoms to nitrogen atoms should be 3 or greater ((NC + NO) / NN ≥ 3) for an this compound to be considered reasonably stable for isolation and storage.[3][5]
-
Rule of Six: There should be at least six carbon atoms for each energetic functional group (like an this compound) to provide sufficient dilution and render the compound relatively safe.[1][3]
Table 1: Stability Guidelines for Organic Azides
| Guideline | Recommendation | Stability Assessment |
| (NC + NO) / NN Ratio | ≥ 3 | Generally stable enough for isolation and storage.[3][5] |
| 1 to 3 | Can be synthesized and isolated in small quantities but should be stored at low temperatures (e.g., -18°C) and used promptly.[1][5] | |
| < 1 | Should not be isolated and should only be used as a transient intermediate in solution.[3][5] | |
| Rule of Six | ≥ 6 carbons per this compound group | Considered relatively safe to handle with standard precautions.[1][3] |
| < 6 carbons per this compound group | Potentially explosive and requires specialized handling procedures.[1] |
3. What are the common methods for preparing organic azides?
Organic azides can be synthesized through various methods, with the choice depending on the starting material.
-
From Alkyl Halides: Nucleophilic substitution of an alkyl halide with sodium this compound is a common and efficient method, particularly for primary and secondary alkyl halides via an SN2 reaction.[6][7]
-
From Alcohols: Alcohols can be converted to azides using reagents like diphenylphosphoryl this compound (DPPA) under Mitsunobu conditions or with 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP).[4]
-
From Amines: Primary amines can be converted to azides through diazo transfer reactions using reagents like nonaflyl this compound.[8]
-
From Aryl Diazonium Salts: Aryl azides can be prepared by reacting an aryl diazonium salt with sodium this compound.[4]
Troubleshooting Guides
Issue 1: Low or No Yield in this compound Synthesis from Alkyl Halide
Question: I am trying to synthesize an alkyl this compound from an alkyl bromide using sodium this compound in DMF, but I am getting a very low yield. What could be the problem?
Possible Causes and Solutions:
-
Poor Solubility of Sodium this compound: Sodium this compound has limited solubility in some organic solvents.
-
Solution: Consider using a phase-transfer catalyst like polyethylene glycol (PEG) to improve the solubility and reaction rate.[9] Alternatively, using a more polar aprotic solvent like DMSO may be beneficial.
-
-
Side Reactions: The alkyl halide might be undergoing elimination reactions, especially if it is a secondary or tertiary halide, or if the reaction is heated for an extended period.
-
Solution: Use milder reaction conditions (e.g., lower temperature) and monitor the reaction progress by TLC to avoid prolonged heating. For sterically hindered substrates, consider alternative synthetic routes.
-
-
Impure Starting Materials: The presence of water or other nucleophiles in the solvent or on the glassware can compete with the this compound nucleophile.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Issue 2: Unexpected Side Products in Staudinger Reduction
Question: I am performing a Staudinger reduction of an organic this compound to a primary amine using triphenylphosphine followed by water, but I am observing significant amounts of an unexpected byproduct. What could be the issue?
Possible Causes and Solutions:
-
Incomplete Hydrolysis of the Iminophosphorane Intermediate: The aza-ylide (iminophosphorane) intermediate is relatively stable and requires hydrolysis to yield the primary amine and triphenylphosphine oxide.[10][11]
-
Solution: Ensure sufficient water is added during the workup and that the reaction is stirred for an adequate amount of time to allow for complete hydrolysis. The progress of the hydrolysis can be monitored by TLC.
-
-
Aza-Wittig Reaction: If there are carbonyl compounds present in the reaction mixture (e.g., from the starting material or as an impurity), the iminophosphorane intermediate can react with them to form imines in an aza-Wittig reaction.[4][12]
-
Solution: Purify the starting this compound to remove any carbonyl impurities. If the substrate itself contains a carbonyl group that is not intended to react, alternative reduction methods like catalytic hydrogenation might be more suitable.[13]
-
-
Poor Solubility of the Aminated Product: Some aminated products, particularly polysaccharide derivatives, may have poor solubility in common organic solvents, leading to difficult isolation and the appearance of impurities.[14]
-
Solution: Carefully choose the workup and purification solvents. It might be necessary to use a solvent system that can dissolve both the desired amine and the triphenylphosphine oxide byproduct for effective separation by chromatography.
-
Issue 3: Formation of "Intractable Tar" in Reactions of Aryl Azides
Question: Upon heating my aryl this compound to induce a reaction, I am observing the formation of a significant amount of black, insoluble material. What is causing this and how can I prevent it?
Possible Causes and Solutions:
-
Polymerization of Intermediates: The thermal or photochemical decomposition of aryl azides generates highly reactive aryl nitrene intermediates. These can undergo various rearrangements, but can also lead to polymerization, resulting in the formation of "intractable tar".
-
Solution:
-
Use of Trapping Agents: If the desired reaction involves the nitrene, ensure that a suitable trapping agent is present in a high enough concentration to react with the nitrene before it polymerizes.
-
Reaction Conditions: Optimize the reaction temperature and concentration. Running the reaction at a lower temperature or in a more dilute solution can sometimes minimize polymerization.
-
Alternative Catalysis: For some cyclization reactions, Lewis acids can be used to promote the reaction under milder conditions than thermolysis, potentially reducing byproduct formation.[2]
-
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Alkyl this compound from an Alkyl Halide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide (1.0 eq) in a suitable solvent (e.g., DMF, DMSO).
-
Addition of Sodium this compound: Add sodium this compound (NaN3, 1.2-1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl this compound.
-
Purification: Purify the crude product by column chromatography if necessary. Caution: Do not distill low molecular weight azides.[3]
Protocol 2: General Procedure for the Staudinger Reduction of an Organic this compound
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the organic this compound (1.0 eq) in a suitable solvent (e.g., THF, diethyl ether).
-
Addition of Phosphine: Add triphenylphosphine (PPh3, 1.0-1.1 eq) to the solution at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.[13]
-
Formation of Iminophosphorane: Stir the reaction mixture at room temperature until the starting this compound is consumed (monitor by TLC).
-
Hydrolysis: Add water to the reaction mixture and continue stirring until the iminophosphorane intermediate is fully hydrolyzed to the amine (monitor by TLC).
-
Workup and Purification: Concentrate the reaction mixture and purify by column chromatography to separate the desired amine from the triphenylphosphine oxide byproduct.
Visualizations
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Organic this compound - Wikipedia [en.wikipedia.org]
- 5. Information on this compound Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of organic azides from primary amines in continuous flow and subsequent preparation of triazoles | Poster Board #3353 - American Chemical Society [acs.digitellinc.com]
- 9. CN101906007B - Preparation method of organic this compound - Google Patents [patents.google.com]
- 10. Staudinger Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Copper Catalyst Removal in Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing copper catalysts from click chemistry (CuAAC) reactions. Find troubleshooting advice, frequently asked questions, detailed protocols, and comparative data to optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
A1: Residual copper can be problematic for several reasons. Copper ions are cytotoxic, which is a major concern for biological applications and drug development.[1] They can also interfere with downstream applications by catalyzing unwanted side reactions, causing degradation of biomolecules like proteins and oligonucleotides, or interfering with analytical techniques such as fluorescence spectroscopy.[2]
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for copper removal include:
-
Chelation: Using agents like EDTA to form a stable, water-soluble complex with copper.[2][3]
-
Solid-Phase Scavengers: Employing resins with functional groups that selectively bind to copper.[1][4]
-
Dialysis: Particularly useful for purifying macromolecules like proteins and large polymers, where the small copper ions and chelating agents are removed through a semi-permeable membrane.[4]
-
Liquid-Liquid Extraction: Partitioning the copper catalyst into an immiscible liquid phase for removal.[5]
Q3: Can I avoid copper catalyst removal altogether?
A3: Yes, by using copper-free click chemistry.[6] Reactions like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) do not require a copper catalyst, thus eliminating the need for its removal. This is particularly advantageous for in vivo applications or when working with sensitive biomolecules.[6]
Q4: How do I choose the best copper removal method for my experiment?
A4: The choice of method depends on several factors, including the properties of your product (solubility, size, stability), the scale of your reaction, and the required level of purity. The decision-making workflow below can help guide your selection.
Troubleshooting Guides
Problem 1: Low yield of my final product after copper removal.
| Possible Cause | Solution |
| Product Precipitation: Your product may have precipitated along with the copper complex during chelation or extraction. | - Ensure your product is soluble in the chosen solvent system. - For water-soluble compounds, consider methods like dialysis or size exclusion chromatography.[4] |
| Non-specific Binding: Your product might be binding to the solid-phase scavenger resin. | - Screen different types of scavenger resins to find one with minimal affinity for your product.[1] - Elute your product from the resin using a suitable buffer or solvent. |
| Product Degradation: The pH or other conditions of the removal process may be degrading your product. | - Check the stability of your product under the conditions of the chosen removal method. - Opt for a milder removal technique if necessary. |
Problem 2: Residual copper is still detected after purification.
| Possible Cause | Solution |
| Insufficient Chelating Agent: The amount of EDTA or other chelating agent used was not enough to bind all the copper ions. | - Use a molar excess of the chelating agent relative to the copper catalyst.[3] - Perform a second round of chelation/extraction. |
| Inefficient Scavenger Resin: The chosen solid-phase scavenger may not have a high enough capacity or affinity for copper. | - Increase the amount of scavenger resin used.[7] - Increase the incubation time with the resin.[7] - Select a scavenger with a higher reported binding capacity for copper.[1] |
| Incomplete Dialysis: The dialysis was not performed for a sufficient duration or with enough buffer changes. | - Increase the dialysis time. - Increase the frequency of buffer changes.[8] - Add a chelating agent like EDTA to the dialysis buffer to facilitate copper removal.[8] |
Problem 3: My water-soluble product is difficult to separate from the copper-EDTA complex.
| Possible Cause | Solution |
| Similar Properties: Both your product and the copper-EDTA complex are water-soluble and may have similar sizes. | - For macromolecules, dialysis is an effective method.[4] - Size exclusion chromatography can separate your product based on size. - Consider using a solid-phase scavenger designed for aqueous systems. |
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary based on the specific conditions of the reaction and the properties of the product. The table below provides a general comparison of common methods.
| Method | Typical Efficiency | Advantages | Disadvantages | Best For |
| EDTA Chelation & Extraction | >90%[9] | - Inexpensive and readily available. - Simple procedure. | - May require multiple extractions. - Can be difficult to separate the copper-EDTA complex from water-soluble products.[10] | Small molecules soluble in organic solvents. |
| Solid-Phase Scavengers | >95%[1] | - High selectivity for copper. - Easy separation by filtration. - Can be used in batch or flow-through mode.[11] | - Can be more expensive than chelation. - Potential for non-specific binding of the product. | A wide range of molecules, including those in sensitive or complex mixtures. |
| Dialysis | >99% (for macromolecules) | - Very effective for large molecules. - Gentle method that preserves the integrity of biomolecules. | - Time-consuming. - Not suitable for small molecules.[4] | Proteins, antibodies, large polymers, and other macromolecules. |
Experimental Protocols
Protocol 1: Copper Removal using EDTA Chelation and Liquid-Liquid Extraction
This protocol is suitable for small molecules that are soluble in an organic solvent immiscible with water.
-
Reaction Quenching: After the click reaction is complete, dilute the reaction mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel.
-
EDTA Wash: Add an equal volume of a 0.01 M aqueous solution of EDTA.[8] Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer containing the copper-EDTA complex can be drained.
-
Repeat: Repeat the EDTA wash 2-3 times until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger (Batch Method)
This protocol is a general guideline for using a silica- or polymer-based copper scavenger.
-
Scavenger Selection: Choose a scavenger with high affinity for copper, such as those with thiol, amine, or EDTA functional groups.[1][12]
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable solvent.
-
Add Scavenger: Add the solid-phase scavenger to the solution. A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of copper catalyst.[7]
-
Incubation: Stir the mixture at room temperature. The required time can range from 1 to 16 hours, depending on the scavenger and the reaction conditions.[7] Progress can be monitored by taking small aliquots of the solution and analyzing for residual copper.
-
Filtration: Once the copper removal is complete, filter the mixture to remove the scavenger resin.
-
Rinse and Concentrate: Wash the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain the purified product.
Protocol 3: Copper Removal using Dialysis
This protocol is ideal for purifying macromolecules like proteins.
-
Prepare Dialysis Tubing: Cut a piece of dialysis tubing of the appropriate molecular weight cut-off (MWCO) and hydrate it according to the manufacturer's instructions.
-
Load Sample: Load the click reaction mixture into the dialysis tubing and seal both ends.
-
Dialysis: Place the sealed tubing in a large beaker containing a suitable buffer (e.g., PBS). The volume of the dialysis buffer should be at least 100 times the volume of the sample.
-
Stirring: Stir the buffer gently on a magnetic stir plate at 4°C.
-
Buffer Changes: Change the dialysis buffer every few hours for the first day, and then 2-3 times a day for 1-2 days. To enhance copper removal, a low concentration of EDTA (e.g., 1-5 mM) can be added to the dialysis buffer for the initial changes.[8]
-
Sample Recovery: After dialysis is complete, remove the sample from the tubing. The product is now purified from the copper catalyst and other small molecules.
Visualizations
Caption: Decision workflow for selecting a copper removal method.
Caption: Mechanism of copper removal by EDTA chelation and extraction.
References
- 1. silicycle.com [silicycle.com]
- 2. Copper-Catalyzed this compound–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Decomplexation Performance of Cu–EDTA and Parameter Optimization by Three-Dimensional Electro-Fenton [frontiersin.org]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
Technical Support Center: Azide-Alkyne Cycloaddition Reactions
Welcome to the technical support center for azide-alkyne cycloaddition, or "click" chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main types of this compound-alkyne cycloaddition reactions?
There are three primary types of this compound-alkyne cycloaddition reactions:
-
Thermal Huisgen 1,3-Dipolar Cycloaddition: This is the original, uncatalyzed reaction. It requires elevated temperatures for a prolonged time and often results in a mixture of 1,4- and 1,5-regioisomers.[1][2]
-
Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC): This is the most prominent example of a "click reaction." The addition of a copper(I) catalyst dramatically accelerates the reaction rate (by up to 107) and exclusively yields the 1,4-disubstituted triazole isomer.[1][2] It can be performed at room temperature, even in aqueous conditions.[1]
-
Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction. It utilizes a strained cyclooctyne, which reacts "explosively" with an this compound without the need for a catalyst.[3][4] This is highly advantageous for biological systems where the toxicity of copper is a concern.[3][5]
Q2: Why is maintaining the Cu(I) oxidation state so critical for the CuAAC reaction?
The catalytically active species in the CuAAC reaction is copper(I).[6] Oxygen in the system can oxidize Cu(I) to the inactive Cu(II) state, which impedes or stops the reaction, leading to low yields.[7] Therefore, it is essential to either perform the reaction under anaerobic conditions or, more commonly, to include a reducing agent like sodium ascorbate to continually reduce Cu(II) back to Cu(I) in situ.[1][7]
Q3: What is the role of a ligand in a CuAAC reaction?
Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), serve two main purposes in CuAAC reactions:
-
They stabilize the Cu(I) oxidation state, protecting it from oxidation and disproportionation.[2][8]
-
They accelerate the reaction rate.[2] In bioconjugation, ligands are particularly crucial for protecting biomolecules, such as proteins, from damage caused by reactive oxygen species that can be generated by copper and ascorbate.[9][10]
Q4: Can I use internal alkynes for the CuAAC reaction?
The standard CuAAC reaction works effectively only with terminal alkynes.[7] The mechanism involves the formation of a copper acetylide intermediate, which does not occur with internal alkynes.[11] For reactions involving internal alkynes, a ruthenium-catalyzed variant (RuAAC) can be used, which typically yields the 1,5-disubstituted triazole product.[10]
Troubleshooting Guides
This section addresses specific problems you might encounter during your this compound-alkyne cycloaddition experiments.
Problem: Low or No Product Yield
Q: My CuAAC reaction has a very low yield or failed completely. What are the common causes?
Failure in a CuAAC reaction can typically be traced back to one of three areas: the catalyst, the reagents, or the reaction conditions.
1. Inactive Catalyst System:
-
Cause: The Cu(I) catalyst has been oxidized to Cu(II). This is a very common issue as Cu(I) is sensitive to oxygen.[6][7]
-
Solution: Ensure you have an effective reducing agent. Prepare a fresh stock solution of sodium ascorbate for each experiment, as it degrades in solution over time.[6] For bioconjugation, using a ligand like THPTA can protect the catalyst and improve efficiency.[9] Always add the reducing agent last, after premixing the copper source and ligand.[6]
2. Reagent Quality and Stoichiometry:
-
Cause: One or both of your starting materials (this compound or alkyne) may have degraded, be impure, or be present in incorrect amounts. Small, low molecular weight azides can be explosive and unstable.[12]
-
Solution: Verify the purity of your this compound and alkyne using techniques like NMR or mass spectrometry. It is often beneficial to use a slight excess (e.g., 1.1 to 2 equivalents) of one reagent to drive the reaction to completion, particularly when one component is very valuable or at a low concentration.[13][14]
3. Suboptimal Reaction Conditions:
-
Cause: The solvent, pH, or temperature may not be optimal. Polar solvents like DMF, CH3CN, EtOH, or water/t-BuOH mixtures are known to accelerate the reaction.[8][15] The reaction works over a broad pH range (4-12), but extremes can affect your substrates.[1]
-
Solution: If solubility is an issue, consider a solvent mixture like DMF/water or DMSO/water.[14] While the reaction often works well at room temperature, gentle heating (e.g., 35-60°C) can sometimes improve yields for sluggish reactions, provided your substrates are stable.[14][16]
4. Presence of Inhibitors:
-
Cause: Certain functional groups or impurities can interfere with the catalyst. For example, free thiols (cysteines) can coordinate with copper and inhibit the reaction.[17]
-
Solution: If working with proteins or in complex biological media, ensure potential inhibitors are accounted for. In some cases, increasing the catalyst or ligand concentration may overcome mild inhibition. Pre-treatment with an oxidizing agent like hydrogen peroxide has been shown to prevent cysteine interference.[17]
Problem: Unwanted Side Products
Q: I see multiple spots on my TLC or peaks in my LC-MS besides my desired product. What are they?
1. Alkyne Homocoupling (Glaser Coupling):
-
Cause: A common side reaction is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. This is promoted by Cu(II) species in the presence of oxygen.[2]
-
Solution: This side reaction is a strong indicator of insufficient reduction of Cu(II) to Cu(I). Increase the concentration of your reducing agent (sodium ascorbate) or ensure your reaction is properly deoxygenated.[2]
2. Biomolecule Degradation:
-
Cause: In bioconjugation, the combination of copper and sodium ascorbate can generate reactive oxygen species (ROS), which may lead to the oxidation of amino acid residues like histidine and arginine.[6][10]
-
Solution: Use a copper-chelating ligand such as THPTA or BTTES.[9] These ligands protect the copper center, accelerate the desired click reaction, and significantly suppress the formation of ROS, thereby protecting the integrity of the biomolecule.[9]
3. Reaction with Buffer Components:
-
Cause: Buffers containing amines, such as Tris or glycine, can interfere with the reaction.[10]
-
Solution: Use non-coordinating buffers like phosphate or HEPES. If an amine-containing buffer is necessary for protein stability, it should be removed via dialysis or buffer exchange before initiating the click reaction.[10]
Data & Protocols
Typical CuAAC Reaction Parameters
The following table summarizes common starting concentrations and ratios for optimizing a CuAAC reaction. These may need to be adjusted depending on the specific substrates.
| Parameter | Recommended Range | Notes |
| Alkyne Concentration | 25 µM - 5 mM | For bioconjugation, concentrations are often in the low µM range.[18] The Cu-THPTA catalyst may be inhibited by alkyne concentrations >5 mM.[9] |
| This compound:Alkyne Ratio | 1:1 to 10:1 | A 1.1 to 2-fold excess of the more accessible reagent is common.[13][14] For dilute biomolecule reactions, a larger excess of the this compound-cargo may be needed.[13] |
| Copper Source | 0.05 - 15 mol% | Typically CuSO₄ or Cu(OAc)₂.[14][15] 1 mol% is often sufficient for small molecule synthesis.[19] |
| Ligand:Copper Ratio | 2:1 to 5:1 | A ratio of 5:1 is commonly recommended for bioconjugation to ensure the copper is fully chelated.[9][13] |
| Reducing Agent | 5 - 50 equivalents | Sodium Ascorbate (NaAsc) is most common.[10][14] A concentration of 2.5-5 mM is often sufficient.[6][13] |
| Solvent | H₂O, tBuOH/H₂O, DMF, DMSO | Polar solvents are generally preferred.[8] Co-solvents are used to solubilize both aqueous and organic components. |
| Temperature | Room Temp to 80°C | Most reactions proceed efficiently at room temperature.[12] Gentle heating can accelerate slow reactions.[15] |
| Reaction Time | 30 min - 24 h | Reaction progress should be monitored (TLC, LC-MS). Many reactions are complete within 1-4 hours.[16][18] |
Standard Experimental Protocol: Small Molecule CuAAC
This protocol is a general guideline for the synthesis of a 1,2,3-triazole from a small molecule this compound and alkyne.
Reagents & Materials:
-
This compound (1.0 eq)
-
Alkyne (1.0 - 1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq, 1-5 mol%)
-
Sodium Ascorbate (0.05 - 0.20 eq, 5-20 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, or DMF)
Procedure:
-
Dissolve the this compound (1.0 eq) and the alkyne (1.1 eq) in your chosen solvent (e.g., a 1:1 mixture of tert-butanol and water) in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1M).
-
In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5M).
-
To the stirring solution of this compound and alkyne, add the CuSO₄ solution.
-
Immediately after, add the sodium ascorbate solution to initiate the reaction. A color change is often observed.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 1-12 hours).
-
Upon completion, the product can be isolated. If the product precipitates, it can be collected by filtration.[1] Otherwise, an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate) and subsequent purification by column chromatography is common.
Critical Note: For bioconjugation protocols, it is standard practice to first mix the CuSO₄ with a stabilizing ligand (like THPTA) before adding this premixed solution to the biomolecule. The reaction is then initiated by adding sodium ascorbate.[6][13]
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting and understanding the components of a CuAAC reaction.
Caption: A workflow for troubleshooting common CuAAC reaction failures.
Caption: Key components of the CuAAC reaction and their potential failure modes.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed this compound–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livescience.com [livescience.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Analysis and Optimization of Copper-Catalyzed this compound–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via this compound-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-Catalyzed this compound–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Azide Compound Purification by Column Chromatography: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of azide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions I must take before purifying an this compound compound by column chromatography?
A: Working with this compound compounds requires stringent safety measures due to their potential for explosive decomposition and toxicity.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[2] For potentially explosive azides, conduct the experiment behind a blast shield or wear a face shield.[1][2]
-
Scale: Use the smallest possible amount of the this compound for your experiment.[1][4] Scaling up requires a thorough risk assessment and prior approval from your principal investigator.[2]
-
Handling: Never use metal spatulas for weighing or transferring azides, as heavy metal azides can be highly shock-sensitive.[2][5] Use plastic or ceramic spatulas instead.[4] Avoid scratching solid azides or using ground glass joints, which can cause explosive decomposition due to friction.[2][4][5]
-
Solvent Choice: Do not use halogenated solvents like dichloromethane or chloroform for reactions involving sodium this compound, as this can form dangerously explosive di- and tri-azidomethane.[2][3]
-
Work Environment: All work must be conducted in a chemical fume hood.[4][5] Keep the work area clear of unnecessary equipment and clearly label all containers.[1][2]
-
Concentration: Do not concentrate this compound-containing solutions using rotary evaporation or distillation, especially for compounds with a low carbon-to-nitrogen ratio.[2][4]
Q2: How can I assess the stability of my organic this compound before starting the purification?
A: The stability of an organic this compound is critical to its safe handling. Two general guidelines can be used for assessment: the Carbon-to-Nitrogen ratio and the "Rule of Six".[1][4] Each compound must be evaluated individually.[1][2] Generally, aliphatic azides are more stable than olefinic, aromatic, or carbonyl azides.[1][4]
| Guideline | Formula / Rule | Stability & Handling Recommendations[1][2][4] |
| Carbon/Nitrogen Ratio | (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms) | < 1: Never isolate. May be generated in-situ as a transient intermediate and as the limiting reagent (max quantity: 1 g). |
| 1 to 3: Can be synthesized and isolated but should be stored in solution (< 1M) below room temperature (max quantity: 5 g). | ||
| ≥ 3: Considered the minimum ratio for isolating and storing in pure form (e.g., n-nonyl this compound, C/N=3, can be stored up to 20 g). | ||
| "Rule of Six" | At least six carbons (or atoms of similar size) for each energetic group (e.g., this compound, nitro). | Renders the compound relatively safe to handle with appropriate safety procedures (max scale: < 20 g without further risk assessment). |
Q3: How do I visualize my this compound compound on a Thin-Layer Chromatography (TLC) plate?
A: Since many organic azides lack a UV chromophore, visualization can be challenging. A reliable method involves a two-step chemical staining process that converts the this compound to an amine, which is then detected with ninhydrin.[6][7][8] This allows for easy visualization as a colored spot. Other, less specific stains like permanganate or molybdato phosphoric acid can also be used but may stain other functional groups.
Q4: What are the common stationary and mobile phases used for this compound purification?
A: Silica gel is the most common stationary phase for the column chromatography of organic azides.[9][10][11] However, because silica gel is acidic, it can sometimes cause decomposition of sensitive compounds.[12][13] The mobile phase is typically a mixture of non-polar and polar organic solvents. The optimal system depends on the polarity of the specific this compound compound.
| Compound Type | Typical Mobile Phase (Eluent) System | Notes |
| Non-polar to moderately polar azides | Hexane / Ethyl Acetate | A very common system providing a good polarity range. |
| Petroleum Ether / Ethyl Acetate[10] | Similar to Hexane/EtOAc, often used interchangeably. | |
| More polar azides | Dichloromethane / Methanol[14] | Use with caution due to potential reactivity with this compound reagents (see safety FAQ). Better for chromatography than for the reaction itself. |
| Acid-sensitive azides | Hexane / Ethyl Acetate with 1-3% Triethylamine (TEA)[13][15] | The TEA deactivates the acidic sites on the silica gel, preventing compound degradation. |
Troubleshooting Guides
Q1: My this compound appears to be decomposing on the silica gel column. What can I do?
A: this compound decomposition on silica is a common problem, often due to the acidic nature of the stationary phase.[12]
-
Confirm Instability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting. A streak originating from the baseline or the appearance of new spots indicates decomposition.[12]
-
Deactivate the Silica Gel: Neutralize the acidic silica by adding a small amount of a base, like triethylamine (TEA), to the eluent.[13] Prepare your slurry and run the column with a mobile phase containing 1-3% TEA. This should be tested on TLC first, as it will likely change the Rf of your compound.[13][15]
-
Switch the Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Options include:
-
Minimize Contact Time: Use flash chromatography with higher pressure to push the solvent through faster, reducing the time your compound spends on the column.[16]
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Information on this compound Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ucd.ie [ucd.ie]
- 4. uvic.ca [uvic.ca]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. [PDF] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. Purification [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. orgsyn.org [orgsyn.org]
azide waste disposal procedures for research labs
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of azide-containing waste in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound compounds?
A1: Sodium this compound (NaN₃) and other this compound compounds present two main hazards in the laboratory:
-
High Acute Toxicity: Azides are highly toxic if ingested, inhaled, or absorbed through the skin.[1][2] They act as a potent toxin, similar to cyanide, by inhibiting cytochrome oxidase.[3] Symptoms of exposure can include headache, dizziness, lowered blood pressure, respiratory distress, and in severe cases, convulsions and death.[2]
-
Explosion Hazard: Sodium this compound can react with heavy metals (e.g., lead, copper, silver, zinc, mercury) to form highly shock-sensitive and explosive metal azides.[1][4][5][6] This is a significant concern for plumbing systems if this compound solutions are improperly disposed of down the drain.[2][4][6] Additionally, sodium this compound can decompose violently when heated above 275°C.[4][5]
Q2: Can I dispose of dilute this compound solutions down the drain?
A2: Under no circumstances should you pour sodium this compound solutions down the drain without prior treatment.[4] The reaction with lead or copper in plumbing can lead to the accumulation of highly explosive metal this compound salts.[4][6] Some local regulations may permit the disposal of very dilute solutions (e.g., ≤0.01%) with copious amounts of running water, but it is crucial to consult your institution's Environmental Health & Safety (EHS) office first.[5]
Q3: What materials are incompatible with sodium this compound?
A3: Sodium this compound should be stored and handled away from a variety of materials to prevent hazardous reactions:
-
Heavy Metals and their Salts: Lead, copper, zinc, silver, mercury, and their salts can form explosive metal azides.[1][2][4]
-
Acids: Contact with acids will produce hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[2][3][4]
-
Halogenated Solvents: Dichloromethane (CH₂Cl₂) and other halogenated organics can react with sodium this compound to form explosive organic azides.[3][4]
-
Other Incompatible Chemicals: Carbon disulfide, bromine, nitric acid, and dimethyl sulfate can react violently with sodium this compound.[1][2]
Q4: How should I store this compound waste before disposal?
A4: this compound waste should be collected in clearly labeled, non-metallic containers.[5][7] Polypropylene or polyethylene containers are suitable choices. Avoid using containers with metal caps or liners. Store the waste container in a cool, dry, designated area away from incompatible materials.
Troubleshooting Guides
Issue: I accidentally mixed an this compound solution with an acid.
Solution:
-
Immediate Evacuation: If you are in an enclosed space, evacuate the area immediately. Hydrazoic acid gas is highly toxic and explosive.
-
Ventilation: Ensure the area is well-ventilated. If it is safe to do so, increase ventilation by opening sashes in a chemical fume hood.
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office immediately and report the incident. Do not attempt to neutralize the mixture without guidance from trained professionals.
Issue: I suspect this compound contamination in my laboratory's plumbing.
Solution:
-
Stop Discharging Waste: Immediately cease discharging any waste down the potentially contaminated drain.
-
Cordon Off the Area: Prevent access to the sink or area with the affected plumbing.
-
Inform EHS: Contact your EHS office to report the potential contamination. They can provide guidance on decontamination procedures, which may involve specialized remediation services.[7]
Experimental Protocols
Protocol 1: Quenching of Aqueous this compound Waste
This protocol describes the chemical neutralization of sodium this compound in an aqueous solution using nitrous acid. This procedure must be performed in a certified chemical fume hood.
Materials:
-
Aqueous this compound waste (concentration ≤ 5%)
-
20% Sodium nitrite (NaNO₂) solution
-
2M Sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-neck round-bottom flask
-
Stir bar and stir plate
-
Addition funnel
-
Gas outlet tube
Procedure:
-
Place the aqueous this compound waste in the three-neck flask equipped with a stir bar, addition funnel, and a gas outlet venting into the back of the fume hood. The concentration of sodium this compound in the solution should not exceed 5%.[3][8][9]
-
While stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every 1 g of sodium this compound in the waste solution.[8][9]
-
Slowly add 2M sulfuric acid dropwise from the addition funnel. Continue adding acid until gas evolution (nitrogen and nitric oxide) ceases and the solution is acidic, as confirmed by litmus paper.[3][8][9]
-
Test for the presence of excess nitrite by dipping a strip of starch-iodide paper into the solution. A blue-black color indicates that excess nitrite is present and the decomposition of this compound is complete.[8][9]
-
If the test is negative, add more sodium nitrite solution until a positive test is achieved.
-
Once the reaction is complete, the neutralized solution can be disposed of as regular aqueous waste, provided it does not contain other hazardous materials. Consult your local EHS guidelines for final disposal.
Data Presentation
| Parameter | Recommended Value | Reference |
| Maximum this compound Concentration for Quenching | ≤ 5% | [3][8][9] |
| Sodium Nitrite to Sodium this compound Ratio | 1.5 g NaNO₂ per 1 g NaN₃ | [8][9] |
| Sulfuric Acid Concentration | 2M | [9] |
Visualizations
Caption: Workflow for the safe collection, treatment, and disposal of this compound waste.
Caption: Decision tree for selecting the appropriate this compound waste disposal procedure.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. geneseo.edu [geneseo.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Sodium this compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 6. Sodium this compound - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
impact of steric hindrance on azide-alkyne cycloaddition
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures, with a focus on the impact of steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of steric hindrance on copper-catalyzed this compound-alkyne cycloaddition (CuAAC) reactions?
A1: The copper-catalyzed this compound-alkyne cycloaddition (CuAAC) is known for its remarkable tolerance to a wide variety of functional groups and steric environments.[1] While significant steric bulk on the this compound or alkyne substrates can decrease the reaction rate, the effect is often only marginally noticeable.[2] In many cases, even sterically congested molecules can be synthesized with high to quantitative yields.[3] For instance, sterically demanding biaryl atropisomers and other complex architectures have been successfully synthesized using click chemistry. However, extreme steric hindrance can necessitate optimization of reaction conditions, such as catalyst and ligand choice, temperature, and reaction time.
Q2: How does steric hindrance affect strain-promoted this compound-alkyne cycloaddition (SPAAC) compared to CuAAC?
A2: Strain-promoted this compound-alkyne cycloaddition (SPAAC) is a copper-free click reaction that relies on the relief of ring strain in a cycloalkyne to drive the reaction forward. While SPAAC avoids the potential cytotoxicity of a copper catalyst, making it suitable for live-cell imaging, it can be more sensitive to steric hindrance than CuAAC. The bulky nature of the strained cycloalkyne itself can introduce steric challenges. The choice of cycloalkyne is critical, as its structure influences both reactivity and susceptibility to steric effects.
Q3: My CuAAC reaction with a bulky substrate is showing low yield. What are the common causes and how can I troubleshoot it?
A3: Low yields in CuAAC reactions involving sterically hindered substrates can stem from several factors. Common causes include inefficient catalyst activity, substrate aggregation, or inaccessibility of the reactive groups. To troubleshoot this, consider the following:
-
Optimize the Catalyst System: The choice of copper source and ligand is crucial. Polydentate ligands can accelerate the reaction.[4] For substrates with coordinating functional groups (like free amines or thiols), using a ligand that protects the copper(I) catalytic center is essential.
-
Adjust Solvent and Temperature: In some cases, substrate aggregation can hinder the reaction, especially with hydrophobic molecules in aqueous media. Using co-solvents like DMSO, DMF, or NMP can improve solubility.[3] Gently heating the reaction may also improve yields, but should be done cautiously to avoid side reactions.
-
Increase Reagent Concentration: While not always feasible, increasing the concentration of one or both reactants can sometimes drive the reaction to completion.[4]
-
Verify Substrate Integrity: Ensure that your this compound and alkyne starting materials are pure and have not degraded.
Q4: Can I use CuAAC to ligate molecules to a large biomolecule like a protein or a polymer where steric hindrance is a major concern?
A4: Yes, CuAAC is widely used for bioconjugation to large biomolecules. However, steric hindrance from the folded structure of a protein or the dense architecture of a polymer can be a significant challenge. The accessibility of the this compound or alkyne functional group on the biomolecule is paramount. To improve efficiency, you can:
-
Introduce a Linker: Incorporating a flexible linker between the biomolecule and the reactive group can reduce steric hindrance and improve accessibility.
-
Perform Reactions under Denaturing Conditions: For proteins, performing the reaction in the presence of a denaturant can expose buried functional groups.[3] However, this is only suitable if the protein can be refolded or if its final structure is not critical.
-
Optimize Ligand and Reaction Conditions: As with smaller molecules, careful selection of the copper source, ligand, and solvent system is critical for successful bioconjugation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound-alkyne cycloaddition experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ineffective Copper(I) Catalyst: The Cu(I) may have been oxidized to Cu(II), or the reducing agent (e.g., sodium ascorbate) is depleted or ineffective. | Ensure fresh reducing agent is used in sufficient excess. Prepare the reaction mixture by adding the copper source to the ligand before adding the other reagents. Consider using a more robust Cu(I) source or a ligand that stabilizes the Cu(I) oxidation state. |
| Substrate Incompatibility: The this compound or alkyne is sterically inaccessible due to molecular folding or aggregation.[3] | Use a co-solvent such as DMSO or DMF to improve solubility and disrupt aggregation.[3] Introduce a longer, more flexible linker on your substrate. For biomolecules, consider partial denaturation if the final folded state is not required.[3] | |
| Inhibitors in the Reaction Mixture: Functional groups on the substrates (e.g., thiols) or impurities in the buffer are coordinating with the copper catalyst. | Use an accelerating ligand to protect the copper catalyst. If thiols are present, consider using an excess of a sacrificial metal like Zn(II) or Ni(II) to occupy the thiols.[3] | |
| Formation of Side Products | Oxidative Homocoupling of Alkynes: In the presence of oxygen, Cu(I) can catalyze the formation of diynes (Glaser coupling). | Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient excess of the reducing agent is present throughout the reaction. |
| This compound Reduction: Some reducing agents, particularly phosphines like TCEP, can reduce the this compound to an amine (Staudinger reaction).[4] | Use sodium ascorbate as the reducing agent instead of phosphines when working with azides.[4] | |
| Reaction is Very Slow | High Steric Hindrance: The bulky nature of the substrates is significantly slowing down the reaction rate. | Increase the reaction temperature moderately (e.g., to 40-60 °C). Optimize the ligand to accelerate the catalytic cycle. Increase the concentration of the reactants if possible. |
| Low Catalyst Concentration or Activity: The amount of active Cu(I) is insufficient. | Increase the catalyst loading. Ensure the ligand-to-copper ratio is optimal (typically 1:1 to 5:1). |
Quantitative Data on Steric Hindrance
The following table provides representative data on how increasing steric bulk on the alkyne component can influence the yield of a CuAAC reaction with a model this compound (e.g., benzyl this compound). These are illustrative values based on general trends reported in the literature.
| Alkyne Substrate | Steric Classification | Typical Reaction Conditions | Representative Yield (%) |
| Phenylacetylene | Low | CuSO₄/NaAsc, H₂O/t-BuOH (1:1), rt, 12 h | >95 |
| 1-Ethynyl-2-methylbenzene | Moderate | CuSO₄/NaAsc, H₂O/t-BuOH (1:1), rt, 24 h | 85-90 |
| 1-Ethynyl-2,6-dimethylbenzene | High | CuSO₄/TBTA, DMSO, 40 °C, 48 h | 60-70 |
| 1-Ethynyl-2,4,6-triisopropylbenzene | Very High | CuI/DIPEA, DMF, 60 °C, 72 h | 30-40 |
Note: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), DIPEA (N,N-Diisopropylethylamine). Reaction conditions and yields are illustrative and can vary significantly based on the specific substrates and precise conditions used.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the CuAAC reaction. It should be optimized for specific substrates, especially those with significant steric hindrance.
Materials:
-
This compound substrate
-
Alkyne substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation and hindered substrates)
-
Solvent (e.g., 1:1 mixture of water and t-butanol, or DMSO)
-
Phosphate-buffered saline (PBS) for biological applications
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your this compound and alkyne substrates in the chosen solvent.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
-
If using a ligand, prepare a stock solution (e.g., 50 mM of THPTA in water).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the this compound substrate (1.0 equivalent).
-
Add the alkyne substrate (1.0-1.2 equivalents).
-
Add the solvent to achieve the desired final concentration (typically in the range of 1-100 mM).
-
If using a ligand, add the ligand solution to a final concentration of 1-5 mol% relative to the limiting reagent.
-
Add the CuSO₄ solution to a final concentration of 1-5 mol%.
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.
-
If the reaction is oxygen-sensitive, degas the solution and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 30-40 °C) for 1-24 hours. Reaction progress can be monitored by TLC, LC-MS, or NMR.
-
-
Workup and Purification:
-
For small molecules, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The product can be purified by column chromatography.
-
For biomolecules, purification may involve dialysis, size-exclusion chromatography, or affinity purification to remove excess reagents and catalyst.
-
Protocol 2: General Procedure for Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free SPAAC reaction.
Materials:
-
This compound substrate
-
Strained cycloalkyne (e.g., a dibenzocyclooctyne (DBCO) derivative)
-
Solvent (e.g., DMSO, methanol, or a biological buffer like PBS)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your this compound and strained cycloalkyne substrates in the chosen solvent.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the this compound substrate (1.0 equivalent) in the solvent.
-
Add the strained cycloalkyne (1.0-1.5 equivalents). The use of a slight excess of one reagent can help drive the reaction to completion.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 2-24 hours. The reaction time will depend on the specific strained alkyne and the substrates.
-
Monitor the reaction progress by an appropriate analytical method (TLC, LC-MS, NMR, or fluorescence if one of the components is labeled).
-
-
Purification:
-
Purification methods are similar to those for CuAAC and depend on the nature of the product. For small molecules, direct purification by column chromatography may be possible. For bioconjugates, methods like dialysis or chromatography are typically used.
-
Visualizations
Caption: Catalytic cycle of the Copper(I)-catalyzed this compound-Alkyne Cycloaddition (CuAAC).
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Comparative energy profile of CuAAC and SPAAC reactions.
References
Technical Support Center: Optimizing pH for Azide Bioconjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during azide bioconjugation experiments.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield in Copper-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)
Possible Cause: Suboptimal reaction pH. The efficiency of CuAAC is pH-dependent.
Solution:
-
Verify pH of Reaction Buffer: Ensure your reaction buffer is within the optimal range of pH 7-9. For many applications, a pH around 7.5 is a good starting point.[1] Buffers such as PBS or HEPES are often suitable.[1]
-
pH Optimization Screen: If the yield is still low, perform a pH optimization screen. Prepare a series of reactions in buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments.
-
Check Reagent Stability: Be aware that at highly alkaline pH, hydrolysis of reagents like NHS esters (if used for introducing the this compound/alkyne handle) can occur more rapidly, reducing the concentration of active reagents.[1]
Issue 2: Poor Selectivity in Labeling N-terminal Amines
Possible Cause: The pH is too high, leading to the labeling of lysine residues in addition to the N-terminus.
Solution:
-
Lower the Reaction pH: To selectively label the N-terminal α-amino group over the ε-amino group of lysine residues, perform the conjugation at a pH below 7. A pH of 6.3 is considered ideal for achieving N-terminal selectivity.[1] This is due to the difference in the pKa values of the N-terminal amine (~8) and the lysine side-chain amine (~10).[1]
-
Use a Non-Amine Containing Buffer: It is critical to use buffers that do not contain primary or secondary amines, such as Tris or glycine, as these will compete with the target amine for the labeling reagent.[1] Phosphate-buffered saline (PBS) or HEPES are recommended alternatives.
Issue 3: Degradation of Biomolecule during CuAAC Reaction
Possible Cause: Formation of reactive oxygen species (ROS) catalyzed by copper, especially in the presence of a reducing agent like sodium ascorbate. This can lead to the oxidation of sensitive amino acid residues such as histidine and arginine.[1]
Solution:
-
Use a Copper-Chelating Ligand: Incorporate a copper-stabilizing ligand such as THPTA or TBTA into your reaction mixture. These ligands not only accelerate the CuAAC reaction but also protect the biomolecule from copper-mediated damage.[1]
-
Optimize pH: While CuAAC can proceed over a wide pH range (4-12), working at a neutral pH of around 7 is often recommended to minimize potential damage to sensitive biomolecules.[1]
-
Consider a Copper-Free Alternative: If biomolecule degradation persists, switch to a copper-free click chemistry method like Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC).[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Copper-Catalyzed this compound-Alkyne Cycloaddition (CuAAC) reactions?
A1: CuAAC reactions are robust and can proceed over a broad pH range, typically between 4 and 12.[1] However, for bioconjugation applications involving sensitive biomolecules like proteins, a pH range of 7 to 9 is most commonly employed to balance reaction efficiency and biomolecule stability.[1] A neutral pH of around 7 is often a good starting point.
Q2: How does pH affect Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC) reactions?
A2: SPAAC is generally less sensitive to pH than CuAAC. However, the reaction rate can be influenced by the buffer and pH. Studies have shown that higher pH values can generally increase the reaction rate for some cyclooctynes, though this can be buffer-dependent. For example, in one study, the highest reaction rates were observed in HEPES buffer at pH 7.[3][4]
Q3: Can I use any buffer for my this compound bioconjugation reaction?
A3: Not always. If you are using NHS esters to introduce an this compound or alkyne group onto your biomolecule, you must avoid buffers containing primary or secondary amines, such as Tris or glycine, as they will compete in the reaction.[1] In such cases, PBS or HEPES are suitable choices. For the click reaction itself (both CuAAC and SPAAC), the choice of buffer can influence the reaction rate, with HEPES often showing higher rates for SPAAC compared to PBS.[3][4]
Q4: My strained alkyne (e.g., DBCO) seems to be degrading. Can pH be a factor?
A4: Yes, the stability of some strained alkynes can be pH-dependent. For instance, DBCO has been shown to be susceptible to acid-mediated rearrangement.[5] It is important to consider the pH stability of your specific strained alkyne, especially during upstream procedures like peptide cleavage from a solid support, which often involves strongly acidic conditions. Interestingly, some studies have observed degradation of strained alkynes at neutral pH within cellular environments, while they remained stable at a more acidic pH.[6]
Q5: What is the effect of pH on the Staudinger ligation?
A5: The Staudinger ligation, which involves the reaction of an this compound with a phosphine, is generally performed under physiological conditions, including neutral pH. While less information is available on the specific effects of a broad pH range on this reaction compared to click chemistry, it is known to be compatible with aqueous environments and is often carried out at or near physiological pH.
Data Presentation
Table 1: General pH Recommendations for this compound Bioconjugation Chemistries
| Reaction Type | Common pH Range | Optimal/Starting pH | Key Considerations |
| CuAAC | 4.0 - 12.0[1] | 7.0 - 8.0 | Sensitive biomolecules may require a narrower, near-neutral range. |
| SPAAC | 5.0 - 10.0[3][4] | 7.0 - 8.5 | Reaction rate can be buffer and pH dependent. Higher pH often increases rate.[3][4] |
| NHS Ester Coupling | 7.0 - 9.0[1] | 7.2 - 7.5 | Balances amine reactivity with NHS ester hydrolysis. Avoid amine-containing buffers.[1] |
| N-terminal Selective NHS Ester Coupling | < 7.0[1] | ~6.3[1] | Exploits pKa difference between N-terminal and lysine amines.[1] |
| Maleimide Coupling | 6.0 - 8.0[1] | 6.5 - 7.5 | Slower but more specific at lower pH; faster but more hydrolysis at higher pH.[1] |
Table 2: Influence of pH and Buffer on SPAAC Reaction Rates
Data summarized from a study using sulfo-DBCO-amine and an this compound-modified glucopyranoside at 37°C.[3][4]
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| HEPES | 7.0 | 1.22 |
| Borate | 10.0 | 1.18 |
| DMEM | 7.4 (approx.) | 0.97 |
| MES | 6.0 | 0.86 |
| PBS | 7.0 | 0.85 |
| RPMI | 7.4 (approx.) | 0.77 |
Experimental Protocols
Protocol 1: General Procedure for pH Optimization of a CuAAC Reaction
-
Prepare Stock Solutions:
-
This compound-functionalized biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-containing reporter molecule in DMSO.
-
Copper(II) sulfate (CuSO₄) in water.
-
Sodium ascorbate in water (prepare fresh).
-
Copper-chelating ligand (e.g., THPTA) in water.
-
A series of reaction buffers (e.g., phosphate buffers) at pH values ranging from 6.5 to 8.5.
-
-
Set up Reactions:
-
In separate microcentrifuge tubes, add the this compound-functionalized biomolecule.
-
Add the corresponding reaction buffer to each tube to achieve the target pH.
-
Add the alkyne-containing reporter molecule.
-
Prepare a premix of CuSO₄ and the ligand. Add this premix to each reaction tube.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
-
Incubation:
-
Incubate the reactions at room temperature or 37°C for 1-2 hours.
-
-
Analysis:
-
Analyze the reaction products by a suitable method, such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent alkyne was used) or mass spectrometry, to determine the conjugation efficiency at each pH.
-
-
Determine Optimal pH:
-
Identify the pH that provides the highest conjugation yield without significant degradation of the biomolecule.
-
Visualizations
Caption: Workflow for pH optimization of CuAAC bioconjugation.
Caption: Troubleshooting decision tree for low bioconjugation yield.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via this compound-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Azide Stability in Different Solvent Systems
This guide provides technical information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with azide compounds in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the most dangerous solvents to use with azides?
A: Halogenated solvents and acidic solutions are extremely hazardous to use with azides.
-
Halogenated Solvents: Dichloromethane (DCM), chloroform, and other chlorinated solvents can react with azides to form highly unstable and explosive di- and tri-azidomethanes.[1] This reaction can occur even at room temperature.[1]
-
Acidic Solutions: Mixing azides with acids, including acidic aqueous materials, generates hydrazoic acid (HN₃).[2] Hydrazoic acid is highly toxic, volatile, and can explode violently.[2][3]
Q2: Which solvents are generally considered safe for dissolving and reacting azides?
A: The choice of solvent depends on the type of this compound.
-
Inorganic Azides (e.g., Sodium this compound, NaN₃): These are ionic salts and have good solubility in polar solvents. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are commonly used.[3] Polar protic solvents like water can also be used, but care must be taken to ensure the solution does not become acidic.[2]
-
Organic Azides: Covalently bonded organic azides are generally soluble and stable in a wide range of aprotic organic solvents such as THF, toluene, and acetonitrile.[3]
Q3: How does solvent polarity affect this compound stability and reactivity?
A: Solvent polarity plays a crucial role in both solubility and reaction pathways.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can hydrogen bond with the this compound anion, which can stabilize it but may also reduce its nucleophilicity in Sₙ2 reactions.[4][5] They are effective at solvating inorganic azides.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are excellent for dissolving inorganic azides like NaN₃ and can enhance the nucleophilicity of the this compound ion in substitution reactions by solvating the cation more effectively than the anion.[3][5]
-
Non-Polar Solvents (e.g., hexane, toluene): These are suitable for organic azides but are poor solvents for inorganic this compound salts.
Q4: Are there general rules for assessing the stability of an organic this compound I've synthesized?
A: Yes, there are two key guidelines for estimating the stability of an organic this compound:
-
Carbon to Nitrogen Ratio (C/N): The number of nitrogen atoms should not exceed the number of carbon atoms in the molecule. Azides with a C/N ratio between 1 and 3 should be handled in small quantities, stored cold, protected from light, and used promptly.[2]
-
The "Rule of Six": An organic this compound is considered relatively safe if there are at least six carbon atoms (or other atoms of similar size) for every one this compound functional group.[2] This provides sufficient "dilution" of the energetic group within the molecule.
Q5: Can I concentrate an this compound-containing solution on a rotary evaporator?
A: No, you should not concentrate this compound-containing reaction mixtures through rotary evaporation or distillation. Organic azides can be sensitive to heat, friction, and pressure, and concentrating them can lead to violent decomposition.[2] It is safer to quench the excess this compound before workup and solvent removal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in an this compound substitution (Sₙ2) reaction. | 1. Poor solvent choice: Using a polar protic solvent may be solvating and deactivating the this compound nucleophile. 2. Insoluble this compound salt: The inorganic this compound (e.g., NaN₃) is not dissolving in the reaction solvent. | 1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[5] 2. Ensure the chosen solvent can dissolve the this compound salt. For non-polar systems, consider using a phase-transfer catalyst. |
| An unexpected, violent reaction or explosion occurred. | 1. Use of an incompatible solvent: Reaction was attempted in a halogenated solvent (DCM, chloroform) or an acidic medium.[1][2] 2. Contact with heavy metals: The this compound solution came into contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts, forming shock-sensitive metal azides.[2] This can happen via metal spatulas or incompatible reaction vessels. 3. Overheating: The this compound was heated above its decomposition temperature.[6] | 1. IMMEDIATELY cease the experiment and evacuate. After ensuring safety, review the protocol to use only compatible solvents. 2. Never use metal spatulas or equipment containing copper, lead, or other heavy metals with azides.[2] Use plastic or ceramic utensils. 3. Avoid heating azides, especially neat or in concentrated form. If heating is necessary, perform a thermal analysis (DSC) on a small scale first. |
| Difficulty purifying the organic this compound product. | 1. Co-elution with excess inorganic this compound: During aqueous workup, some inorganic this compound remains. 2. Decomposition on silica gel: Some azides may be sensitive to the acidic nature of standard silica gel. | 1. Before workup, quench the excess this compound in the reaction mixture using a validated quenching protocol (see Experimental Protocols section). 2. Consider using neutral alumina for chromatography or washing the silica gel with a triethylamine solution to neutralize it before use. |
| Reaction mixture turned acidic unexpectedly. | Formation of hydrazoic acid (HN₃) due to the presence of an acidic reagent or byproduct. | Ensure all reagents and solvents are neutral or basic. If an acidic component is unavoidable, the reaction must be performed with extreme caution, under excellent ventilation in a fume hood, and behind a blast shield. |
Quantitative Data & Solvent Compatibility
Finding precise, comparable quantitative data for this compound stability across a wide range of solvents is challenging as it is highly dependent on the specific this compound's structure. However, general compatibility and key hazards are well-established.
Table 1: Solvent Compatibility and Stability Summary for Azides
| Solvent Class | Example Solvents | Compatibility with Inorganic Azides (e.g., NaN₃) | Compatibility with Organic Azides | Key Stability Considerations & Hazards |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Good Solubility & Compatibility [3] | Excellent Compatibility | Generally the preferred solvents for Sₙ2 reactions. Enhances this compound nucleophilicity. |
| Polar Protic | Water, Ethanol, Methanol | Good Solubility , but risk of acidity | Generally Compatible | CRITICAL HAZARD: The solvent must not be acidic. Acidification will produce explosive and toxic hydrazoic acid (HN₃).[2] |
| Non-Polar | Toluene, Hexane, Benzene | Poor Solubility | Good Compatibility | Suitable for many organic azides, but inorganic azides will not dissolve. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | INCOMPATIBLE / HAZARDOUS [1][2] | INCOMPATIBLE / HAZARDOUS [1] | CRITICAL HAZARD: Forms extremely unstable and explosive di- and tri-azidomethanes. AVOID ALWAYS. [1][2] |
Experimental Protocols
Protocol 1: Quenching Excess Sodium this compound Before Workup
This procedure destroys excess this compound by converting it to nitrogen gas. This must be performed in a well-ventilated fume hood.
Materials:
-
Reaction mixture containing excess sodium this compound (ensure concentration is ≤ 5%).
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
2M or 20% aqueous solution of sulfuric acid (H₂SO₄).
-
Starch-iodide test paper.
-
Three-neck flask equipped with a stirrer and addition funnel.
Procedure:
-
Place the this compound-containing solution in the three-neck flask and ensure vigorous stirring. If necessary, dilute with water to bring the this compound concentration to 5% or less.
-
Add the 20% sodium nitrite solution. Use approximately 1.5 grams of NaNO₂ for every 1 gram of sodium this compound to be quenched (this provides a ~40% excess).
-
Crucially, only after the sodium nitrite has been added , begin the slow, dropwise addition of the sulfuric acid solution via the addition funnel. Vigorous gas evolution (N₂ and NO) will be observed.
-
Continue adding acid until the gas evolution ceases and the solution is acidic when tested with litmus or pH paper.
-
Test for the presence of excess nitrite by dipping a strip of starch-iodide paper into the solution. A blue-black color indicates that the quench is complete.
-
The quenched solution can now be processed through a standard aqueous workup.
Protocol 2: General Workflow for Assessing Thermal Stability using DSC
Differential Scanning Calorimetry (DSC) is a key technique for determining the decomposition temperature and energy release of a potentially energetic compound like an organic this compound.
Objective: To determine the onset temperature of decomposition for a novel this compound.
Procedure Outline:
-
Sample Preparation: Prepare a dilute solution of the this compound in the solvent of interest (e.g., 5-10% w/w). This is safer than analyzing the neat compound.
-
Encapsulation: Accurately weigh a small amount of the solution (typically 1-5 mg) into a high-pressure DSC pan or crucible. Hermetically seal the pan to prevent solvent evaporation during the analysis.
-
Reference Pan: Prepare an identical DSC pan containing only the pure solvent, of a similar mass to the sample pan. This will serve as the reference.
-
DSC Program: Place both pans into the DSC instrument. Program a temperature ramp, for example, from ambient temperature to 300 °C at a heating rate of 5-10 °C/min.
-
Data Analysis: The output will be a thermogram plotting heat flow versus temperature. A sharp, exothermic (upward-pointing) peak indicates the decomposition of the this compound. The "onset temperature" of this peak is considered the point at which thermal decomposition begins.
-
Safety: Always start with a very small amount of material. Ensure the DSC instrument is in a blast-proof cabinet or behind a shield, especially when analyzing unknown compounds.
Visualized Workflows
Caption: Decision workflow for selecting a safe solvent system for reactions involving azides.
References
- 1. THERMAL DECOMPOSITION OF SOME ORGANIC AZIDES [energetic-materials.org.cn]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. Thermal decomposition of some organic azides - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of CuAAC and SPAAC for In Vivo Labeling
For researchers, scientists, and drug development professionals, the ability to track molecules within a living organism is paramount. Bioorthogonal chemistry has provided powerful tools for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC) reactions standing out as two of the most prominent methods for in vivo labeling. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The core principle of both CuAAC and SPAAC lies in the formation of a stable triazole linkage between an this compound and an alkyne. However, their fundamental mechanisms diverge significantly, leading to distinct advantages and disadvantages in a biological context. CuAAC, often referred to as "click chemistry," utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an this compound. In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an this compound to release ring strain.[1][2]
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC for in vivo labeling hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
| Parameter | CuAAC (Copper(I)-catalyzed this compound-Alkyne Cycloaddition) | SPAAC (Strain-Promoted this compound-Alkyne Cycloaddition) | References |
| General Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an this compound. | Strain-promoted reaction between a cyclooctyne and an this compound. | [1][2] |
| Catalyst Requirement | Requires a Copper(I) catalyst. | Catalyst-free. | [1][2] |
| Biocompatibility | Potential for cytotoxicity due to the copper catalyst, which can be mitigated by using chelating ligands. | Generally considered more biocompatible due to the absence of a toxic metal catalyst. | [3][4][5] |
| Reaction Kinetics | Generally faster reaction rates. | Slower reaction rates compared to CuAAC, dependent on the cyclooctyne used. | [6][7] |
| Primary Advantages | Fast kinetics, small and easy-to-introduce alkyne tags. | High biocompatibility, no need for a catalyst. | [5][7] |
| Primary Disadvantages | Potential copper toxicity. | Slower kinetics, bulky cyclooctyne tags can cause steric hindrance. | [1][6] |
Table 1: General Comparison of CuAAC and SPAAC for In Vivo Labeling
| Reaction | Reagents | Second-Order Rate Constant (k) | References |
| CuAAC | Terminal alkyne + this compound with Cu(I) catalyst and ligands (e.g., THPTA, BTTAA) | 10 - 100 M⁻¹s⁻¹ | [8] |
| SPAAC | DIBO (Dibenzocyclooctyne) + this compound | ~0.1 M⁻¹s⁻¹ | [9] |
| SPAAC | BCN (Bicyclononyne) + this compound | 0.07 - 0.63 M⁻¹s⁻¹ | [10] |
| SPAAC | DIBAC (Dibenzocyclooctyne) + this compound | ~1 M⁻¹s⁻¹ | |
| SPAAC | DIFO (Difluorinated cyclooctyne) + this compound | ~1 M⁻¹s⁻¹ | |
| SPAAC | DIBAC-650 for long-term tracking | 1.2 x 10⁻³ M⁻¹s⁻¹ | [6] |
Table 2: Comparative Reaction Kinetics
| Method | Conditions | Cell Viability | References |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | [3] |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | [11] |
| CuAAC | CuTBTA and CuBPS complexes | More toxic than other copper complexes | [3] |
| CuAAC | 10 minutes reaction with CPP-tethered CuI ligand | 75% of cells remained viable | [7] |
| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability due to the absence of copper. | [5] |
Table 3: Comparative Cytotoxicity
Experimental Protocols: In Vivo Labeling in a Mouse Model
Detailed methodologies are crucial for reproducible in vivo experiments. Below are representative protocols for metabolic glycan labeling followed by either CuAAC or SPAAC ligation in a mouse model.
Protocol 1: In Vivo Metabolic Glycan Labeling and CuAAC Ligation
This protocol is adapted from studies demonstrating in vivo labeling of sialoglycans.[12]
1. Metabolic Labeling:
-
Administer peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) to mice via intraperitoneal (i.p.) injection at a dosage of 300 mg/kg daily for 7 days. This allows for metabolic incorporation of this compound groups into cell surface sialoglycans.[13]
2. Preparation of Labeling Reagents:
-
Alkyne Probe: Prepare a stock solution of an alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne) in a biocompatible solvent such as DMSO.
-
Copper Catalyst Solution: Prepare a fresh solution of copper(II) sulfate (CuSO₄).
-
Ligand Solution: Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or BTTAA) in water. A 5:1 ligand-to-copper ratio is often used to minimize toxicity.[11]
-
Reducing Agent: Prepare a fresh solution of sodium ascorbate in water.
3. In Vivo Ligation:
-
On day 8, prepare the click chemistry reaction mixture immediately before use. For a typical reaction, mix the alkyne probe, CuSO₄, and the ligand.
-
Just before injection, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
Administer the complete reaction cocktail to the mice, typically via intravenous (i.v.) or i.p. injection. The exact concentrations and volumes will need to be optimized for the specific probe and target. For live-cell labeling, copper concentrations are typically kept low (e.g., 10-50 µM) to minimize toxicity.[8][14]
4. Analysis:
-
After a designated time (e.g., 30 minutes to a few hours), euthanize the mice and harvest the organs of interest.
-
Homogenize the tissues and perform downstream analysis, such as Western blot for biotin-labeled proteins or fluorescence imaging for fluorescently tagged molecules.[12]
Protocol 2: In Vivo Metabolic Glycan Labeling and SPAAC Ligation
This protocol is based on studies utilizing SPAAC for in vivo imaging of brain sialoglycans.[13][15]
1. Metabolic Labeling:
-
Similar to the CuAAC protocol, administer an this compound-modified sugar precursor, such as Ac₄ManNAz, to mice. For targeting the brain, a liposome-assisted delivery of 9-azido-sialic acid (LP-9AzSia) can be used, administered intravenously daily for 7 days.[15]
2. Preparation of Labeling Reagent:
-
Cyclooctyne Probe: Prepare a solution of a cyclooctyne-conjugated probe (e.g., DBCO-Cy5) in a biocompatible solvent.
3. In Vivo Ligation:
-
On day 8, administer the cyclooctyne probe to the mice, typically via intravenous injection. For example, DBCO-Cy5 can be injected at a dose of 0.14 nmol/g.[15]
4. Analysis:
-
After a suitable incubation period (e.g., 3 hours), perform in vivo imaging using an appropriate imaging system (e.g., an in vivo imaging system for fluorescence).[15]
-
Alternatively, euthanize the animals, harvest tissues, and perform ex vivo analysis such as fluorescence microscopy on tissue sections or Western blot on tissue lysates.[13][15]
Visualizing the Chemistry and Biological Impact
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and potential biological interferences.
Caption: The CuAAC reaction mechanism.
Caption: The SPAAC reaction mechanism.
Caption: Potential interference with cellular signaling pathways.
Concluding Remarks
Both CuAAC and SPAAC are powerful and versatile tools for in vivo labeling, each with its own set of strengths and weaknesses. The primary advantage of CuAAC is its rapid reaction kinetics, which can be beneficial for capturing dynamic processes. However, the inherent toxicity of the copper catalyst, although mitigatable with ligands, remains a significant concern, especially for long-term studies.[1][4]
SPAAC, on the other hand, offers superior biocompatibility due to its catalyst-free nature, making it the preferred choice for many in vivo applications where minimizing perturbation to the biological system is critical.[5] The trade-off for this enhanced biocompatibility is a generally slower reaction rate. However, the development of increasingly reactive cyclooctynes continues to narrow this kinetic gap.[6] Some cyclooctynes have also been reported to have off-target reactivity with thiols, which should be a consideration in experimental design.[16]
Ultimately, the decision between CuAAC and SPAAC will depend on the specific requirements of the experiment. For applications requiring very fast labeling and where short-term exposure to low concentrations of a well-ligated copper catalyst is acceptable, CuAAC may be suitable. For most in vivo studies, particularly those involving sensitive cell types or long-term observation, the superior biocompatibility of SPAAC makes it the more prudent choice. Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their in vivo labeling studies with confidence.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via this compound-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 3. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.stanford.edu [web.stanford.edu]
- 13. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Genetically Encoded Picolyl this compound for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Key role of cycloalkyne nature in alkyne-dye reagents for enhanced specificity of intracellular imaging by bioorthogonal bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01032A [pubs.rsc.org]
Navigating the Cellular Maze: A Comparative Guide to the Cytotoxicity of Copper Catalysts in Live-Cell Imaging
For researchers, scientists, and drug development professionals, live-cell imaging is an indispensable tool for unraveling the intricate dance of biological processes. The advent of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized our ability to tag and visualize biomolecules in their native environment. However, the very catalyst that drives this powerful reaction, copper, casts a shadow of cytotoxicity, raising concerns about its impact on cellular health and the integrity of experimental data. This guide provides an objective comparison of the cytotoxicity of various copper catalysts used in live-cell imaging, presenting supporting experimental data, detailed protocols for assessing cytotoxicity, and a look at less toxic alternatives.
The application of CuAAC in living systems has been historically limited by the inherent toxicity of the Cu(I) catalyst.[1][2] Excess copper ions can lead to the production of reactive oxygen species (ROS), inducing cellular stress, DNA damage, and ultimately, apoptosis.[3][4][5] To mitigate this, various ligands have been developed to chelate the copper ion, both to protect the cell from its toxic effects and to enhance the reaction kinetics. This guide will delve into the performance of commonly used copper catalyst systems and compare them with copper-free click chemistry alternatives.
Data Presentation: A Quantitative Look at Cytotoxicity
The cytotoxicity of different catalysts is typically evaluated by measuring cell viability after exposure. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces the viability of a cell population by 50%, is a key metric for comparison. The following table summarizes quantitative data on the cytotoxicity of various copper catalysts and a copper-free alternative in different cell lines.
| Catalyst System | Ligand | Cell Line | Assay | Incubation Time | IC50 / Cell Viability | Reference |
| CuSO₄ | None | Jurkat | Trypan Blue | 4 days | >50% cell lysis at 75 µM | [6] |
| CuSO₄ | THPTA | Jurkat | Trypan Blue | 4 days | Similar proliferation to untreated cells at 50 µM | [6] |
| CuSO₄ | BTTES | Jurkat | Trypan Blue | 4 days | Similar proliferation to untreated cells at 50 µM | [6] |
| CuSO₄ | BTTAA | Jurkat | Trypan Blue | 4 days | Similar proliferation to untreated cells at 50 µM | [6] |
| CuSO₄ | TBTA | Jurkat | Trypan Blue | 4 days | Slower proliferation at 50 µM | [6] |
| Copper Nanoparticles | None | HepG2 | MTT | 24 hours | 14.1% mortality at 1.25 µg/ml | |
| Copper(II) Complex 1 | Schiff base & polypyridyl | HMLER | MTT | 72 hours | IC50 values reported in original paper | [7] |
| Copper-free (BARAC) | N/A | Jurkat | Flow Cytometry | 1 hour | Comparable labeling efficiency to BTTES-Cu(I) with minimal toxicity | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Accurate assessment of cytotoxicity is paramount. Below are detailed methodologies for two common colorimetric assays used to evaluate the impact of catalysts on cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Copper catalyst and/or alternative reagents
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Prepare serial dilutions of the catalyst in complete medium. Remove the existing medium from the wells and add 100 µL of the catalyst-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[11] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[12] Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting cell viability against catalyst concentration.
alamarBlue™ (Resazurin) Assay
This assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent and colorimetric product resorufin.[3][4][13]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Copper catalyst and/or alternative reagents
-
alamarBlue™ reagent
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Treatment: Expose cells to serial dilutions of the catalyst as described for the MTT assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
alamarBlue™ Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture medium volume (e.g., 10 µL for 100 µL of medium).[14]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[3]
-
Measurement: Measure fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm for reference).[14]
-
Data Analysis: Calculate cell viability based on the fluorescence or absorbance readings relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate a key signaling pathway in copper-induced cytotoxicity and a typical experimental workflow for assessing catalyst toxicity.
Alternatives to Copper Catalysis
The concerns over copper's cytotoxicity have spurred the development of copper-free click chemistry reactions. Strain-promoted this compound-alkyne cycloaddition (SPAAC) is a prominent example. This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react spontaneously with azides without the need for a metal catalyst. Studies have shown that SPAAC is significantly less toxic to cells, making it a more biocompatible choice for live-cell imaging.[6]
Conclusion
The choice of catalyst for live-cell imaging is a critical decision that can significantly impact the validity of experimental results. While copper-catalyzed click chemistry is a powerful tool, its inherent cytotoxicity necessitates careful consideration and the use of protective ligands. Ligands such as THPTA and BTTES have been shown to effectively mitigate copper's toxicity, allowing for successful live-cell labeling. However, for applications requiring long-term imaging or particularly sensitive cell lines, copper-free alternatives like SPAAC offer a more biocompatible approach. By understanding the cytotoxic profiles of different catalyst systems and employing rigorous cytotoxicity testing, researchers can confidently select the most appropriate method for their specific live-cell imaging needs, ensuring both the health of their cells and the reliability of their data.
References
- 1. Assessing cardiovascular toxicity in zebrafish embryos exposed to copper nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Applications of the Copper-Catalyzed this compound-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress, apoptosis and inflammatory responses involved in copper-induced pulmonary toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Zebrafish Toxicology and Biomedical Potential of Aeromonas hydrophila Mediated Copper Sulfide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Alternatives for Azide-Alkyne Cycloaddition in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become a cornerstone of bioconjugation, prized for its efficiency and orthogonality. However, concerns regarding copper cytotoxicity have spurred the development of alternative "click" chemistries. This guide provides an objective comparison of prominent alternatives, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid in the selection of the most suitable bioconjugation strategy for your research needs.
Key Performance Metrics: A Quantitative Comparison
The choice of a bioconjugation method often hinges on factors such as reaction speed, efficiency under physiological conditions, and the stability of the resulting linkage. The following table summarizes key quantitative data for several powerful alternatives to CuAAC.
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Key Advantages |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine & Trans-cyclooctene (TCO) | Up to 2000 M⁻¹s⁻¹ in 9:1 Methanol:Water[1] | Exceptionally fast, catalyst-free, highly bioorthogonal.[1][2] |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Cyclooctyne & Nitrone | 3.4 x 10⁻⁴ - 5.8 x 10⁻² M⁻¹s⁻¹ | Metal-free, good reaction rates. |
| Thiol-ene Reaction | Thiol & Alkene | Variable (can be rapid, but may require excess reagent) | Photo-initiated, spatiotemporal control, efficient in the presence of various functional groups.[3] |
| Photo-induced Tetrazole-Alkene Cycloaddition | Tetrazole & Alkene | Up to 1299 ± 110 M⁻¹s⁻¹[4] | Light-triggered, spatiotemporal control, can be fluorogenic.[5] |
Reaction Mechanisms and Experimental Workflows
Visualizing the reaction pathways and experimental setups is crucial for understanding and implementing these techniques. The following diagrams, generated using the DOT language, illustrate the core mechanisms and a general workflow for bioconjugation.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction Pathway
Caption: IEDDA reaction between a tetrazine and a trans-cyclooctene.
General Bioconjugation Experimental Workflow
Caption: A generalized workflow for a typical bioconjugation experiment.
Detailed Experimental Protocols
The following protocols provide a starting point for implementing these bioconjugation techniques. Optimization may be required for specific biomolecules and applications.
Protocol 1: Inverse Electron Demand Diels-Alder (IEDDA) Bioconjugation of a TCO-modified Protein with a Tetrazine-Fluorophore
Materials:
-
TCO-modified protein solution (e.g., in PBS, pH 7.4)
-
Tetrazine-fluorophore stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
-
UV-Vis spectrophotometer
-
SDS-PAGE materials
Procedure:
-
Preparation of Reactants:
-
Determine the concentration of the TCO-modified protein solution using a spectrophotometer (e.g., at 280 nm).
-
Prepare a working solution of the tetrazine-fluorophore in PBS. The final DMSO concentration should be kept low (e.g., <5%) to avoid protein precipitation.
-
-
Bioconjugation Reaction:
-
In a microcentrifuge tube, combine the TCO-modified protein and the tetrazine-fluorophore solution. A molar excess of the tetrazine-fluorophore (e.g., 5-10 fold) is typically used to ensure complete labeling of the protein.
-
Gently mix the solution and incubate at room temperature for 1-2 hours. For slower reactions or precious reagents, the incubation can be extended or performed at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted tetrazine-fluorophore using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.
-
Collect the fractions containing the labeled protein. The colored fluorophore can often be used for visual tracking.
-
-
Characterization:
-
Confirm successful conjugation by analyzing the purified product using SDS-PAGE. The labeled protein will exhibit fluorescence under appropriate excitation.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific maximum absorbance) and using the Beer-Lambert law.
-
Protocol 2: Photo-initiated Thiol-ene Bioconjugation of a Thiol-containing Peptide with an Alkene-modified Surface
Materials:
-
Thiol-containing peptide solution (e.g., in de-gassed PBS, pH 7.0-7.5)
-
Alkene-functionalized surface (e.g., glass slide, hydrogel)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP) stock solution in a compatible solvent (e.g., DMF or a water-soluble formulation)[6]
-
UV lamp (e.g., 365 nm)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence microscope (if the peptide is fluorescently labeled)
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a solution of the thiol-containing peptide in de-gassed buffer.
-
Add the photoinitiator to the peptide solution to a final concentration typically in the low millimolar range. Protect the solution from light.
-
-
Bioconjugation Reaction:
-
Pipette the peptide/photoinitiator solution onto the alkene-functionalized surface.
-
Expose the surface to UV light for a defined period (e.g., 5-30 minutes). The exposure time will depend on the intensity of the UV source and the reactivity of the specific thiol and ene partners.
-
-
Washing:
-
After irradiation, thoroughly wash the surface with the washing buffer to remove any non-covalently bound peptide and the photoinitiator byproducts.
-
-
Characterization:
-
If the peptide is fluorescently labeled, visualize the successful conjugation using a fluorescence microscope.
-
Alternatively, surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) or contact angle measurements can be used to confirm the presence of the peptide on the surface.
-
Protocol 3: Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) for Protein Labeling
Materials:
-
Cyclooctyne-modified protein solution (e.g., in PBS, pH 7.4)
-
Nitrone-containing probe (e.g., a fluorophore or biotin derivative) stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification resin or column appropriate for the protein and probe
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
Combine the cyclooctyne-modified protein with a molar excess (e.g., 3-5 fold) of the nitrone-containing probe in PBS.
-
Ensure the final concentration of any organic solvent from the probe stock is compatible with the protein's stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by mass spectrometry if desired.
-
-
Purification:
-
Purify the labeled protein from the excess probe using a suitable method, such as affinity chromatography (if a tag was used) or size-exclusion chromatography.
-
-
Analysis:
-
Confirm the successful conjugation and determine the molecular weight of the labeled protein using mass spectrometry (e.g., ESI-MS).
-
If a fluorescent probe was used, the labeling can also be visualized by SDS-PAGE and fluorescence imaging.
-
Protocol 4: Photo-induced Tetrazole-Alkene Cycloaddition for Site-Specific Protein Labeling
Materials:
-
Protein with a genetically encoded alkene-containing unnatural amino acid
-
Tetrazole-fluorophore stock solution (in a biocompatible solvent)
-
Cell culture medium or appropriate buffer
-
UV light source (e.g., 302 nm or 365 nm handheld lamp or a microscope-coupled laser)[5]
-
Fluorescence plate reader or microscope
Procedure:
-
Preparation:
-
Prepare a solution of the alkene-modified protein or a culture of cells expressing the protein.
-
Add the tetrazole-fluorophore to the protein solution or cell culture medium to the desired final concentration.
-
-
Photo-activation and Ligation:
-
Irradiate the sample with UV light. The duration of irradiation will depend on the light intensity and the quantum yield of the specific tetrazole. This can range from seconds to minutes.
-
-
Fluorogenic Detection:
-
The formation of the pyrazoline product is often accompanied by an increase in fluorescence.[5] Monitor the progress of the reaction by measuring the fluorescence intensity using a plate reader or by imaging with a fluorescence microscope.
-
-
Washing and Analysis (for cell-based assays):
-
After irradiation, wash the cells with fresh medium or buffer to remove any unreacted tetrazole-fluorophore.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
-
By providing a direct comparison of key metrics and detailed procedural outlines, this guide aims to empower researchers to confidently select and implement the most appropriate this compound-alkyne cycloaddition alternative for their specific bioconjugation needs.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. The thiol-sulfoxonium ylide photo-click reaction for bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Bioconjugation application notes [bionordika.fi]
- 5. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Azide Incorporation on Surfaces and Biomolecules
The introduction of azide functional groups onto surfaces and biomolecules is a cornerstone of modern bioconjugation strategies, largely due to their stability and bioorthogonality. The ability to accurately quantify the degree of this compound incorporation is critical for optimizing reaction conditions, ensuring product consistency, and interpreting downstream experimental results in fields ranging from drug development to materials science. This guide provides a comparative overview of common techniques for this compound quantification, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most appropriate method for their specific application.
Spectroscopic Methods for Direct this compound Quantification
Spectroscopic techniques offer a direct and label-free approach to this compound quantification, making them particularly well-suited for analyzing modified surfaces.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy detects the characteristic asymmetric stretching vibration of the this compound group (N₃) at approximately 2100 cm⁻¹. The intensity of this peak is proportional to the number of this compound groups present on the surface.
Quantitative Data Comparison
| Parameter | FTIR Spectroscopy |
| Principle | Direct detection of N₃ asymmetric stretch |
| Typical Wavenumber | ~2100 cm⁻¹ |
| Primary Application | Surfaces (e.g., self-assembled monolayers) |
| Quantification | Based on peak area integration |
| Advantages | Label-free, non-destructive |
| Limitations | Lower sensitivity compared to fluorescence methods, potential for overlapping peaks |
Experimental Protocol: FTIR-ATR Analysis of this compound-Modified Surfaces
-
Sample Preparation: The this compound-modified surface (e.g., a silicon wafer with an this compound-terminated self-assembled monolayer) is thoroughly rinsed with an appropriate solvent (e.g., ethanol, deionized water) to remove any unbound material and dried under a stream of nitrogen.
-
Background Spectrum: A background spectrum of the unmodified substrate (e.g., a clean silicon wafer) is collected to account for atmospheric and instrumental variations.
-
Sample Spectrum: The this compound-modified sample is placed in firm contact with the ATR crystal, and the sample spectrum is acquired.
-
Data Analysis: The background spectrum is subtracted from the sample spectrum. The area of the this compound peak at ~2100 cm⁻¹ is integrated. The surface density of the this compound groups can be estimated by calibrating the peak area with known standards.
Workflow for FTIR-Based this compound Quantification
Caption: Workflow for quantifying surface azides using FTIR spectroscopy.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It can be used to quantify this compound incorporation by analyzing the high-resolution N 1s spectrum. The this compound group gives a characteristic N 1s spectrum with two peaks of a 2:1 area ratio, corresponding to the central and terminal nitrogen atoms, respectively.
Quantitative Data Comparison
| Parameter | X-ray Photoelectron Spectroscopy (XPS) |
| Principle | Elemental analysis of nitrogen atoms in the this compound group |
| Signal | N 1s core-level spectrum |
| Primary Application | Surfaces |
| Quantification | Based on the area of the N 1s peaks |
| Advantages | Provides elemental and chemical state information, highly surface-sensitive |
| Limitations | Requires high vacuum, can cause sample damage, lower throughput |
Experimental Protocol: XPS Analysis of this compound-Modified Surfaces
-
Sample Preparation: The this compound-modified surface is placed on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: A survey scan is performed to identify all elements present on the surface.
-
High-Resolution Scan: A high-resolution scan of the N 1s region is acquired.
-
Data Analysis: The N 1s spectrum is fitted with appropriate components to deconvolve the peaks corresponding to the this compound group and any other nitrogen species. The surface concentration of this compound is determined from the integrated area of the this compound-related N 1s peaks, using appropriate sensitivity factors.
Workflow for XPS-Based this compound Quantification
Caption: Workflow for quantifying surface azides using XPS.
'Click Chemistry' Reporter-Based Assays
These indirect methods utilize the high efficiency and specificity of "click" reactions to label this compound groups with a reporter molecule (e.g., a fluorophore or biotin). The signal from the reporter is then quantified to determine the amount of this compound.
Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between an this compound and a terminal alkyne, catalyzed by copper(I). By using an alkyne-functionalized reporter molecule, the extent of this compound incorporation can be quantified.
Quantitative Data Comparison
| Parameter | CuAAC-Based Fluorescence Assay |
| Principle | Copper(I)-catalyzed ligation of an alkyne-fluorophore to the this compound |
| Primary Application | Biomolecules in solution, cell lysates, surfaces |
| Quantification | Fluorescence intensity measurement |
| Advantages | High sensitivity, high specificity, large dynamic range |
| Limitations | Potential cytotoxicity of copper catalyst (can be mitigated with ligands) |
Experimental Protocol: CuAAC for Quantifying this compound-Labeled Proteins
-
Reaction Setup: In a microcentrifuge tube, combine the this compound-labeled protein solution (e.g., 50 µL of 1 mg/mL protein in PBS) with an alkyne-fluorophore (e.g., 1 µL of 10 mM DBCO-PEG4-5/6-carboxyrhodamine 110 in DMSO).
-
Catalyst Preparation: Prepare a fresh catalyst solution by mixing copper(II) sulfate (e.g., 1 µL of 50 mM in water), a ligand like TBTA (e.g., 1 µL of 50 mM in DMSO), and a reducing agent like sodium ascorbate (e.g., 1 µL of 1 M in water, freshly prepared).
-
Reaction: Add the catalyst solution to the protein/fluorophore mixture. Vortex briefly and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess fluorophore and catalyst using a desalting column or protein precipitation.
-
Quantification: Measure the fluorescence of the labeled protein using a fluorometer or plate reader at the appropriate excitation/emission wavelengths. The degree of labeling can be calculated by comparing the protein concentration (e.g., from a BCA assay) and the fluorophore concentration (determined from a standard curve).
Workflow for CuAAC-Based this compound Quantification
Caption: Workflow for quantifying azides on biomolecules using CuAAC.
Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with azides. This is particularly advantageous for applications in living systems where copper is toxic.
Quantitative Data Comparison
| Parameter | SPAAC-Based Fluorescence Assay |
| Principle | Spontaneous reaction of a strained alkyne-fluorophore with the this compound |
| Primary Application | Live cell imaging, biomolecules in solution, surfaces |
| Quantification | Fluorescence intensity measurement |
| Advantages | Copper-free (biocompatible), high specificity |
| Limitations | Slower reaction kinetics compared to CuAAC, cyclooctyne probes can be less stable |
Experimental Protocol: SPAAC for Quantifying Azides on Live Cells
-
Cell Culture: Culture cells that have been metabolically labeled with an this compound-containing sugar (e.g., Ac₄ManNAz) to display azides on their surface glycoproteins.
-
Labeling: Wash the cells with PBS. Incubate the cells with a solution of a cyclooctyne-fluorophore (e.g., 25 µM DBCO-Fluor 488 in media) for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The mean fluorescence intensity of the cell population is proportional to the number of surface azides. A standard curve can be generated using beads with a known number of this compound groups to enable absolute quantification.
Workflow for SPAAC-Based this compound Quantification
Caption: Workflow for quantifying azides in biological systems using SPAAC.
A Comparative Guide to the Validation of Azide-Alkyne Click Reactions by HPLC
For researchers, scientists, and drug development professionals, the validation of azide-alkyne click reactions is a critical step to ensure the efficiency and reproducibility of bioconjugation and other molecular synthesis processes. High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile analytical technique for this purpose. This guide provides an objective comparison of HPLC with other common analytical methods, supported by experimental data and detailed protocols.
The copper(I)-catalyzed this compound-alkyne cycloaddition (CuAAC) and the strain-promoted this compound-alkyne cycloaddition (SPAAC) are cornerstone reactions in click chemistry, prized for their high yield, selectivity, and biocompatibility. Accurate validation and monitoring of these reactions are paramount. While several analytical techniques can be employed, HPLC offers a compelling balance of quantitative accuracy, accessibility, and resolving power.
Comparing Analytical Techniques for Click Reaction Validation
The choice of analytical technique for validating an this compound-alkyne click reaction depends on several factors, including the specific requirements of the analysis (e.g., quantitative vs. qualitative), the nature of the reactants and products, and the available instrumentation. Here, we compare HPLC with other common methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fluorescence Spectroscopy.
| Feature | HPLC | NMR Spectroscopy | Mass Spectrometry (MS) | Fluorescence Spectroscopy |
| Primary Use | Quantification of reactants and products, purity assessment | Structural elucidation, reaction kinetics | Molecular weight confirmation, identification of byproducts | High-sensitivity detection and quantification (with fluorogenic probes) |
| Quantitative Capability | Excellent linearity and precision | Good, but can be limited by sensitivity and spectral overlap[1][2] | Can be quantitative (LC-MS), but often used qualitatively | Excellent, but requires a fluorogenic component |
| Sensitivity | Good to excellent (UV, FLD, MS detectors) | Lower sensitivity compared to other methods[3] | Very high | Extremely high |
| Sample Throughput | High | Low to moderate | High (especially with flow injection) | High |
| Ease of Use | Moderate | Requires specialized expertise for data interpretation | Moderate to high | Relatively straightforward |
| Cost | Moderate | High | High | Moderate |
| Information Provided | Retention time, peak area (concentration), purity profile | Chemical structure, connectivity | Mass-to-charge ratio | Fluorescence intensity |
While NMR provides invaluable structural information and can be used for kinetic studies, its lower sensitivity can be a limitation for dilute samples.[3] Mass spectrometry offers unparalleled sensitivity and specificity for identifying products and byproducts, but quantification can be more complex than with HPLC. Fluorescence spectroscopy is exceptionally sensitive but is contingent on the presence of a fluorophore in one of the reactants or the product.[4] HPLC, particularly when coupled with a UV or diode array detector, provides a reliable and straightforward method for simultaneously separating and quantifying the this compound, alkyne, and triazole product, making it a workhorse for reaction validation.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)
This protocol outlines a typical procedure for a small-scale CuAAC reaction, suitable for validation by HPLC.
Materials:
-
This compound-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Organic solvent (e.g., DMSO, DMF) if needed to dissolve reactants
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of the THPTA ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the this compound and alkyne substrates in a suitable buffer or co-solvent.
-
-
Catalyst Complex Formation:
-
In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio.
-
Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Reaction Setup:
-
Combine the this compound and alkyne solutions in the desired molar ratio (typically 1:1 to 1:1.5).
-
Add the pre-formed Cu(I)-THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring:
-
Incubate the reaction at room temperature or a specified temperature.
-
At various time points, withdraw aliquots of the reaction mixture for HPLC analysis. Quench the reaction in the aliquot if necessary (e.g., by adding EDTA).
-
HPLC Method for this compound-Alkyne Click Reaction Validation
This method is designed to separate the starting this compound, alkyne, and the resulting triazole product.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid |
| Gradient | 5-95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at a wavelength where all components have some absorbance (e.g., 220 nm, 254 nm), or Diode Array Detector (DAD) to monitor multiple wavelengths. |
| Injection Volume | 10-20 µL |
Note: This is a general method and may require optimization based on the specific properties (e.g., hydrophobicity) of the reactants and product.
Performance Data: HPLC vs. Other Methods
| Parameter | HPLC-UV | HPLC-Fluorescence (Click-triggered)[4] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.9998 |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | 1.8 - 7.3 µg/L |
| Precision (RSD) | < 2% | ≤ 5.7% |
These data highlight the excellent linearity and precision of HPLC-based methods. The use of a fluorogenic this compound or alkyne can significantly enhance sensitivity, as demonstrated by the low limits of detection in the HPLC-Fluorescence method.[4]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful validation. The following diagrams, generated using Graphviz, illustrate the key processes.
Caption: Workflow for monitoring a click reaction.
Caption: HPLC analysis workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioorthogonal Azide Reactions: A Comparative Analysis
For researchers in drug development and the broader scientific community, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field focused on reactions that occur within living systems without interfering with native biochemical processes, has provided a powerful toolkit for these endeavors. Among the most widely used bioorthogonal handles is the azide group, prized for its small size and lack of reactivity with most biological functional groups. This guide provides a comparative analysis of the three principal bioorthogonal reactions involving azides: the Staudinger ligation, the Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC). We present a quantitative comparison of their performance, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate reaction for a given application.
Performance Comparison: Kinetics and Cytotoxicity
The choice of a bioorthogonal reaction often hinges on a trade-off between reaction kinetics and cytotoxicity. A faster reaction can provide a stronger signal in a shorter time, which is crucial for dynamic studies. However, the reagents involved must be non-toxic to the biological system under investigation. The following tables summarize the key quantitative data for these reactions.
Reaction Kinetics
The efficiency of a bioorthogonal reaction is best described by its second-order rate constant (k₂), which reflects how quickly the reactants are consumed. A higher k₂ value indicates a faster reaction.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Staudinger Ligation | This compound + Phosphine | ~0.002 - 0.0077 | [1][2][3] |
| CuAAC | This compound + Terminal Alkyne | ~1 - 100 | [1] |
| SPAAC | This compound + Cyclooctyne (OCT) | ~0.0024 | [1] |
| This compound + Monofluorinated Cyclooctyne (MOFO) | ~0.0043 | [1] | |
| This compound + Difluorinated Cyclooctyne (DIFO) | ~0.076 | [1] | |
| This compound + Biarylazacyclooctynone (BARAC) | ~0.93 | [1] | |
| This compound + Dibenzocyclooctyne (DBCO) | ~0.1 - 0.9 | [4] |
Key Takeaways:
-
CuAAC is generally the fastest of the three reactions, with rate constants that can be several orders of magnitude higher than the Staudinger ligation and early-generation SPAAC reactions.[1]
-
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. The introduction of fluorine atoms and ring strain significantly enhances the reaction rate.[1][4]
-
The Staudinger ligation is the slowest of the three reactions.[1][2][3]
Cytotoxicity
The biocompatibility of a bioorthogonal reaction is a critical consideration, especially for live-cell and in vivo applications. Cytotoxicity is often assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%. A higher IC50 value indicates lower cytotoxicity.
| Reaction Type | Reagent | Cell Line | IC50 (µM) | Reference |
| CuAAC | Copper(II) sulfate (unligated) | Various | Highly variable, generally in the low µM range | [5][6] |
| Copper(II) complex with 5-chloro-7-bromo-8-hydroxyquinoline | MCF-7 | 5.3 - 6.0 | [6] | |
| Copper(II) complex with 7-bromo-8-hydroxyquinoline | HeLa | 5.3 - 6.0 | [6] | |
| Staudinger Ligation | Triphenylphosphine | Not widely reported | Data not readily available in a comparative context | |
| SPAAC | Cyclooctyne derivatives (e.g., DBCO, BCN) | Not widely reported | Generally considered low, but quantitative comparative data is limited | [7][8] |
Key Takeaways:
-
The primary source of cytotoxicity in CuAAC is the copper(I) catalyst. The use of chelating ligands can mitigate this toxicity to some extent.[5][6]
-
Staudinger ligation and SPAAC are generally considered to be more biocompatible than CuAAC because they do not require a metal catalyst.[7][8]
-
Quantitative, directly comparable cytotoxicity data for the phosphine reagents used in the Staudinger ligation and the various cyclooctynes used in SPAAC is not as readily available in the literature, highlighting an area for further investigation.
Reaction Mechanisms and Workflows
Visualizing the underlying chemical transformations and experimental procedures is crucial for understanding and implementing these bioorthogonal reactions.
Reaction Mechanisms
The following diagrams illustrate the chemical mechanisms of the Staudinger ligation, CuAAC, and SPAAC.
Caption: Mechanism of the Staudinger Ligation.
Caption: Mechanism of the Cu(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of the Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC).
Experimental Workflow: Assessing Bioorthogonality
A typical workflow for assessing the bioorthogonality of an this compound reaction in a cellular context involves several key steps, from introducing the this compound reporter to evaluating the reaction's impact on cell health.
Caption: General workflow for assessing the bioorthogonality of this compound reactions.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of bioorthogonal chemistry. Below are representative protocols for cell labeling and cytotoxicity assessment.
Protocol 1: Cell Surface Protein Labeling via SPAAC
This protocol describes the labeling of cell surface proteins that have been metabolically engineered to display this compound groups.
Materials:
-
Cells cultured with an this compound-containing metabolic precursor (e.g., Ac₄ManNAz).
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Bovine serum albumin (BSA).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Preparation: Culture cells in the presence of the this compound-containing metabolic precursor for 24-72 hours to allow for incorporation into cell surface glycans.
-
Harvesting: Gently harvest the cells and wash them twice with ice-cold PBS containing 1% BSA.
-
Labeling Reaction: Resuspend the cells in PBS with 1% BSA at a density of 1-5 x 10⁶ cells/mL. Add the cyclooctyne-fluorophore conjugate to a final concentration of 10-100 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. For kinetic studies, time points can be taken.
-
Washing: Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted probe.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy to quantify the extent of labeling.
Protocol 2: Assessing Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in 96-well plates.
-
Bioorthogonal reaction components (e.g., copper sulfate, ligand, phosphine, or cyclooctyne).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or solubilization buffer.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the bioorthogonal reaction components for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The selection of an appropriate bioorthogonal this compound reaction requires careful consideration of the specific experimental context. For applications requiring high reaction rates and where transient toxicity can be managed, CuAAC remains a powerful tool. For live-cell imaging and in vivo studies where biocompatibility is paramount, the Staudinger ligation and, more prominently, the continually evolving SPAAC reactions offer excellent alternatives. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions and successfully apply these transformative chemical tools to their biological questions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooctynes for Strain-Promoted this compound–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
Comparative Stability of Azide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of azide derivatives is paramount for safe handling, reaction optimization, and compound storage. This guide provides an objective comparison of the stability of various this compound compounds, supported by experimental data and detailed methodologies.
Azides are energetic compounds widely used in organic synthesis, particularly in click chemistry, as well as in the development of pharmaceuticals and energetic materials. However, their inherent instability presents significant safety challenges. The stability of an this compound is influenced by a multitude of factors, including its molecular structure, the presence of activating or deactivating groups, and external stimuli such as heat, impact, and friction. This guide aims to provide a comparative overview of the stability of common this compound derivatives to aid researchers in their safe and effective use.
Key Stability Parameters
The stability of this compound derivatives is primarily assessed through their thermal decomposition characteristics and their sensitivity to mechanical stimuli like impact and friction.
-
Thermal Stability: This is often quantified by the onset temperature of decomposition (Tonset) or the temperature at which the maximum rate of decomposition occurs, as measured by techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). A higher Tonset generally indicates greater thermal stability. The enthalpy of decomposition (ΔHD), also determined by DSC, provides information on the energy released during decomposition.
-
Impact Sensitivity: This measures the susceptibility of a compound to detonation or decomposition upon impact. It is typically expressed as the drop height from which a standard weight will cause a reaction in 50% of trials (h50). A higher h50 value signifies lower impact sensitivity.
-
Friction Sensitivity: This assesses the tendency of a compound to decompose when subjected to frictional forces. It is often reported as the load at which one event (e.g., crackling, sparking, or explosion) occurs in a set number of trials. Higher friction load values indicate lower sensitivity.
Comparative Stability Data
The following table summarizes the available stability data for representative this compound derivatives. It is important to note that these values can be influenced by the experimental conditions and the physical form of the substance.
| This compound Derivative Class | Compound | Decomposition Onset (Tonset, °C) | Enthalpy of Decomposition (ΔHD, kJ/mol) | Impact Sensitivity (h50, cm) | Friction Sensitivity (N) |
| Inorganic Azides | Sodium this compound (NaN₃) | ~275 | -21.7 | Relatively Insensitive | Relatively Insensitive |
| Lead(II) this compound (Pb(N₃)₂) | ~340 (detonates) | +433 | 15-20 | 0.1 - 1 | |
| Alkyl Azides | Benzyl this compound | ~200-220 | Not widely reported | Not widely reported | Not widely reported |
| 1-Azidoadamantane | >250 | Not widely reported | Not widely reported | Not widely reported | |
| Aryl Azides | Phenyl this compound | ~160-180 | -250 to -300 | Not widely reported | Not widely reported |
| 4-Nitrophenyl this compound | ~150-160 | Higher than Phenyl this compound | More sensitive than Phenyl this compound | More sensitive than Phenyl this compound | |
| Sulfonyl Azides | Tosyl this compound (TsN₃) | ~120-140 | -201 (average for sulfonyl azides)[1][2] | Reported to be shock sensitive | Reported to be friction sensitive |
| Mesyl this compound (MsN₃) | ~110-130 | -201 (average for sulfonyl azides)[1][2] | Reported to be shock sensitive | Reported to be friction sensitive |
Factors Influencing this compound Stability
Several structural and environmental factors significantly impact the stability of this compound derivatives:
-
Carbon-to-Nitrogen Ratio (C/N): A higher carbon-to-nitrogen ratio generally leads to greater stability. Azides with a low C/N ratio are often highly energetic and potentially explosive.
-
"Rule of Six": This empirical rule suggests that having at least six carbon atoms per energetic group (like an this compound) can significantly decrease the sensitivity of the molecule.
-
Electronic Effects: Electron-withdrawing groups attached to the this compound-bearing atom can destabilize the molecule by increasing the positive charge on the nitrogen atom, making it more susceptible to nucleophilic attack and decomposition. Conversely, electron-donating groups can increase stability.
-
Steric Hindrance: Bulky groups near the this compound functionality can sterically shield it, potentially increasing its kinetic stability and making it less prone to decomposition.
-
Physical State: The sensitivity of azides can be influenced by their physical state (solid, liquid, or in solution). Crystalline solids can be more sensitive to shock and friction.
-
Presence of Metals: Azides can react with heavy metals (e.g., lead, copper, mercury, silver) to form highly unstable and shock-sensitive metal azides.[3]
Experimental Protocols
Accurate and reproducible stability testing is crucial for the safe handling of this compound derivatives. The following are summaries of standard experimental protocols.
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition of an this compound derivative.
Methodology (Based on UN Manual of Tests and Criteria):
-
Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the this compound compound is placed in a hermetically sealed aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using standard reference materials. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions: The sample and reference pans are heated at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The onset temperature of decomposition (Tonset) is determined as the temperature at which a significant exothermic deviation from the baseline is observed. The area under the exothermic peak is integrated to calculate the enthalpy of decomposition (ΔHD).
Impact Sensitivity Testing (BAM Fallhammer)
Objective: To determine the impact sensitivity of an this compound derivative.
Methodology (Based on UN Test 3(a)(ii)):
-
Apparatus: A BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus is used, which consists of a defined drop weight, a sample holder, and a mechanism to release the weight from a specified height.
-
Sample Preparation: A small amount of the substance is placed in the sample holder.
-
Procedure: The drop weight is released from a series of predetermined heights onto the sample.
-
Data Analysis: The outcome of each impact (e.g., explosion, decomposition, or no reaction) is recorded. The h50 value, the height at which there is a 50% probability of a positive result, is determined statistically.
Friction Sensitivity Testing (BAM Friction Apparatus)
Objective: To determine the friction sensitivity of an this compound derivative.
Methodology (Based on UN Test 3(b)(i)): [4]
-
Apparatus: A BAM friction apparatus is used, which consists of a fixed porcelain pin and a movable porcelain plate.[4]
-
Sample Preparation: A small amount of the substance is spread on the porcelain plate.[4]
-
Procedure: A specified load is applied to the porcelain pin, which is then drawn across the sample on the plate.[4]
-
Data Analysis: The test is performed at various loads, and the outcome (e.g., crackling, sparking, or explosion) is observed. The result is reported as the lowest load at which a positive event occurs in a specified number of trials.[4]
Visualizing Stability Relationships
The following diagrams illustrate key concepts related to this compound stability and testing.
Caption: Factors influencing the stability of this compound derivatives.
Caption: Experimental workflow for assessing the stability of azides.
Conclusion
The stability of this compound derivatives is a critical consideration for their safe and effective use in research and development. This guide provides a comparative framework for understanding the stability of different this compound classes, highlighting the key factors that influence their energetic properties. By adhering to the detailed experimental protocols for thermal and mechanical sensitivity testing, researchers can obtain reliable data to perform thorough risk assessments and implement appropriate safety measures in their laboratories. It is imperative to treat all this compound compounds as potentially hazardous and to handle them with the utmost care, particularly when working with novel or less-characterized derivatives.
References
A Head-to-Head Comparison: Strain-Promoted vs. Copper-Catalyzed Click Chemistry
In the realm of bioconjugation, "click chemistry" has revolutionized how researchers label and modify biomolecules. This family of reactions is prized for its high efficiency, selectivity, and biocompatibility. Two of the most prominent click chemistry reactions are the strain-promoted azide-alkyne cycloaddition (SPAAC) and the copper-catalyzed this compound-alkyne cycloaddition (CuAAC). This guide provides a detailed comparison of these two powerful techniques, offering researchers, scientists, and drug development professionals the insights needed to select the optimal method for their specific applications.
At a Glance: Key Differences
At its core, the choice between SPAAC and CuAAC hinges on a trade-off between reaction speed and biocompatibility. CuAAC is renowned for its rapid kinetics, but the requisite copper catalyst can exhibit cytotoxicity, posing a challenge for live-cell and in vivo applications.[1] In contrast, SPAAC obviates the need for a toxic metal catalyst, making it exceptionally well-suited for biological systems, though historically at the cost of slower reaction rates.[2]
Performance Comparison: A Quantitative Look
To facilitate a direct comparison, the following table summarizes key quantitative performance metrics for SPAAC and CuAAC.
| Feature | Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed this compound-Alkyne Cycloaddition (CuAAC) |
| Catalyst Requirement | None (strain-promoted) | Copper(I) |
| Biocompatibility | High; no cytotoxic metal catalyst required. | Moderate to Low; copper catalyst can be toxic to cells.[1] |
| Reaction Kinetics (k) | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne) | 10² - 10⁴ M⁻¹s⁻¹ (dependent on ligand and reactants) |
| Cytotoxicity | Generally considered non-toxic. Off-target reactions of some cyclooctynes with thiols have been reported. | Copper-induced cytotoxicity is a known issue. Ligands like THPTA can mitigate toxicity. For example, in one study, HeLa cell viability was maintained at ~100% with up to 200 µM CuSO₄ when a 5:1 ratio of THPTA ligand to copper was used.[3][4] |
| Reaction Conditions | Physiological pH and temperature. | Aqueous buffers, wide pH range (4-12). Requires a reducing agent (e.g., sodium ascorbate) to maintain copper in the Cu(I) state.[1] |
| Bioorthogonality | High; azides and cyclooctynes are largely unreactive with native biological functional groups. | High; azides and terminal alkynes are bioorthogonal. |
| Reagent Complexity | Requires pre-functionalization with strained cyclooctynes (e.g., DBCO, BCN), which can be bulky and hydrophobic.[5] | Requires a copper catalyst and a stabilizing ligand. |
Experimental Workflows: Visualizing the Process
To illustrate the practical application of SPAAC and CuAAC, the following diagrams outline typical experimental workflows for labeling cell surface proteins.
Detailed Experimental Protocols
Protocol 1: Cell Surface Protein Labeling via SPAAC
This protocol describes the labeling of cell surface glycoproteins with a fluorescent dye using a DBCO-functionalized probe.
Materials:
-
This compound-labeled cells (e.g., cells metabolically labeled with an azido-sugar)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
If applicable, metabolically label cells by incubating with an appropriate azido-sugar (e.g., Ac₄ManNAz) for 48-72 hours.
-
Gently wash the cells twice with ice-cold PBS.
-
-
SPAAC Reaction:
-
Prepare a solution of the DBCO-functionalized dye in PBS. A typical starting concentration is 25-50 µM.
-
Add the DBCO-dye solution to the cells and incubate for 30-60 minutes at 37°C. Incubation can also be performed at 4°C for longer periods (e.g., 2 hours to overnight) to minimize endocytosis.
-
-
Washing and Analysis:
-
After incubation, aspirate the labeling solution and wash the cells three times with cold PBS containing 1% BSA to remove any unbound dye.
-
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Protocol 2: Live Cell Surface Glycan Labeling via CuAAC
This protocol details the labeling of this compound-modified cell surface glycans on live cells using a copper-catalyzed click reaction with a THPTA ligand to minimize cytotoxicity.[3][4]
Materials:
-
Cells metabolically labeled with an azido-sugar (e.g., Ac₄ManNAz).[3][4]
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water).[3][4]
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water).[3][4]
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water).[3][4]
-
Aminoguanidine hydrochloride solution (e.g., 100 mM in water).[3][4]
Procedure:
-
Cell Preparation:
-
Preparation of CuAAC Reaction Cocktail (on ice):
-
CuAAC Labeling Reaction:
-
Washing and Analysis:
Conclusion: Making the Right Choice
The decision between SPAAC and CuAAC is application-dependent. For experiments involving live cells, especially those requiring long-term viability, or in vivo studies, the biocompatibility of SPAAC makes it the superior choice.[3] The development of new cyclooctynes with enhanced reaction kinetics is continually narrowing the performance gap with CuAAC.
On the other hand, for in vitro applications where speed is paramount and cytotoxicity is not a primary concern, CuAAC remains a powerful and efficient tool.[2] The use of copper-chelating ligands has also significantly improved its utility in short-term live-cell experiments.[7] By carefully considering the experimental requirements, researchers can leverage the unique advantages of each of these remarkable click chemistry reactions to advance their scientific discoveries.
References
- 1. Labeling live cells by copper-cata ... | Article | H1 Connect [archive.connect.h1.co]
- 2. primo.pugetsound.edu [primo.pugetsound.edu]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Evaluating the Efficiency of Azide-Phosphine Ligations for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of ligation chemistry is paramount. Among the arsenal of available techniques, the Staudinger ligation, a reaction between an azide and a phosphine, has emerged as a powerful tool for its bioorthogonality. This guide provides a comprehensive comparison of the efficiency of different this compound-phosphine ligation strategies, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
The classic Staudinger ligation, which produces an aza-ylide that is subsequently hydrolyzed to an amine and a phosphine oxide, has been refined over the years to enhance its utility. This guide focuses on a comparative analysis of two primary variants: the standard phosphine oxide-forming Staudinger ligation and the traceless Staudinger ligation. We will delve into their reaction kinetics, yields, and practical considerations, offering a clear picture of their respective strengths and weaknesses.
At a Glance: Performance Comparison of this compound-Phosphine Ligations
To facilitate a rapid assessment, the following table summarizes the key performance metrics for the standard and traceless Staudinger ligations. The data presented is a synthesis of findings from multiple studies, providing a comparative overview under typical experimental conditions.
| Feature | Standard Staudinger Ligation (Phosphine Oxide-Forming) | Traceless Staudinger Ligation |
| Primary Reactants | This compound, Triarylphosphine (e.g., Triphenylphosphine) | This compound, Phosphinothioester or Phosphinoester |
| Product | Amine + Phosphine Oxide | Amide |
| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | ~2.5 x 10⁻³ (for Triphenylphosphine with Benzyl this compound in CD₃CN)[1] | 7.7 x 10⁻³ (for (Diphenylphosphino)methanethiol with a peptide this compound in DMF/D₂O)[2][3] |
| Typical Yields | Variable, often moderate to high for the initial aza-ylide formation, but subsequent hydrolysis to the desired amine can be slow and lead to side products.[4] | High, often >90% for optimized systems.[5][6] |
| Key Advantages | Simpler phosphine reagents. | Forms a native amide bond with no residual atoms ("traceless"). Higher reaction rates and yields in optimized systems. |
| Key Disadvantages | Leaves a phosphine oxide byproduct that may require removal. Slower kinetics compared to the traceless version.[4] | Requires synthesis of specialized phosphinothioester or phosphinoester reagents. |
Delving into the Mechanisms: A Tale of Two Pathways
The fundamental difference in the efficiency of these two ligation methods lies in their reaction mechanisms. Both initiate with the nucleophilic attack of the phosphine on the terminal nitrogen of the this compound to form a phosphthis compound, which then loses dinitrogen gas to generate an aza-ylide intermediate. It is the fate of this aza-ylide that distinguishes the two pathways.
The Standard Staudinger Ligation: A Two-Step Process
In the standard Staudinger ligation, the aza-ylide is typically hydrolyzed by water to produce a primary amine and a phosphine oxide. While effective for the reduction of azides, the formation of the phosphine oxide byproduct can be problematic in biological systems, potentially requiring purification steps to remove it. The kinetics of the overall process can be slow, particularly the hydrolysis step.[4]
The Traceless Staudinger Ligation: An Intramolecular Advantage
The traceless Staudinger ligation ingeniously overcomes the limitations of the standard method by incorporating an electrophilic trap (typically a thioester or ester) onto the phosphine reagent.[7] Following the formation of the aza-ylide, the electrophilic trap is positioned to intercept the nucleophilic nitrogen in a rapid intramolecular reaction. This intramolecular acyl transfer leads to the formation of an amide bond and the subsequent release of the phosphine oxide as a separate entity, resulting in a "traceless" ligation at the conjugation site. This intramolecular nature significantly accelerates the reaction and drives it towards completion, leading to higher yields of the desired amide product.[2][5]
Visualizing the Pathways
To further clarify the mechanistic differences, the following diagrams illustrate the signaling pathways for both the standard and traceless Staudinger ligations.
Caption: Reaction mechanisms of Standard and Traceless Staudinger Ligations.
Experimental Protocols: A Guide for the Bench
For researchers looking to implement these techniques, detailed experimental protocols are crucial. Below are representative procedures for key steps in performing and analyzing this compound-phosphine ligations.
Synthesis of (Diphenylphosphino)methanethiol
This reagent is a cornerstone of the traceless Staudinger ligation.[5][7]
Materials:
-
Chloromethylphosphonic dichloride
-
Phenylmagnesium bromide in THF
-
Thioacetic acid
-
Triethylamine
-
Trichlorosilane
-
Sodium hydroxide
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Synthesis of Diphenylphosphinoyl)methanethioacetate:
-
To a solution of chloromethylphosphonic dichloride in freshly distilled THF, add phenylmagnesium bromide dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture at reflux for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude phosphine oxide.
-
Dissolve the crude phosphine oxide in dry THF and add thioacetic acid and triethylamine.
-
Heat the mixture at reflux for 12 hours.
-
After cooling, purify the product by flash chromatography on silica gel to yield (diphenylphosphinoyl)methanethioacetate.[5]
-
-
Reduction to (Diphenylphosphino)methanethioacetate:
-
Dissolve the (diphenylphosphinoyl)methanethioacetate in chloroform and add an excess of trichlorosilane.
-
Stir the reaction at room temperature for 72 hours.
-
Quench the reaction carefully with saturated sodium bicarbonate solution.
-
Extract the product with chloroform, dry the organic layer, and concentrate to obtain the phosphinothioester.[5]
-
-
Hydrolysis to (Diphenylphosphino)methanethiol:
-
Dissolve the phosphinothioester in methanol and add a solution of sodium hydroxide.
-
Stir the reaction at room temperature for 2 hours while bubbling argon through the solution to prevent oxidation.
-
Neutralize the reaction with HCl and extract the product.
-
Purify the final product by chromatography on alumina to obtain (diphenylphosphino)methanethiol.[5]
-
Synthesis of 2-Azido-N-benzylacetamide
A common this compound-containing reactant for model studies.
Materials:
-
Benzylamine
-
Bromoacetyl bromide
-
Sodium this compound
-
THF, water, and other standard solvents
Procedure:
-
To a solution of benzylamine in THF at 0 °C, add bromoacetyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Filter the precipitate and wash the organic phase with 2 N HCl.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Dissolve the resulting white solid in a mixture of THF and water, then add sodium this compound.
-
Stir the reaction at room temperature overnight.
-
Extract the product with an organic solvent, dry, and purify by chromatography to obtain 2-azido-N-benzylacetamide.[8]
General Protocol for Monitoring Ligation Kinetics by ¹H NMR
This protocol allows for the real-time tracking of the reaction progress.
Materials:
-
This compound-containing substrate
-
Phosphine or phosphinothioester reagent
-
Deuterated solvent (e.g., CD₃CN, DMF-d₇)
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the this compound and phosphine reagents in the chosen deuterated solvent.
-
In an NMR tube, combine the stock solutions to achieve the desired final concentrations.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the starting materials and the product(s).
-
Plot the concentration of a reactant or product as a function of time to determine the reaction rate and order. For a second-order reaction, a plot of 1/[Reactant] versus time will be linear, with the slope equal to the rate constant k₂.[1]
Workflow for a Typical Ligation Experiment
The following diagram outlines a typical workflow for conducting and analyzing an this compound-phosphine ligation experiment.
Caption: A generalized workflow for this compound-phosphine ligation experiments.
Conclusion: Selecting the Right Tool for the Job
The choice between the standard and traceless Staudinger ligation ultimately depends on the specific requirements of the application.
For applications where the presence of a phosphine oxide byproduct is tolerable and the reaction kinetics are not a primary concern, the standard Staudinger ligation offers a simpler approach due to the ready availability of triphenylphosphine and other basic phosphines.
However, for the majority of bioconjugation and drug development applications where the formation of a native amide bond is crucial and high efficiency is desired, the traceless Staudinger ligation is the superior method.[7] Its faster reaction rates, higher yields, and the absence of residual atoms at the ligation site make it a more robust and versatile tool for constructing complex biomolecules. While it requires the synthesis of specialized phosphine reagents, the significant advantages in performance often justify the additional synthetic effort.
By understanding the underlying mechanisms and having access to reliable experimental protocols, researchers can confidently select and implement the most efficient this compound-phosphine ligation strategy to advance their scientific goals.
References
- 1. lib.ysu.am [lib.ysu.am]
- 2. Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines [ouci.dntb.gov.ua]
- 3. synthesis-and-crystal-structure-of-2-azido-n-phenylacetamide-c-8-h-8-n-4-o - Ask this paper | Bohrium [bohrium.com]
- 4. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. raineslab.com [raineslab.com]
A Head-to-Head Comparison: Enrichment Strategies for Mass Spectrometry Analysis of Azide-Labeled Peptides
For researchers, scientists, and drug development professionals leveraging mass spectrometry to analyze azide-labeled peptides, the choice of enrichment strategy is a critical determinant of experimental success. The two most prominent methods for the selective isolation of these peptides from complex biological mixtures are the copper(I)-catalyzed this compound-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and the Staudinger ligation. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The covalent labeling of biomolecules with azides has become a cornerstone of chemical biology, enabling the study of a wide array of biological processes, from tracking newly synthesized proteins to identifying protein-protein interactions. The small size and bioorthogonal nature of the this compound group allow for its metabolic or chemical incorporation into peptides with minimal perturbation. However, the low abundance of these labeled peptides necessitates a robust enrichment strategy prior to mass spectrometry analysis.
Performance Comparison: CuAAC vs. Staudinger Ligation
The choice between CuAAC and Staudinger ligation hinges on a trade-off between reaction kinetics, potential side reactions, and ease of sample handling.
| Feature | Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC) | Staudinger Ligation |
| Reaction Principle | [3+2] cycloaddition between an this compound and a terminal alkyne, catalyzed by Cu(I). | Reaction between an this compound and a phosphine, forming an aza-ylide intermediate that rearranges to a stable amide bond. |
| Reaction Kinetics | Generally very fast, often reaching completion in minutes to a few hours at room temperature.[1] | Slower reaction kinetics, typically requiring elevated temperatures (e.g., 60°C) and longer incubation times (e.g., 16 hours) for completion.[2] |
| Reagents | Requires a terminal alkyne-functionalized capture reagent (e.g., biotin-alkyne), a Cu(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate). | Requires a phosphine-based capture reagent (e.g., biotin-phosphine). |
| Potential Side Reactions & Background | - Copper-catalyzed formation of thiotriazoles with cysteine residues, leading to false positives. - Oxidative damage to peptides. - High background can be an issue. | - Generally lower background and fewer side reactions. - The phosphine reagent can be susceptible to air oxidation. |
| Sample Handling | Can be complicated by the need to remove the copper catalyst, which is toxic to cells and can interfere with mass spectrometry. Precipitation of reagents or proteins can also occur.[2] | Considered to have fewer sample handling issues, with no need for a metal catalyst and less risk of precipitation.[2] |
| Enrichment Efficiency | High conjugation efficiencies (over 95%) have been reported for peptide-alkyne reactions.[1] However, the number of identified O-GlcNAc modified proteins was higher with CuAAC (229) compared to a strain-promoted this compound-alkyne cycloaddition (SPAAC) method (188). | Described as having similar conversion efficiency to CuAAC for cross-linked peptides, with the advantage of suppressed background reactions.[2] In one study, 58 cross-linked peptides were identified after enrichment with this method. |
| Mass Spectrometry Compatibility | The resulting triazole linkage is stable and generally does not interfere with peptide fragmentation. | The resulting amide bond is identical to a native peptide bond. If a non-traceless phosphine is used, a phosphine oxide adduct will remain on the peptide, which can be useful for identification. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the enrichment of this compound-labeled peptides using CuAAC and Staudinger ligation.
References
A Head-to-Head Battle of Bioorthogonal Reactions: Comparing the Kinetics of Click Chemistries
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation techniques, the choice of "click chemistry" can be pivotal. The ideal reaction must be rapid, specific, and biocompatible. This guide provides an objective comparison of the reaction kinetics of three prominent click chemistries: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted this compound-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. Supported by experimental data, this comparison aims to empower informed decisions for your specific research applications.
At a Glance: Reaction Kinetics Comparison
The efficiency of a click chemistry reaction is best quantified by its second-order rate constant (k₂), which reflects how quickly reactants are consumed to form a product. The following table summarizes the typical range of these rate constants for CuAAC, SPAAC, and IEDDA reactions, highlighting the dramatic differences in their kinetics.
| Click Chemistry | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + this compound | 10¹ - 10⁴[1] | Requires a copper(I) catalyst. The reaction rate can be significantly influenced by the choice of copper source and accelerating ligands.[2][3] |
| SPAAC | Strained Alkyne + this compound | 10⁻³ - 1[4][5][6] | Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne.[5][6] |
| IEDDA | Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene) | 1 - 10⁶[1][7] | Exceptionally fast and catalyst-free. The kinetics are tunable by modifying the electronic properties of the tetrazine and dienophile.[4][7] |
Delving Deeper: Factors Influencing Reaction Rates
The broad ranges of rate constants observed in the table above are a testament to the tunability of these reactions. Understanding the factors that govern these kinetics is crucial for optimizing experimental design.
CuAAC: The "classic" click chemistry, CuAAC, relies on a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an this compound. The reaction rate is profoundly impacted by the choice of the copper(I) source and, more significantly, the nature of the stabilizing ligand used.[2][8] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives not only stabilize the Cu(I) oxidation state but also dramatically accelerate the reaction.[8] The solvent and the presence of reducing agents to maintain the copper in its active Cu(I) state also play a critical role.[9]
SPAAC: In contrast to CuAAC, SPAAC is a catalyst-free reaction, making it highly attractive for in vivo applications where copper toxicity is a concern.[6] The driving force for this reaction is the high ring strain of the cyclooctyne reactant. Consequently, the structure of the strained alkyne is the primary determinant of the reaction rate.[5][6] For instance, modifications to the cyclooctyne ring, such as the introduction of fluorine atoms or fusion to other ring systems, can significantly enhance the reaction kinetics.[10]
IEDDA: The IEDDA reaction between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile is the fastest among the commonly used click chemistries.[1][7] This exceptional speed is attributed to the low energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene.[7] The kinetics of IEDDA reactions are highly tunable. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally lead to faster reactions.[4] Furthermore, the use of strained dienophiles, such as trans-cyclooctene (TCO), can result in extraordinarily high rate constants.[7]
Visualizing the Click Chemistry Reactions
To better understand the fundamental processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for determining reaction kinetics.
Caption: Reaction mechanisms for CuAAC, SPAAC, and IEDDA click chemistries.
Caption: General experimental workflow for determining reaction kinetics.
Experimental Protocols for Kinetic Measurements
Accurate determination of reaction kinetics is paramount for comparing different click chemistries. Below are detailed methodologies for key experiments.
General Considerations for Kinetic Analysis
-
Pseudo-First-Order Conditions: To simplify the kinetic analysis, reactions are often carried out under pseudo-first-order conditions. This is achieved by using a large excess (at least 10-fold) of one reactant. The concentration of the excess reactant remains effectively constant throughout the reaction, allowing for the determination of a pseudo-first-order rate constant (k') from which the second-order rate constant (k₂) can be calculated (k₂ = k' / [excess reactant]).
-
Monitoring Techniques: The progress of the reaction can be monitored using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the disappearance of reactant signals and the appearance of product signals over time.[11][12][13] UV-Vis spectrophotometry can be employed if one of the reactants or products has a distinct chromophore, as is often the case with tetrazines in IEDDA reactions.[7]
Protocol 1: Determining SPAAC Kinetics using ¹H NMR Spectroscopy
This protocol is adapted from methodologies used to measure the second-order rate constants of SPAAC reactions.[2]
-
Sample Preparation:
-
Prepare stock solutions of the strained alkyne and the this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
In an NMR tube, combine the strained alkyne solution with a known concentration of an internal standard (e.g., dimethyl sulfone).
-
Initiate the reaction by adding a known excess of the this compound solution to the NMR tube.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved proton signal of the strained alkyne and the internal standard.
-
Calculate the concentration of the strained alkyne at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the strained alkyne concentration versus time. For a pseudo-first-order reaction, this should yield a straight line.
-
The negative of the slope of this line is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the this compound.
-
Protocol 2: Measuring IEDDA Kinetics using UV-Vis Spectrophotometry
This protocol is based on the characteristic visible absorbance of tetrazines, which disappears upon reaction.[7]
-
Instrumentation Setup:
-
Set up a UV-Vis spectrophotometer with a temperature-controlled cuvette holder at the desired reaction temperature.
-
Set the spectrophotometer to monitor the absorbance at the λ_max of the tetrazine (typically between 510 and 550 nm).[7]
-
-
Reaction Execution:
-
In a cuvette, place the solution of the dienophile in the chosen solvent.
-
Initiate the reaction by adding a small volume of a concentrated stock solution of the tetrazine. The final concentration of the dienophile should be in large excess.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Kinetic Analysis:
-
The disappearance of the tetrazine can be followed by the decrease in absorbance.
-
Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the dienophile.
-
Protocol 3: Monitoring CuAAC Kinetics using Benchtop NMR
This protocol outlines a general approach for monitoring CuAAC reactions, which can be adapted for kinetic studies.[11][12]
-
Reagent Preparation:
-
Prepare stock solutions of the terminal alkyne, this compound, copper(I) source (e.g., CuBr or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and the accelerating ligand in a suitable deuterated solvent.[9]
-
-
Reaction Initiation and Monitoring:
-
In an NMR tube, combine the alkyne, this compound, and ligand solutions.
-
Initiate the reaction by adding the copper(I) source.
-
Acquire ¹H NMR spectra at regular intervals to monitor the consumption of the alkyne and/or this compound and the formation of the triazole product.
-
-
Data Processing and Analysis:
-
Process the spectra to determine the relative concentrations of reactants and products at each time point by integrating characteristic signals.
-
Plot the concentration of a reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
-
Conclusion: Selecting the Right Click Chemistry for Your Application
The choice between CuAAC, SPAAC, and IEDDA will ultimately depend on the specific requirements of the application.
-
IEDDA stands out for its unparalleled speed, making it the reaction of choice for applications requiring rapid conjugation, such as in vivo imaging with short-lived probes.[1]
-
CuAAC offers a balance of good reaction rates and the use of relatively simple and readily available reactants.[1] However, the potential for copper toxicity necessitates careful consideration for biological applications.[10]
-
SPAAC provides a crucial advantage in its catalyst-free nature, ensuring high biocompatibility for in vivo studies.[6] While generally slower than CuAAC and IEDDA, the development of increasingly reactive strained alkynes continues to expand its utility.[10]
By understanding the kinetic profiles and the factors that influence them, researchers can harness the power of click chemistry to forge new molecular connections with precision and efficiency.
References
- 1. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed this compound—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed this compound-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]
- 6. Strain-Promoted this compound-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Reaction Monitoring of this compound–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Azides
For researchers, scientists, and drug development professionals, the safe handling and disposal of azides are paramount. Sodium azide, a common laboratory reagent, is acutely toxic and can form explosive compounds, necessitating strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe use of azides in a laboratory setting.
Operational Plan: Safe Handling of Azides
A systematic approach to handling azides is critical to minimize risks. The following step-by-step procedures should be followed:
-
Hazard Assessment and Training: Before working with azides, all personnel must review the Safety Data Sheet (SDS) and this standard operating procedure.[1] Training should cover the specific hazards of azides, including their high acute toxicity and explosive potential, as well as the specific procedures for safe handling, storage, and emergency response.
-
Engineering Controls: All work with solid sodium this compound or solutions with a concentration greater than 5% must be conducted in a certified chemical fume hood to prevent inhalation of the highly toxic and volatile hydrazoic acid that can form.[2]
-
Personal Protective Equipment (PPE): Appropriate PPE is the last line of defense against exposure. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn in addition to goggles when there is a splash hazard.[4]
-
Hand Protection: Nitrile gloves are recommended. For handling solid this compound or concentrated solutions, thicker nitrile gloves (minimum 0.11 mm) or double-gloving is advised.[2][4] Gloves should be changed immediately if contaminated and always removed before leaving the laboratory.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.[2] For larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn.[5]
-
-
Safe Handling Practices:
-
Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid.[1][3]
-
Do not allow azides to come into contact with metals such as lead, copper, brass, or silver, as this can form shock-sensitive and explosive metal azides.[2] Use plastic or ceramic spatulas for transferring solid this compound.[2]
-
Keep containers of azides tightly closed when not in use.
-
Work with the smallest possible quantities of the chemical.
-
-
Storage:
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for handling sodium this compound.
| Parameter | Value | Source(s) |
| Occupational Exposure Limits | ||
| NIOSH REL (Recommended Exposure Limit) | Ceiling: 0.1 ppm (as Hydrazoic Acid vapor) | [6] |
| NIOSH REL | Ceiling: 0.3 mg/m³ (as Sodium this compound) | [6] |
| ACGIH TLV (Threshold Limit Value) | Ceiling: 0.11 ppm (as Hydrazoic Acid vapor) | [6] |
| ACGIH TLV | Ceiling: 0.29 mg/m³ (as Sodium this compound) | [6] |
| Glove Recommendations | ||
| Recommended Material | Nitrile Rubber | [2][3][4] |
| Minimum Thickness | 0.11 mm | [1][4] |
| Breakthrough Time | > 480 minutes (for 0.11 mm thickness) | [4] |
| Decontamination | ||
| Spill Neutralization | Use alkaline water (pH > 9) | [1][2] |
| Disposal | ||
| Sewer Disposal Precaution | Flush with copious amounts of water (at least 100 times the solution volume) if local regulations permit for very dilute solutions. | [7] |
| Toxicity | ||
| LD50 (Oral, Rat) | 27 mg/kg | [5] |
Experimental Protocol: Immunofluorescence Staining with Sodium this compound as a Preservative
This protocol provides a detailed methodology for a common laboratory application of sodium this compound, highlighting the integrated safety procedures.
Objective: To perform immunofluorescence staining on cultured cells, using a buffer containing sodium this compound as a preservative.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium this compound (NaN3)
-
Bovine Serum Albumin (BSA)
-
Primary and secondary antibodies
-
Cultured cells on coverslips
Procedure:
-
Preparation of this compound-Containing Buffer (in a chemical fume hood):
-
Don appropriate PPE (lab coat, safety goggles, and nitrile gloves).
-
To prepare a 1L of PBS with 0.1% sodium this compound, weigh out 1 gram of sodium this compound using a plastic spatula and a non-metal weigh boat.
-
Carefully add the sodium this compound to 1L of PBS and stir until fully dissolved. This solution is often used for storing stained cells.[8]
-
Label the container clearly: "PBS with 0.1% Sodium this compound - TOXIC".
-
-
Cell Staining Procedure:
-
Perform all steps in a designated and labeled work area.
-
Wash cells three times for 5 minutes each with PBS.
-
Incubate cells in a blocking solution (e.g., PBS with 5% BSA and 0.1% sodium this compound) for 1 hour at room temperature.[8]
-
Incubate cells with the primary antibody diluted in the this compound-containing buffer overnight at 4°C.
-
Wash cells three times with the this compound-containing buffer.
-
Incubate cells with the secondary antibody diluted in the this compound-containing buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with the this compound-containing buffer.
-
Mount coverslips on microscope slides.
-
-
Waste Disposal:
Disposal Plan
Proper disposal of this compound waste is crucial to prevent explosions in plumbing and harm to the environment.
-
Aqueous Waste: All solutions containing sodium this compound must be collected as hazardous waste.[3] Under no circumstances should this compound waste be mixed with acidic waste.[3]
-
Solid Waste: All disposable materials contaminated with sodium this compound, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.[4]
-
Empty Containers: Empty containers of sodium this compound are also considered hazardous waste and must be disposed of accordingly.[4]
-
Labeling: All this compound waste containers must be clearly labeled as "Hazardous Waste - Sodium this compound".
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.[4]
Emergency Procedures
In the event of an this compound-related incident, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
-
Spill:
-
Small Spill: If you are trained and comfortable doing so, cover the spill with an absorbent material for liquids or sand for solids.[4] Do not use metal tools for cleanup. Place the absorbed material in a non-metal, sealable container for hazardous waste disposal.[4]
-
Large Spill: Evacuate the area immediately and notify others.[3] Contact your institution's EHS or emergency response team.[3]
-
Visualization of this compound Spill Response Workflow
The following diagram illustrates the logical steps to take in the event of a sodium this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
